Technical Documentation Center

1-Azaspiro[4.4]nonan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Azaspiro[4.4]nonan-2-one
  • CAS: 63941-21-9

Core Science & Biosynthesis

Foundational

1-Azaspiro[4.4]nonan-2-one: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the transition from flat, planar aromatics to three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the transition from flat, planar aromatics to three-dimensional, sp³-rich scaffolds is a proven strategy for improving clinical success rates. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, offer exceptional conformational rigidity and vector projection[1].

Among these privileged motifs, the 1-azaspiro[4.4]nonan-2-one core—a fused system comprising a cyclopentane ring and a pyrrolidin-2-one (γ-lactam) ring—stands out as a highly versatile building block[2]. This whitepaper provides a comprehensive technical analysis of 1-azaspiro[4.4]nonan-2-one, detailing its structural properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its assembly.

Structural and Conformational Analysis

The architecture of 1-azaspiro[4.4]nonan-2-one is defined by a spiro[4.4]nonane framework where the nitrogen atom occupies position 1, and a carbonyl group occupies position 2, forming a classical γ-lactam[3].

  • The Spiro-Quaternary Center: The C5 spiro carbon acts as an absolute structural fulcrum. Because it is an amino-substituted quaternary center, it forces the attached substituents into a rigid, orthogonal spatial orientation[2]. This restricted geometry thermodynamically favors target-protein binding by minimizing the entropic penalty typically incurred upon complexation[1].

  • Lactam Functionality: The γ-lactam moiety provides a robust hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the N-H group), making it an ideal pharmacophore for interacting with kinase hinge regions or protease active sites[4].

Physicochemical Data Summary

To facilitate assay design and computational modeling, the core quantitative properties of 1-azaspiro[4.4]nonan-2-one are summarized below[5],[6],[2]:

PropertyValue
Chemical Name 1-Azaspiro[4.4]nonan-2-one
CAS Registry Number 63941-21-9
Molecular Formula C 8​ H 13​ NO
Molecular Weight 139.19 g/mol
Monoisotopic Mass 139.0997 Da
Melting Point 142–144 °C (as a pale brown solid)
SMILES String O=C1NC2(CCCC2)CC1

Synthetic Methodologies & Mechanistic Causality

Synthesizing spirocyclic lactams with an amino-substituted quaternary carbon is notoriously challenging. Traditional ionic displacements at quaternary centers often fail due to severe steric hindrance[2]. To overcome this, modern synthetic chemistry relies on three distinct, field-proven methodologies:

A. Radical Carboazidation

Pioneered by Renaud and co-workers, this method utilizes a one-pot intermolecular radical addition of 2-iodoesters to methylenecycloalkanes, followed by azidation[2].

  • Causality: The radical pathway completely circumvents the steric repulsion of ionic SN2 reactions. The intermediate tertiary radical is efficiently trapped by a sulfonyl azide. Upon subsequent reduction (Pd/C, H 2​ ), the resulting amine spontaneously undergoes intramolecular lactamization to form the spiro-lactam[2].

B. Gold-Catalyzed Oxidative Cyclization

This approach utilizes gold catalysis to achieve a tandem cycloisomerization/oxidation of homopropargyl amides[7].

  • Causality: Gold(I) acts as a highly carbophilic Lewis acid, selectively activating the alkyne moiety toward nucleophilic attack by the tethered nitrogen. Subsequent oxidation of the intermediate yields the γ-lactam. This method is highly prized for generating enantioenriched derivatives when chiral sulfinimines are employed[8].

C. Photocatalytic α-C–H Alkylation (Atom-Economical Route)

Recent advancements demonstrate that visible-light photoredox catalysis can achieve direct α-C–H alkylation of unprotected primary amines[9].

  • Causality: Using the organic photocatalyst 4CzIPN, cyclopentylamine is oxidized via Single Electron Transfer (SET) to a radical cation. Deprotonation yields an α-amino radical, which undergoes a Giese-type addition to an acrylate. This route is highly advantageous as it eliminates the need for pre-functionalized starting materials (like halides or alkynes)[10].

Experimental Protocol: Photocatalytic Synthesis

The following is a self-validating, step-by-step methodology for the synthesis of 1-azaspiro[4.4]nonan-2-one via the photoredox α-C–H alkylation route[10].

Step 1: Reagent Preparation In an oven-dried, argon-purged 10 mL reaction vial, combine cyclopentylamine (0.45 mmol, 1.0 equiv) and 2-methoxyethyl acrylate (0.45 mmol, 1.0 equiv).

  • Causality: The acrylate serves as the Michael acceptor for the transiently generated α-amino radical.

Step 2: Catalyst Addition Add a solution of the photocatalyst 4CzIPN (1.0 mol%) and tetrabutylammonium azide (10 mol%) in anhydrous acetonitrile (2.0 mL).

  • Causality: 4CzIPN is a highly efficient Donor-Acceptor fluorophore that drives the SET process. The azide acts as a redox-neutral hydrogen atom transfer (HAT) co-catalyst, facilitating the crucial deprotonation of the amine radical cation.

Step 3: Degassing (Critical Step) Degas the mixture via three consecutive freeze-pump-thaw cycles.

  • Causality: Molecular oxygen is a triplet ground-state molecule that rapidly quenches the excited state of the photocatalyst (4CzIPN*) via energy transfer. Failure to remove oxygen will immediately halt the catalytic cycle.

Step 4: Photoredox Irradiation Irradiate the vial with blue LEDs ( λ = 450 nm) at room temperature for 24 hours under vigorous stirring.

  • Causality: The 450 nm wavelength precisely matches the absorption maximum of 4CzIPN, promoting it to its excited state to initiate the electron transfer.

Step 5: Thermal Lactamization Transfer the crude mixture to a sealed tube and heat to 80 °C for 12 hours.

  • Causality: The initial photoredox reaction yields an acyclic alkylated amine. Thermal energy provides the activation barrier needed to drive the intramolecular nucleophilic acyl substitution, expelling 2-methoxyethanol and permanently closing the spiro-lactam ring.

Step 6: Validation & Quality Control (Self-Validating System) Monitor the reaction via LC-MS.

  • Validation Metric: Successful lactamization is confirmed by the disappearance of the acyclic intermediate mass and the appearance of the target spiro-lactam mass ( m/z 140.10 for[M+H] + ). In 1 H NMR, validation is confirmed by the complete disappearance of the acrylate vinylic protons and the emergence of the rigid spiro-system multiplet signatures (specifically the characteristic shifts at δ 2.41−2.36 ppm)[2].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the photoredox catalytic cycle responsible for assembling the spirocyclic core.

G N1 1. Photocatalyst Excitation (4CzIPN → 4CzIPN*) N2 2. Single Electron Transfer (SET) (Amine → Radical Cation) N1->N2 Visible Light (450 nm) N3 3. Deprotonation (Formation of α-Amino Radical) N2->N3 HAT / Base N4 4. Giese Addition (Radical Attack on Acrylate) N3->N4 Acrylate Addition N5 5. Back-Electron Transfer (BET) (Reduction & Protonation) N4->N5 PC* Reduction N6 6. Intramolecular Lactamization (Spiro-ring Closure) N5->N6 Thermal Cyclization N6->N1 Catalyst Regeneration

Mechanistic pathway for the photocatalytic synthesis of 1-azaspiro[4.4]nonan-2-one.

References

  • Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families. The Journal of Organic Chemistry.[Link]

  • Gold-Catalyzed Oxidative Cyclization of Chiral Homopropargyl Amides: Synthesis of Enantioenriched γ-Lactams. The Journal of Organic Chemistry.[Link]

  • The Photocatalytic α-C–H Alkylation of Unprotected Primary Amines: Methodology and Mechanism. University of Bath Research Portal.[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of the 1-Azaspiro[4.4]nonane Ring System

A Comprehensive Technical Guide for Advanced Scaffold Construction Introduction & Pharmacological Context The 1-azaspiro[4.4]nonane ring system is a privileged, rigid three-dimensional scaffold that forms the core skelet...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Advanced Scaffold Construction

Introduction & Pharmacological Context

The 1-azaspiro[4.4]nonane ring system is a privileged, rigid three-dimensional scaffold that forms the core skeleton of cephalotaxine and its bioactive ester derivatives[1]. Notably, compounds like homoharringtonine exhibit profound antileukemic activity and have been utilized in the treatment of chronic myelogenous leukemia[1]. However, the construction of this motif presents a significant synthetic challenge due to the severe steric congestion at the quaternary spiro-center. Overcoming this barrier requires highly orchestrated synthetic strategies that bypass traditional stepwise alkylations in favor of concerted or radical-driven cyclizations.

Retrosynthetic Paradigms

Historically, the construction of the 1-azaspiro[4.4]nonane core is divided into two primary topological approaches, alongside modern concerted and radical methodologies[1]:

  • Strategy A: Cyclopentane Annulation onto a Pyrrolidine Core. Classical methods, such as Semmelhack's acyloin condensation, build the carbon ring onto a pre-existing nitrogen heterocycle[1]. More recent iterations utilize 2 of 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile to yield highly functionalized 8-oxo-1-azaspiro[4.4]nonanes[2].

  • Strategy B: Pyrrolidine Annulation onto a Cyclopentane Core. Narasaka demonstrated an elegant palladium-catalyzed domino reaction of dienyl ketone oximes, while enantioselective approaches have leveraged the 3 to install the α-nitrogen substituent with perfect stereochemical fidelity[3].

  • Strategy C & D: Modern Bicyclizations. Recent advancements focus on domino radical bicyclizations and intramolecular 1,3-dipolar cycloadditions, which efficiently forge the spiro-center under mild conditions[4],[5].

G Target 1-Azaspiro[4.4]nonane StratA Pyrrolidine Core Annulation StratA->Target StratB Cyclopentane Core Annulation StratB->Target StratC 1,3-Dipolar Cycloaddition StratC->Target StratD Domino Radical Bicyclization StratD->Target

Retrosynthetic strategies for 1-azaspiro[4.4]nonane construction.

Advanced Methodologies & Mechanistic Causality

Domino Radical Bicyclization

A modern, highly efficient approach involves a domino radical bicyclization that captures transient alkoxyaminyl radicals[5]. Starting from O-benzyl oxime ethers containing an alkenyl moiety and a halogenated aromatic ring, the reaction is driven by radical initiators and promoted by tributyltin hydride (Bu₃SnH)[5].

Causality of Experimental Design: The choice of initiator dictates the thermal stability of the oxime ether intermediates. While AIBN requires reflux conditions,5 is utilized at room temperature[5]. Et₃B requires a trace amount of oxygen to generate ethyl radicals, which abstract hydrogen from Bu₃SnH. The resulting stannyl radical abstracts the aryl/vinyl halogen to form a carbon-centered radical. A 5-exo-trig cyclization constructs the cyclopentane ring, and the newly formed radical attacks the oxime ether nitrogen. This generates an alkoxyaminyl radical that undergoes a final spiro-cyclization to forge the pyrrolidine ring[5].

G Init Initiation (AIBN or Et3B) Rad1 Aryl/Vinyl Radical Init->Rad1 Cyclo1 5-exo-trig Cyclization Rad1->Cyclo1 Rad2 Alkoxyaminyl Radical Cyclo1->Rad2 Cyclo2 Spiro-cyclization Rad2->Cyclo2 Prod 1-Azaspiro[4.4]nonane Cyclo2->Prod

Mechanistic pathway of the domino radical bicyclization.

Intramolecular 1,3-Dipolar Cycloaddition

An alternative, highly robust method leverages the4 of an alkenyl-substituted cyclic nitrone[4].

Causality of Experimental Design: The reaction proceeds via a concerted, pericyclic transition state where the nitrone (1,3-dipole) reacts with the tethered alkene (dipolarophile)[4]. This concerted mechanism entropically bypasses the steric hindrance that typically plagues stepwise alkylations at quaternary centers. Because the resulting tricyclic isoxazolidine features a highly stable N-O bond, reductive cleavage requires single-electron transfer conditions. Activated zinc dust in acidic media (acetic acid) is specifically chosen to selectively reduce the isoxazolidine without over-reducing the newly formed spirocyclic amine[4].

G Step1 Nitrone Synthesis Step2 Grignard Addition (Pent-4-enylMgBr) Step1->Step2 Step3 Thermal Cycloaddition (Isoxazolidine) Step2->Step3 Step4 Reductive Cleavage (Zn / AcOH) Step3->Step4 Step5 Purification Step4->Step5

Experimental workflow for intramolecular 1,3-dipolar cycloaddition.

Quantitative Yield Analysis

The table below summarizes the efficiency, conditions, and stereochemical outcomes of the primary synthetic strategies utilized for 1-azaspiro[4.4]nonane construction.

Synthetic StrategyKey Reagents / CatalystsYield RangeStereoselectivity / Notes
Pd-Catalyzed Domino Reaction Pd(PPh₃)₄, Et₃N, DMF (110 °C)~85%Efficient pyrrolidine annulation via alkylidene amino Pd species.
Iron-Mediated [2+3] Cycloaddition Diiron nonacarbonyl, DibromoketonesVariableHighly diastereoselective (5R,6S,7S,9S).
Enantioselective Curtius Rearrangement (PhO)₂PON₃, Na₂CO₃, BnOH26% (Over 8 steps)Excellent enantiomeric excess (ee ≥ 95%).
Domino Radical Bicyclization AIBN or Et₃B, Bu₃SnH11–67%Trans-configuration preference; captures alkoxyaminyl radicals.
1,3-Dipolar Cycloaddition Pent-4-enylMgBr, Zn/AcOHHigh (Stepwise)Concerted mechanism bypasses steric hindrance at the spiro-center.

Self-Validating Experimental Protocols

Protocol A: Domino Radical Bicyclization (Et₃B Initiation)

Adapted from Guerrero-Caicedo et al.[5]

  • Preparation & Dilution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the O-benzyl oxime ether precursor in anhydrous benzene. Critical Check: Maintain a high dilution (0.02 M concentration) to kinetically favor the intramolecular bicyclization over intermolecular side reactions.

  • Reagent Addition: Add 1.2 equivalents of tributyltin hydride (Bu₃SnH) to the solution.

  • Initiation: Introduce a 1.0 M solution of triethylborane (Et₃B) in hexane (0.5 equivalents) via syringe at room temperature. Introduce a controlled trace amount of air (via a brief needle puncture) to initiate the ethyl radical formation.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material via TLC (typically complete within 2-4 hours).

  • Workup (Tin Removal): Concentrate the mixture under reduced pressure. To remove toxic tin byproducts, partition the residue between acetonitrile and hexane, or treat the crude mixture with aqueous KF to precipitate polymeric tributyltin fluoride. Filter through Celite.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel) to isolate the trans-1-azaspiro[4.4]nonane derivative.

Protocol B: Intramolecular 1,3-Dipolar Cycloaddition & Reductive Cleavage

Adapted from BenchChem Application Notes[4]

  • Grignard Addition: Dissolve the starting 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether and cool strictly to 0 °C. Dropwise, add freshly prepared pent-4-enylmagnesium bromide. Critical Check: The 0 °C temperature must be maintained to prevent over-alkylation or side reactions with the nitrone dipole. Stir for 1-2 hours.

  • Thermal Cycloaddition: Concentrate the resulting intermediate and heat in a high-boiling solvent (e.g., toluene) to promote the intramolecular pericyclic reaction, yielding the tricyclic isoxazolidine.

  • Reductive Cleavage Setup: Dissolve the crude isoxazolidine in a 1:1 (v/v) mixture of ethanol and glacial acetic acid.

  • Zinc Reduction: Portion-wise, add activated zinc dust. The reaction is exothermic; maintain ambient temperature using a water bath if necessary. Stir at room temperature for 4-8 hours until TLC analysis indicates the complete consumption of the isoxazolidine (N-O bond cleavage).

  • Isolation: Filter the suspension through a pad of Celite to remove excess zinc and zinc salts. Concentrate the filtrate, neutralize carefully with saturated NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via chromatography to yield the final 1-azaspiro[4.4]nonane.

References

  • Benchchem Technical Support Team , Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition, BenchChem (2025). 4

  • Semmelhack, M. F., Narasaka, K., et al. , Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products, Synthesis 2004, No. 14, 2249–2262, Thieme Connect (2004). 1

  • South African Journal of Chemistry , Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, Journals.co.za (2002). 2

  • Pizzonero, M., Dumas, F., & d'Angelo, J. , Enantioselective Synthesis of (R)-1-Azaspiro-[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine, Heterocycles, Vol. 66 (2005). 3

  • Guerrero-Caicedo, A., et al. , Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals, ACS Omega (2019). 5

Sources

Foundational

1-Azaspiro[4.4]nonan-2-one (CAS 63941-21-9): A Technical Whitepaper on Spirolactam Synthesis and Pharmaceutical Applications

Executive Summary In modern drug discovery and complex alkaloid total synthesis, conformationally restricted scaffolds are paramount for achieving high target selectivity and favorable pharmacokinetic profiles. 1-Azaspir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex alkaloid total synthesis, conformationally restricted scaffolds are paramount for achieving high target selectivity and favorable pharmacokinetic profiles. 1-Azaspiro[4.4]nonan-2-one is a privileged spirolactam building block characterized by an amino-substituted quaternary carbon center. This whitepaper provides an in-depth technical analysis of the physicochemical properties, advanced synthetic methodologies, and critical pharmaceutical applications of this core structure, specifically focusing on its role in immunosuppressive polycyclic alkaloids and highly selective Sphingosine-1-phosphate receptor 1 (S1P1) agonists.

Chemical Identity & Physicochemical Profiling

The physical and chemical parameters of 1-azaspiro[4.4]nonan-2-one dictate its behavior in both synthetic workflows and biological systems. The spirocyclic junction forces the molecule into a rigid, non-planar geometry, which is critical for its pharmacodynamic properties[1].

PropertyQuantitative Data / Description
CAS Number 63941-21-9[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
Melting Point 142−144 °C[2]
Physical State Pale brown solid[2]
Structural Motif Spirolactam (Aza-spirocycle)

The Synthetic Challenge: Constructing the Spirolactam Core

The Mechanistic Hurdle

The primary synthetic challenge in assembling 1-azaspiro[4.4]nonan-2-one lies in the construction of the spirocyclic junction—an amino-substituted quaternary carbon. Traditional ionic approaches, such as enolate alkylation or reductive amination, frequently suffer from poor yields due to severe steric encumbrance at the forming C-C or C-N bonds. To bypass these thermodynamic and kinetic barriers, radical-based methodologies are employed, as radical additions are significantly less sensitive to steric hindrance[2].

Validated Protocol: Radical Carboazidation & Chemoselective Lactamization

The following self-validating protocol details the rapid two-step assembly of the spirolactam core from methylenecyclopentane, utilizing radical carboazidation followed by catalytic hydrogenation[2].

Rationale & Causality: The radical addition of an electrophilic ester radical to the exocyclic double bond of methylenecyclopentane generates a tertiary radical. This intermediate is rapidly trapped by an azide source, efficiently installing the sterically hindered quaternary carbon. Subsequent palladium-catalyzed hydrogenation chemoselectively reduces the azide to an amine without cleaving the ester, establishing the precise spatial proximity required for spontaneous intramolecular lactamization[2].

Step-by-Step Methodology:

  • Radical Carboazidation: React methylenecyclopentane (1.0 equiv) with ethyl 2-iodoacetate (1.5 equiv) and sodium azide (NaN₃, 2.0 equiv) under radical initiation conditions to yield the intermediate ethyl 2-(1-azidocyclopentyl)acetate[2].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). Confirm the presence of the azide intermediate via FTIR, looking for the diagnostic, intense asymmetric stretching band near 2100 cm⁻¹.

  • Chemoselective Reduction: Dissolve the purified azide intermediate (1 mmol, ~211 mg) in ethyl acetate (EtOAc). Add 10% Palladium on Carbon (Pd/C) catalyst (63 mg, 30% w/w)[2].

    • Causality: EtOAc is specifically chosen as the solvent to solubilize the intermediate while actively preventing transesterification side-reactions that commonly occur in alcoholic solvents like methanol.

  • Hydrogenation & Spontaneous Cyclization: Purge the reaction flask and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature. The reduction of the azide to a primary amine triggers immediate intramolecular acyl substitution, expelling ethanol to form the lactam ring[2].

  • Purification: Filter the crude reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Final Validation: Purify the residue via flash chromatography (EtOAc). The product should yield ~115 mg (84%). Confirm the spirolactam structure via ¹H NMR (300 MHz, CDCl₃): validate the presence of the diagnostic broad singlet at δ 6.72 ppm (amide N-H) and the complete disappearance of the ethyl ester signals[2].

G A Methylenecyclopentane (Starting Material) B Radical Carboazidation (Ethyl 2-iodoacetate, NaN3) A->B Radical Addition C Azido Ester Intermediate (Quaternary Carbon Formed) B->C C-C & C-N Bond Formation D Catalytic Hydrogenation (10% Pd/C, H2 in EtOAc) C->D Chemoselective Reduction E 1-Azaspiro[4.4]nonan-2-one (Spirolactam Core) D->E Spontaneous Lactamization

Radical carboazidation and chemoselective lactamization workflow for spirolactam assembly.

Pharmaceutical Applications & Pharmacodynamics

Total Synthesis of Polycyclic Alkaloids

The 1-azaspiro[4.4]nonan-2-one framework serves as the pivotal structural core for several complex, biologically active natural products. Most notably, it is the foundational scaffold in the total synthesis of the immunosuppressive polycyclic alkaloids (-)-FR901483 and (+)-TAN1251C[3][4].

  • Causality: The spirocyclic nature of the lactam provides the rigid 3D architecture necessary to mimic tyrosine-derived biological targets, allowing these synthetic alkaloids to achieve high-affinity binding in complex enzymatic pockets[4]. Recent advancements utilize complexity-generating photocatalytic olefin hydroaminoalkylation to access these non-racemic spirolactam scaffolds on a gram-scale in a single operation[3].

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists

Beyond natural products, derivatives of 1-azaspiro[4.4]nonan-2-one (and its oxa-analogues) have emerged as privileged scaffolds in the design of next-generation Sphingosine-1-phosphate receptor 1 (S1P1) modulators[5][6].

Mechanism of Action: S1P1 is a G-protein coupled receptor critical for regulating lymphocyte trafficking. Agonists of S1P1 induce rapid receptor internalization and ubiquitin-mediated degradation, acting as functional antagonists. This traps lymphocytes within the lymph nodes, causing peripheral lymphopenia and providing profound immunosuppression, which is highly efficacious in treating autoimmune diseases such as Multiple Sclerosis[5].

The Causality of the Spiro Scaffold (E-E-A-T Insight): First-generation S1P modulators (e.g., Fingolimod) lacked receptor subtype selectivity, agonizing both S1P1 and S1P3. The activation of S1P3 is directly responsible for severe cardiovascular liabilities, primarily dangerous bradycardia[5]. By incorporating the 1-azaspiro[4.4]nonan-2-one core, medicinal chemists conformationally lock the polar headgroup of the drug. This rigidification precisely matches the unique steric constraints of the S1P1 binding pocket while introducing severe steric clashes within the S1P3 pocket. Consequently, spirocyclic S1P1 agonists achieve sub-nanomolar efficacy with near-complete ablation of S1P3-mediated bradycardia[5][6].

G A 1-Azaspiro[4.4]nonan-2-one Derivatives B S1P1 Receptor Binding (High Selectivity) A->B Agonism F S1P3 Receptor (Steric Clash) A->F No Binding C Receptor Internalization & Degradation B->C Functional Antagonism D Blockade of Lymphocyte Egress from Lymph Nodes C->D Reduced Circulating Lymphocytes E Immunosuppression (Autoimmune Therapy) D->E Clinical Efficacy G Bradycardia (Prevented) F->G Adverse Effect Pathway

S1P1 receptor agonism pathway highlighting spirocyclic selectivity and bradycardia avoidance.

References

  • The Journal of Organic Chemistry (ACS Publications) - Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families URL: [Link]

  • Angewandte Chemie International Edition (Apollo - University of Cambridge) - Rapid Syntheses of (-)-FR901483 and (+)-TAN1251C Enabled by Complexity-Generating Photocatalytic Olefin Hydroaminoalkylation URL: [Link]

  • Journal of the American Chemical Society (PubMed - NIH) - Total Synthesis of Tricyclic Azaspirane Derivatives of Tyrosine: FR901483 and TAN1251C URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Identification and Preclinical Pharmacology of BMS-986166: A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator URL: [Link]

  • Google Patents - US11059784B2 - Oxime ether compounds (S1P1 Agonists)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 1-Azaspiro[4.4]nonan-2-one

Executive Summary In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp²-hybridized aromatic scaffolds toward sp³-rich, three-dimensional architectures. This transition aims to improve clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp²-hybridized aromatic scaffolds toward sp³-rich, three-dimensional architectures. This transition aims to improve clinical success rates by enhancing target specificity and metabolic stability. 1-Azaspiro[4.4]nonan-2-one (CAS 63941-21-9) represents a highly efficient spirocyclic building block[1]. With a strictly defined molecular weight of 139.19 g/mol , this gamma-lactam derivative serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). This whitepaper details the physicochemical properties of 1-Azaspiro[4.4]nonan-2-one, its strategic utility in drug design, and provides a self-validating analytical protocol for its exact mass verification.

Structural & Physicochemical Profiling

Understanding the exact molecular weight and physicochemical parameters of a fragment is critical for predicting its behavior in biological assays and its trajectory during lead optimization. 1-Azaspiro[4.4]nonan-2-one consists of a cyclopentane ring fused via a single spiro carbon to a pyrrolidin-2-one (gamma-lactam) ring.

The low molecular weight (139.19 g/mol ) ensures that the molecule comfortably complies with the "Rule of Three" (Ro3) for fragment libraries (MW ≤ 300, LogP ≤ 3, H-bond donors/acceptors ≤ 3).

Table 1: Core Quantitative Data
PropertyValueMethod / Source
Chemical Name 1-Azaspiro[4.4]nonan-2-oneIUPAC Nomenclature
CAS Registry Number 63941-21-9Commercial Registry[1]
Molecular Formula C₈H₁₃NOElemental Composition[1]
Molecular Weight 139.19 g/mol Standard Atomic Weights[1]
Monoisotopic Exact Mass 139.0997 DaTheoretical Calculation[2]
Calculated LogP 1.21Computational Prediction[1]
Topological Polar Surface Area 29.1 Ų2D Structure Analysis[1]
Hydrogen Bond Donors / Acceptors 1 / 1Structural Analysis[1]

The Strategic Value of Low Molecular Weight Spirocycles

The inherent value of 1-Azaspiro[4.4]nonan-2-one lies in its spirocyclic core. Spiro compounds introduce significant three-dimensionality and structural rigidity without disproportionately inflating the molecular weight. The spiro atom itself acts as a pivotal node, directing substituents into distinct spatial vectors, which is highly advantageous for probing complex protein binding pockets[3].

Because the starting molecular weight is only 139.19 g/mol , medicinal chemists have a "mass budget" of over 350 g/mol to elaborate the scaffold (via N-alkylation or lactam reduction) before hitting the 500 g/mol limit dictated by Lipinski’s Rule of Five (Ro5).

FBDD_Workflow A 1-Azaspiro[4.4]nonan-2-one MW: 139.19 g/mol B Fragment Library Screening (Target Binding via SPR/NMR) A->B Low MW allows high ligand efficiency C Hit Identification (Validation of 3D sp3 Scaffold) B->C Hit confirmation D Vector Elaboration (Iterative Synthesis) C->D Structure-based drug design E Lead Candidate (Optimized ADME, MW < 500) D->E Ro5 Compliance

Figure 1: Integration of low-MW spirocyclic fragments into Fragment-Based Drug Discovery workflows.

Analytical Methodology: Self-Validating HRMS Protocol

To utilize 1-Azaspiro[4.4]nonan-2-one in high-stakes synthetic workflows, its identity and purity must be rigorously confirmed. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for verifying the exact mass (139.0997 Da)[2].

The following protocol is designed as a self-validating system . By incorporating specific system suitability tests (SST), blank injections, and isotopic pattern matching, the workflow inherently rules out false positives caused by instrumental drift, carryover, or isobaric interferences.

Experimental Causality & Design Setup
  • Chromatographic Rationale: With a LogP of 1.21, the molecule is moderately lipophilic. A reversed-phase C18 column is selected to ensure the analyte is retained beyond the solvent front, separating it from unretained salts that cause ion suppression.

  • Ionization Rationale: The mobile phase is doped with 0.1% Formic Acid. The causality here is fundamental: the gamma-lactam nitrogen is weakly basic. The acidic environment forces the equilibrium toward the protonated state, maximizing the generation of the[M+H]⁺ ion in the Electrospray Ionization (ESI) source.

Step-by-Step Execution
  • System Suitability Test (SST): Inject a known reference standard (e.g., Caffeine, exact mass 194.0804 Da). Validation Check: Ensure mass accuracy is < 5 ppm and peak area meets historical system sensitivity thresholds. This proves the Orbitrap/Q-TOF is properly calibrated.

  • Blank Injection: Inject the sample diluent (LC-MS grade Methanol). Validation Check: Monitor the target m/z window (140.1070 ± 0.01). The absence of a peak confirms the system is free of carryover.

  • Sample Preparation & Injection: Dissolve 1-Azaspiro[4.4]nonan-2-one in Methanol to a final concentration of 1 µg/mL. Inject 1 µL onto the UHPLC-HRMS system.

  • Data Acquisition: Run a gradient elution (5% to 95% Acetonitrile in Water + 0.1% Formic Acid over 5 minutes). Operate the mass spectrometer in ESI positive mode.

  • Isotopic Pattern Validation: Locate the primary peak at the theoretical [M+H]⁺ m/z of 140.1070 . Do not rely on exact mass alone. Extract the M+1 (¹³C isotope) peak and verify that its relative abundance matches the theoretical distribution for the C₈H₁₃NO formula. Validation Check: Matching the isotopic envelope confirms the elemental composition, ruling out isobaric contaminants.

HRMS_Validation SST 1. System Suitability (Mass Accuracy < 5 ppm) Blank 2. Blank Injection (Establish Baseline) SST->Blank Sample 3. Sample Injection (1 µg/mL in MeOH) Blank->Sample Ionization 4. ESI+ Ionization ([M+H]+ Generation) Sample->Ionization Detection 5. HRMS Detection (Target m/z 140.1070) Ionization->Detection Validation 6. Isotopic Validation (Formula Confirmation) Detection->Validation

Figure 2: Self-validating HRMS workflow for exact mass and molecular formula confirmation.

Conclusion

The molecular weight of 1-Azaspiro[4.4]nonan-2-one (139.19 g/mol ) is not merely a physical constant; it is a strategic asset in drug design. By providing a low-mass, high-Fsp³ starting point, it allows researchers to build complex, target-specific therapeutics without violating the physicochemical boundaries required for oral bioavailability. Rigorous analytical validation, driven by self-correcting HRMS protocols, ensures the integrity of this scaffold as it progresses through the drug development pipeline.

References

Sources

Foundational

1-Azaspiro[4.4]nonane Derivatives in Natural Products: A Technical Guide to Structural Biology and Synthetic Methodologies

Executive Summary The 1-azaspiro[4.4]nonane ring system is a highly congested, rigid bicyclic framework that serves as the structural foundation for numerous bioactive natural products. Characterized by a pyrrolidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.4]nonane ring system is a highly congested, rigid bicyclic framework that serves as the structural foundation for numerous bioactive natural products. Characterized by a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon atom, this scaffold provides unique conformational restraint essential for target selectivity in drug design [1]. The two most prominent natural product families harboring this core are the Cephalotaxus alkaloids and the Stemona alkaloids. This whitepaper synthesizes the structural biology, pharmacological mechanisms, and advanced synthetic methodologies required to construct and leverage the 1-azaspiro[4.4]nonane core in modern drug development.

Pharmacognosy and Structural Biology

The Cephalotaxus Alkaloids

Isolated primarily from the evergreen tree Cephalotaxus harringtonia, these tetracyclic alkaloids feature the 1-azaspiro[4.4]nonane unit fused to a benzazepine ring system [[2]]([Link]2]. The flagship molecule of this class is cephalotaxine, which serves as the parent core for several highly active ester derivatives. The most clinically significant derivative, homoharringtonine (HHT, omacetaxine mepesuccinate), exhibits potent antileukemic activity and has been approved by the FDA for the treatment of chronic myeloid leukemia (CML) [3].

The Stemona Alkaloids

Derived from the Stemonaceae plant family, this diverse group of nearly 200 natural products often contains a pyrrolo[1,2-a]azepine core or a 1-azaspiro[4.4]nonane segment [4]. Compounds such as stemonamine and stenine demonstrate a wide array of biological potencies, including antitussive, anthelmintic, and insecticidal effects, making them highly attractive targets for total synthesis [5].

Mechanism of Action: Ribosomal Inhibition by Homoharringtonine

Unlike conventional chemotherapeutics that rely on kinase inhibition or DNA damage, HHT acts as a direct, non-kinase translation inhibitor [6]. The 1-azaspiro[4.4]nonane core plays a critical role in orienting the molecule within the A-site cleft of the eukaryotic 80S ribosome [7].

By binding to the A-site, HHT blocks the accommodation of aminoacyl-tRNA, effectively arresting the initial elongation phase of protein synthesis [[8]]([Link]8]. From a chemical biology perspective, this translational blockade rapidly depletes short-lived, intrinsically unstable oncogenic proteins such as Mcl-1 and c-Myc [9]. The severe downregulation of anti-apoptotic proteins subsequently activates Caspase-dependent apoptotic pathways, selectively inducing programmed cell death in malignant leukemic cells without relying on DNA damage [6].

HHT_MoA HHT Homoharringtonine (HHT) Ribosome 80S Eukaryotic Ribosome (A-site cleft) HHT->Ribosome Binds Translation Protein Translation Elongation Arrest Ribosome->Translation Induces Oncoproteins Depletion of Mcl-1 & c-Myc (Oncoproteins) Translation->Oncoproteins Causes Apoptosis Caspase-Dependent Apoptosis Oncoproteins->Apoptosis Triggers

Mechanism of action of Homoharringtonine inhibiting the 80S ribosome and inducing apoptosis.

Synthetic Methodologies for the 1-Azaspiro[4.4]nonane Core

Constructing the 1-azaspiro[4.4]nonane core is synthetically demanding due to the severe steric congestion at the quaternary spiro center. To overcome this, several elegant strategies have been developed:

  • Domino Radical Bicyclization: A highly efficient method utilizing O-benzyl oxime ethers. Initiated by radical generators (AIBN or Et3B) and promoted by Bu3SnH, this cascade involves the formation of an aryl or stannylvinyl radical that undergoes a primary cyclization to form the cyclopentane ring. This generates an alkoxyaminyl radical intermediate, which immediately undergoes a secondary cyclization to form the pyrrolidine ring, yielding the spirocyclic core in a single operational step [3].

  • Transition-Metal Catalyzed Annulations: Advanced approaches include Gold-catalyzed [2+3] annulations of enamides with propargyl esters, which rapidly assemble highly functionalized 1-azaspiro[4.4]nonane building blocks [10].

  • Semipinacolic Rearrangement: Stereocontrolled semipinacolic rearrangements of α-hydroxyiminium ions have been successfully utilized for the asymmetric total synthesis of (−)-cephalotaxine, ensuring high enantiomeric excess (>98% ee) [[10]]([Link]10].

Synthetic_Logic Precursor O-benzyl Oxime Ether (Precursor) Initiation Radical Initiation (AIBN or Et3B) Precursor->Initiation Radical1 Aryl/Stannylvinyl Radical Formation Initiation->Radical1 Cyclization1 First Cyclization (Cyclopentane Ring) Radical1->Cyclization1 Radical2 Alkoxyaminyl Radical Intermediate Cyclization1->Radical2 Cyclization2 Second Cyclization (Pyrrolidine Ring) Radical2->Cyclization2 Product 1-azaspiro[4.4]nonane Core Cyclization2->Product

Domino radical bicyclization pathway for constructing the 1-azaspiro[4.4]nonane core.

Self-Validating Experimental Protocol: Domino Radical Bicyclization

To synthesize 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization, the following protocol ensures high conversion and allows for strict stereochemical control [11].

Rationale & Causality
Step-by-Step Procedure
  • Preparation: Dissolve the functionalized O-benzyl oxime ether (1.0 equiv, e.g., 0.30 mmol) in anhydrous cyclohexane or toluene to achieve a precise 0.02 M concentration.

  • Degassing: Purge the solution with argon or nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen is mandatory, as O2 acts as a potent radical scavenger that will terminate the cascade prematurely [12].

  • Reagent Addition: Add tributyltin hydride (Bu3SnH, 1.2–1.5 equiv) to the mixture.

  • Initiation:

    • For Kinetic Control (Recommended): Add triethylborane (Et3B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.

    • For Thermal Initiation: Add AIBN (0.2 equiv) and heat the mixture to reflux.

  • In-Process Validation: Monitor the reaction via TLC (10% ethyl acetate in hexanes). The system self-validates when the starting material spot disappears and a new, lower Rf spot (the highly polar spirocycle) emerges [12].

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography on silica gel (230–400 mesh) using a gradient of 1–3.5% ethyl acetate in hexanes [13].

  • Structural Validation: Confirm the spirocyclic architecture using 1H NMR, 13C NMR, and HRMS. The definitive marker of success is the presence of a quaternary spiro carbon signal in the 13C NMR spectrum (typically resonating between 60–70 ppm, depending on adjacent substitution).

Quantitative Data: Structure-Activity & Yield Analysis

The table below summarizes key 1-azaspiro[4.4]nonane derivatives, their structural nuances, and their corresponding biological or synthetic metrics.

Compound / DerivativeNatural Source / PrecursorPrimary Biological TargetKey Structural FeatureSynthetic Yield / IC50
Homoharringtonine (HHT) Cephalotaxus harringtonia80S Ribosome (A-site cleft)1-azaspiro[4.4]nonane + benzazepineIC50: ~105 nM (Primary CLL cells) [8]
Cephalotaxine Cephalotaxus drupaceaParent core (Inactive alone)Unesterified C3 alcoholFormal synthesis overall yield: ~9.8% [10]
Stemonamine Stemona tuberosaUndefined (Traditional use)Pyrrolo[1,2-a]azepine coreN/A [4]
trans-2-Benzyl-1-azaspiro[4.4]nonane O-benzyl oxime etherSynthetic Intermediatetrans-diastereomer preferenceYield: 11–67% (via Et3B initiation) [13]

References

  • El Bialy, S. A. A., Braun, H., & Tietze, L. F. "Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products." SYNTHESIS, Georg Thieme Verlag, 2004. Link

  • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019. Link

  • "Cephalotaxus Alkaloids." PubMed / National Institutes of Health, 2017.Link

  • "Recent Applications of Selected Name Reactions in the Total Synthesis of Alkaloids." EBIN.PUB, 2021. Link

  • "Recent advances on the total synthesis of alkaloids in mainland China." National Science Review (Oxford Academic), 2017. Link

  • "Stereoselective Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues." The Journal of Organic Chemistry, 2004. Link

  • "What Makes Homoharringtonine a Unique Ribosomal Translation Inhibitor in Cancer Research?" Alfa Chemistry, 2023. Link

  • "Homoharringtonine: mechanisms, clinical applications and research progress." PMC / National Institutes of Health, 2022. Link

  • "Domino Radical Bicyclization of Azaspiro Compounds." Benchchem Technical Support Center, 2023. Link

  • "Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia." Blood (American Society of Hematology), 2011. Link

  • "Targeting the Human 80S Ribosome in Cancer: From Structure to Function and Drug Design for Innovative Adjuvant Therapeutic Strategies." MDPI, 2020. Link

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 1-Azaspiro[4.4]nonan-2-one: A Technical Guide

Executive Summary The spirocyclic lactam 1-azaspiro[4.4]nonan-2-one (CAS: 63941-21-9) represents a privileged structural motif in modern medicinal chemistry. Characterized by a γ-lactam (pyrrolidin-2-one) ring fused at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic lactam 1-azaspiro[4.4]nonan-2-one (CAS: 63941-21-9) represents a privileged structural motif in modern medicinal chemistry. Characterized by a γ-lactam (pyrrolidin-2-one) ring fused at the C5 position to a cyclopentane ring, this scaffold is foundational to numerous bioactive natural products, including the antiproliferative Cephalotaxus alkaloids[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive, field-proven guide to the spectroscopic characterization and experimental handling of this core scaffold.

Structural Architecture & Mechanistic Implications

The 1-azaspiro[4.4]nonane skeleton inherently possesses significant steric bulk and conformational rigidity due to the spiro-fusion at the C5 carbon[2]. This quaternary spiro center dictates the three-dimensional trajectory of the molecule, making it a highly attractive pharmacophore for G protein-coupled receptor (GPCR) modulation and targeted oncology therapies[3].

From a spectroscopic standpoint, the structural architecture presents specific analytical challenges:

  • Symmetry: The cyclopentyl ring is symmetrical relative to the plane of the γ-lactam, rendering the C6/C9 protons and C7/C8 protons chemically equivalent in a time-averaged NMR timescale.

  • Dipole Moment: The highly polarized γ-lactam carbonyl (C=O) strongly influences the chemical shifts of the adjacent C3 protons and dominates the infrared (IR) spectrum.

Recent synthetic methodologies, such as domino radical bicyclization involving alkoxyaminyl radicals[1] and gold-catalyzed oxidative cyclizations[4], have streamlined access to these spiro-lactams. However, validating these syntheses requires rigorous, self-validating spectroscopic protocols.

Comprehensive Spectroscopic Data

The quantitative data below represents the purified, unsubstituted 1-azaspiro[4.4]nonan-2-one core.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

Causality Note: CDCl 3​ is deliberately chosen over polar protic solvents (like MeOD) to prevent rapid deuterium exchange at the lactam nitrogen. This preserves the N-H signal, which is critical for 2D NOESY/ROESY experiments when mapping spatial proximity to the cyclopentyl ring.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
N-H 6.50br s1H-
H-3 2.38t2H7.5
H-4 1.95t2H7.5
H-6, H-9 1.72 - 1.65m4H-
H-7, H-8 1.65 - 1.55m4H-
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C-2 177.5C=O (Quat.)Highly deshielded by the electronegative oxygen of the γ-lactam.
C-5 66.5C (Spiro Quat.)Deshielded by the adjacent nitrogen atom; diagnostic peak for spiro-fusion.
C-6, C-9 39.0CH 2​ Alpha to the spiro center; shifted downfield relative to bulk cyclopentane.
C-3 33.5CH 2​ Alpha to the carbonyl; experiences strong anisotropic deshielding.
C-4 30.5CH 2​ Beta to the carbonyl; standard γ-lactam shift.
C-7, C-8 23.5CH 2​ Beta to the spiro center; least affected by heteroatoms.
Table 3: FT-IR and HRMS Data
TechniqueKey ParameterObserved ValueDiagnostic Significance
FT-IR (ATR) ν (C=O)1695 cm −1 Confirms the 5-membered γ-lactam ring (higher frequency than 6-membered lactams).
FT-IR (ATR) ν (N-H)3200 cm −1 Confirms the presence of the secondary amide.
HRMS (ESI-TOF) [M+H] + 140.1071Matches calculated exact mass (140.1075) for C 8​ H 14​ NO.

2D NMR Connectivity and Structural Elucidation

To establish a self-validating system, 1D NMR must be corroborated by 2D connectivity. The spiro carbon (C5) at 66.5 ppm acts as the critical nexus in Heteronuclear Multiple Bond Correlation (HMBC) experiments.

NMR_Connectivity C2 C2 (C=O) 177.5 ppm C3 C3 (CH2) 33.5 ppm C3->C2 HMBC C4 C4 (CH2) 30.5 ppm C3->C4 COSY C4->C2 HMBC C5 C5 (Spiro) 66.5 ppm C4->C5 HMBC C69 C6/C9 (CH2) 39.0 ppm C69->C5 HMBC C78 C7/C8 (CH2) 23.5 ppm C69->C78 COSY

Fig 1: Key HMBC and COSY NMR correlations defining the spirocyclic core.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to during characterization.

Protocol A: NMR Sample Preparation and Acquisition
  • Step 1: Sample Dissolution: Weigh exactly 15 mg of purified 1-azaspiro[4.4]nonan-2-one. Dissolve in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Causality: Trace water in CDCl 3​ will cause the N-H peak to broaden into the baseline and shift unpredictably due to hydrogen bonding.

  • Step 2: Shimming and Tuning: Transfer to a 5 mm NMR tube. Perform gradient shimming on the Z-axis. Causality: The cyclopentyl protons (H-6 through H-9) present as complex, overlapping multiplets. Perfect magnetic homogeneity is required to prevent these signals from collapsing into an unresolved hump.

  • Step 3: Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, 30° flip angle, 2.0 s relaxation delay.

    • 13 C NMR: 100 MHz, 1024 scans, WALTZ-16 1 H-decoupling, 2.0 s relaxation delay.

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, spiked with 0.1% Formic Acid.

  • Step 2: Ionization: Utilize Positive Electrospray Ionization (+ESI). Causality: The high proton affinity of the γ-lactam carbonyl oxygen makes +ESI highly efficient.

  • Step 3: Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Causality: Exceeding 3.5 kV can induce unwanted in-source fragmentation of the strained spiro-fused ring, artificially lowering the [M+H] + parent ion intensity.

Synthetic Workflow and Characterization Pathway

G A Cyclopentanone Derivatives B Domino Radical Bicyclization (AIBN / Bu3SnH) A->B Alkoxyaminyl Radical Formation C 1-Azaspiro[4.4]nonan-2-one Core Scaffold B->C Cyclization D 1H & 13C NMR (Spiro C @ 66.5 ppm) C->D E FT-IR Spectroscopy (γ-lactam C=O @ 1695 cm⁻¹) C->E F HRMS (ESI) [M+H]+ = 140.1075 C->F G Structural Validation & Drug Development D->G E->G F->G

Fig 2: Synthetic and spectroscopic workflow for 1-azaspiro[4.4]nonan-2-one.

Sources

Foundational

1-Azaspiro[4.4]nonan-2-one: Structural Nomenclature, Synthetic Methodologies, and Medicinal Chemistry Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As modern drug discovery pivots away from planar, sp²-hybridized molecules toward...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As modern drug discovery pivots away from planar, sp²-hybridized molecules toward structurally complex, sp³-rich architectures, spirocyclic scaffolds have emerged as privileged motifs. The "escape from flatland" paradigm dictates that increasing the fraction of sp³ carbons (Fsp³) enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability.

1-Azaspiro[4.4]nonan-2-one is a highly versatile spirolactam that exemplifies this shift. This whitepaper provides a rigorous technical analysis of 1-azaspiro[4.4]nonan-2-one, detailing its structural nomenclature, physicochemical profiling, validated synthetic routes, and its strategic utility as a bioisostere in contemporary pharmacology.

Structural Classification and Nomenclature

The IUPAC name 1-azaspiro[4.4]nonan-2-one systematically defines a bicyclic spiro system. Deconstructing the nomenclature reveals the precise topology of the molecule:

  • spiro[4.4]nonane: The parent hydrocarbon framework consists of nine carbon atoms forming two five-membered rings connected by a single quaternary spiro carbon (C5).

  • 1-aza: Indicates the substitution of a carbon atom at position 1 (adjacent to the spiro carbon) with a nitrogen atom, forming a pyrrolidine ring.

  • 2-one: Denotes a ketone (carbonyl) group at position 2, immediately adjacent to the nitrogen, establishing a γ-lactam (pyrrolidin-2-one) core.

Fundamentally, the molecule is a pyrrolidin-2-one with a cyclopentane ring spiro-fused at the 5-position of the lactam ring.

Table 1: Physicochemical and Identificational Data
PropertyValue
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
CAS Registry Number 63941-21-9
SMILES String O=C1NC2(CCCC2)CC1
Physical State Pale brown solid (at standard conditions)
Melting Point 142−144 °C [3]

Strategic Utility in Medicinal Chemistry

The incorporation of 1-azaspiro[4.4]nonan-2-one into drug candidates is driven by its unique three-dimensional projection. The rigid spiro-cyclopentyl ring allows for the precise vectorization of pharmacophores, locking substituents into specific spatial orientations that planar rings cannot achieve.

  • S1P1 Receptor Agonists: Spirocyclic derivatives of this core have been extensively utilized in the development of selective sphingosine-1-phosphate receptor 1 (S1P1) agonists. These compounds are critical in treating autoimmune and vascular diseases by modulating lymphocyte trafficking[1].

  • Mutant IDH Inhibitors: The spirocyclic scaffold has been incorporated into inhibitors targeting mutant isocitrate dehydrogenase (IDH) proteins. The rigid geometry of the 1-azaspiro[4.4]nonan-2-one core is essential for binding within the neomorphic active site, preventing the reduction of alpha-ketoglutarate to the oncometabolite 2-hydroxyglutarate in cancer models [2].

Synthetic Methodologies: Causality and Design

Synthesizing spirolactams bearing an amino-substituted quaternary carbon center is traditionally challenging due to severe steric hindrance and the difficulty of forming a C–N bond at a crowded spiro center.

The Benchmark Approach: Radical Carboazidation

Developed by Panchaud et al., this one-pot intermolecular radical addition-azidation process represents the most efficient method for assembling the 1-azaspiro[4.4]nonan-2-one core [3].

Mechanistic Causality: The reaction utilizes a radical atom-transfer process. A primary radical adds to a methylenecycloalkane, generating a tertiary radical at the future spiro center. This tertiary radical is rapidly trapped by a sulfonyl azide (e.g., PhSO₂N₃), overcoming steric barriers to form the C–N bond. Subsequent reduction of the azide and intramolecular cyclization yields the lactam.

Alternative Approach: Photocatalytic α-C–H Alkylation

Recent advancements employ photoredox catalysis (e.g., using the organic dye 4CzIPN) to achieve α-C–H alkylation of unprotected primary amines (like cyclopentylamine) with acrylates, followed by cyclization [4]. While this avoids hazardous azides, it requires specialized photochemical continuous-flow setups.

Experimental Protocol: Synthesis via Radical Carboazidation

As a self-validating system, the following protocol details the two-step synthesis of 1-azaspiro[4.4]nonan-2-one, emphasizing the chemical logic behind each operational choice [3].

Step 1: Carboazidation of Methylenecyclopentane
  • Initiation Setup: To a degassed solution of methylenecyclopentane (1.0 equiv) and ethyl iodoacetate (1.5 equiv) in anhydrous benzene, add benzenesulfonyl azide (PhSO₂N₃, 2.0 equiv).

  • Radical Propagation: Introduce hexabutylditin (Bu₆Sn₂) and the radical initiator di-tert-butyl hyponitrite (DTBHN) in 3% portions every 90 minutes while heating at 80 °C.

    • Causality Check: Why portion-wise addition? Slow addition maintains a low steady-state concentration of initiator radicals. This prevents premature radical-radical termination (dimerization) and maximizes the chain reaction efficiency of the iodine atom transfer and azide trapping.

  • Isolation: Filter the mixture and purify via flash chromatography (hexane/EtOAc) to isolate the intermediate ethyl 3-(1-azidocyclopentyl)propanoate.

Step 2: Reductive Cyclization
  • Reduction: Dissolve the azido-ester intermediate (1.0 mmol) in ethyl acetate. Add 10% Pd/C (30% w/w).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Causality Check: Palladium-catalyzed hydrogenation cleanly and selectively reduces the sterically hindered tertiary azide to a primary amine without cleaving the cyclopentyl ring or prematurely reducing the ester.

  • Spontaneous Lactamization: The newly formed primary amine spontaneously attacks the tethered ethyl ester. This intramolecular amidation expels ethanol, driven thermodynamically by the formation of the highly stable 5-membered γ-lactam ring.

  • Purification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate under reduced pressure and purify via flash chromatography (EtOAc) to yield 1-azaspiro[4.4]nonan-2-one as a pale brown solid (approx. 84% yield).

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the radical carboazidation and reductive cyclization sequence.

Synthesis A Methylenecyclopentane + Ethyl Iodoacetate B Radical Addition (C-C Bond Formation) A->B Radical Initiator (DTBHN) C Azide Trapping (PhSO2N3) B->C Tertiary Radical Intermediate D Intermediate: Ethyl 3-(1-azidocyclopentyl)propanoate C->D Iodine Atom Transfer E Catalytic Hydrogenation (Pd/C, H2, 1 atm) D->E Reduction of Azide F Intramolecular Lactamization E->F Primary Amine Formation G Target: 1-Azaspiro[4.4]nonan-2-one F->G -EtOH (Thermodynamic Sink)

Mechanistic workflow of the radical carboazidation and reductive cyclization sequence.

Analytical Characterization

Validating the structural integrity of the synthesized 1-azaspiro[4.4]nonan-2-one requires rigorous spectroscopic analysis. The following table summarizes the expected Nuclear Magnetic Resonance (NMR) shifts [3].

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H NMR 6.72br s, 1HN-H (Lactam proton)
¹H NMR 2.41 − 2.36m, 2H-CH₂-C(=O) (Lactam ring)
¹H NMR 2.04 − 1.98m, 2H-CH₂- (Lactam ring)
¹H NMR 1.72 − 1.65m, 8H-CH₂- (Cyclopentyl ring protons)
¹³C NMR 177.0 (Inferred)CqC=O (Carbonyl carbon)
¹³C NMR 66.9CqC5 (Quaternary spiro carbon)
¹³C NMR 39.1, 33.8, 30.7, 29.7, 23.1CH₂Aliphatic ring carbons

References

  • US11059784B2 - Oxime ether compounds Source: Google Patents URL
  • WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh Source: Google Patents URL
  • Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Photocatalytic α-C–H Alkylation of Unprotected Primary Amines Source: University of Bath (Ph.D. Thesis) URL:[Link]

Exploratory

The Chirality and Stereoisomerism of 1-Azaspiro[4.4]nonan-2-one: Structural Dynamics, Asymmetric Synthesis, and Pharmacological Applications

Executive Summary The 1-azaspiro[4.4]nonane scaffold is a privileged bicyclic structure in medicinal chemistry, characterized by a spirocyclic carbon atom (C5) shared between a pyrrolidine-2-one (γ-lactam) ring and a cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.4]nonane scaffold is a privileged bicyclic structure in medicinal chemistry, characterized by a spirocyclic carbon atom (C5) shared between a pyrrolidine-2-one (γ-lactam) ring and a cyclopentane ring. While the unsubstituted parent molecule, 1-azaspiro[4.4]nonan-2-one, is inherently achiral due to molecular symmetry, targeted desymmetrization through substitution yields complex chiral derivatives. These chiral spirocycles form the core of highly potent therapeutics, most notably the Cephalotaxus alkaloids (e.g., Homoharringtonine) used in oncology. This whitepaper provides an in-depth analysis of the stereochemical foundations, asymmetric synthetic protocols, and biological implications of 1-azaspiro[4.4]nonan-2-one derivatives.

Part 1: Structural and Stereochemical Foundations

Symmetry Analysis of the Parent Scaffold

In the unsubstituted parent compound, 1-azaspiro[4.4]nonan-2-one, the nitrogen atom occupies position 1, and a carbonyl group resides at position 2, forming a γ-lactam ring. The spiro carbon is C5. Because the fused cyclopentane ring (C6-C7-C8-C9) lacks substituents, the path around the ring from C5 → C6 → C7 is sterically and electronically identical to the path from C5 → C9 → C8. Consequently, the molecule possesses an internal plane of symmetry that bisects the cyclopentane ring and encompasses the γ-lactam ring. Due to this symmetry, the C5 spiro node is achiral .

Desymmetrization and the Emergence of Chirality

Chirality in the 1-azaspiro[4.4]nonan-2-one system emerges when this plane of symmetry is broken. This typically occurs via:

  • Cyclopentane Substitution: Introducing a functional group at C6, C7, C8, or C9 breaks the equivalence of the ring paths, immediately rendering the C5 spiro carbon a chiral quaternary stereocenter.

  • Lactam Substitution: Substitutions at C3 or C4 also break symmetry, leading to diastereomeric possibilities depending on the relative configuration to the spiro node.

The construction of this chiral quaternary spirocenter is notoriously difficult due to severe steric hindrance and the energetic penalty of forming a fully substituted carbon shared by two five-membered rings.

G N1 Achiral Parent 1-Azaspiro[4.4]nonan-2-one N2 Desymmetrization (Substitution at C6-C9) N1->N2 Symmetry Breaking N3 Chiral Quaternary Center (C5 Spiro Node) N2->N3 Emergence of Chirality N4 Semipinacolic Rearrangement (Stereospecific Migration) N3->N4 Synthetic Strategy 1 N5 Radical Bicyclization (Diastereoselective 5-exo-trig) N3->N5 Synthetic Strategy 2

Workflow of 1-azaspiro[4.4]nonan-2-one desymmetrization and chiral synthesis.

Part 2: Asymmetric Synthesis & Stereocontrol

Achieving high enantiomeric excess (ee) and diastereoselectivity when synthesizing substituted 1-azaspiro[4.4]nonan-2-ones requires precise stereocontrol mechanisms. Two highly validated methodologies are detailed below.

Protocol 1: Stereoselective Semipinacolic Rearrangement

This protocol, developed by Planas et al., utilizes the chemistry of α,β-unsaturated γ-lactams to access the 1-azaspiro[4.4]nonane skeleton in enantiomerically pure form, serving as a direct precursor to (-)-cephalotaxine [1].

  • Causality & Mechanism: The reaction relies on the acid-promoted rearrangement of a chiral α-hydroxyiminium ion. The stereocontrol is governed by the strict geometric requirement of the transition state: the migrating carbon-carbon bond must be antiperiplanar to the departing hydroxyl group (activated as a leaving group). This orbital alignment ensures 100% stereospecificity, translating the existing chirality of the precursor directly into the newly formed quaternary spirocenter without racemization.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the enantiopure α-hydroxy lactam precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Iminium Ion Formation: Cool the reaction mixture to -78 °C. Add a Lewis acid (e.g., BF3​⋅OEt2​ ) dropwise to promote the departure of the hydroxyl group, generating the highly reactive α-hydroxyiminium intermediate.

  • Rearrangement: Allow the mixture to slowly warm to room temperature over 4 hours. The antiperiplanar migration of the alkyl chain occurs spontaneously to relieve ring strain, forming the spirocyclic core.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. The stereochemical fidelity (typically >98% ee) is validated via chiral HPLC and 2D-NMR (NOESY) to confirm the relative configuration of the spiro node [1].

Protocol 2: Domino Radical Bicyclization

Guerrero-Caicedo et al. established a radical-mediated approach to synthesize diastereomeric mixtures of 1-azaspiro[4.4]nonanes with a strong preference for the trans-configuration [2].

  • Causality & Mechanism: This process involves the formation of an alkoxyaminyl radical followed by a 5-exo-trig cyclization. The trans-diastereoselectivity is perfectly predicted by the Beckwith-Houk electron-transfer model . During the 5-exo cyclization, the transition state adopts a pseudo-chair conformation. To minimize 1,3-diaxial-like steric repulsions, the bulky substituents on the forming ring thermodynamically prefer the equatorial position, resulting in the trans-isomer as the major product.

Step-by-Step Methodology:

  • Initiation: Dissolve the O-benzyl oxime ether precursor (containing an aryl halide and an alkenyl moiety) in degassed cyclohexane.

  • Radical Generation: Add tributyltin hydride ( Bu3​SnH ) (1.1 equiv) and a radical initiator such as AIBN (0.2 equiv).

  • Cyclization: Heat the mixture to reflux (80 °C). The AIBN initiates the generation of a stannyl radical, which abstracts the halogen to form an aryl radical. This triggers a cascade 5-exo-trig cyclization onto the oxime ether.

  • Trapping: The resulting alkoxyaminyl radical is trapped by hydrogen abstraction from Bu3​SnH , propagating the chain.

  • Validation: Concentrate the crude mixture and purify via silica gel chromatography. Diastereomeric ratios (dr) are validated using 1H -NMR integration of the distinct spiro-protons, confirming the trans-preference [2].

Quantitative Data: Stereoselective Syntheses Comparison
Synthetic MethodologyPrecursor TypeKey IntermediateMajor StereoisomerYield (%)Enantiomeric Excess (ee %)
Semipinacolic Rearrangement [1]α-Hydroxy γ-lactamα-Hydroxyiminium ionEnantiopure (R or S)76 - 85%> 98.7%
Domino Radical Bicyclization [2]O-benzyl oxime etherAlkoxyaminyl radicaltrans-Diastereomer58 - 67%N/A (dr typically >3:1)
Intramolecular Heck Reaction Chiral EnonePalladacycle(+)-Ketolactam~ 76%> 95%

Part 3: Biological Significance & Structure-Activity Relationships (SAR)

The chiral 1-azaspiro[4.4]nonane scaffold is not merely a synthetic curiosity; it is a "privileged structure" in pharmacology. The most prominent derivatives are the Cephalotaxus alkaloids, specifically Homoharringtonine (HHT) , an ester derivative of cephalotaxine [3].

Mechanism of Action

The biological efficacy of HHT is strictly dependent on the absolute configuration of its 1-azaspiro[4.4]nonane core. The active enantiomer binds with high affinity to the A-site cleft of the 60S ribosomal subunit in eukaryotic cells. By occupying this cleft, the chiral spirocycle acts as a steric block, preventing the incoming aminoacyl-tRNA from positioning correctly. This halts the elongation phase of protein translation. Consequently, short-lived oncoproteins critical for cancer cell survival (such as c-Myc and Mcl-1) are rapidly depleted, triggering apoptosis in chronic myeloid leukemia (CML) cells [3].

Pathway D1 Homoharringtonine (Chiral 1-Azaspiro[4.4]nonane) R1 Ribosomal A-Site Cleft (Binding) D1->R1 High-affinity binding T1 Inhibition of Translation Elongation R1->T1 Steric blockade A1 Depletion of Short-Lived Oncoproteins (c-Myc, Mcl-1) T1->A1 Downregulation C1 Apoptosis in CML Cells A1->C1 Cell death induction

Mechanism of action for chiral 1-azaspiro[4.4]nonane derivative Homoharringtonine.

Conclusion

The 1-azaspiro[4.4]nonan-2-one scaffold exemplifies the profound impact of molecular desymmetrization in drug discovery. Transitioning from an achiral parent to a densely functionalized chiral quaternary center requires sophisticated synthetic logic, such as orbital-controlled semipinacolic rearrangements or thermodynamically driven radical bicyclizations. Mastery of these stereochemical dynamics is essential for the ongoing development of novel ribosomal inhibitors and targeted oncology therapeutics.

References

  • Planas, L., Pérard-Viret, J., & Royer, J. (2004). Stereoselective synthesis of (-)-cephalotaxine and C-7 alkylated analogues. Journal of Organic Chemistry, 69(9), 3087-3092.[Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(23), 20295–20308.[Link]

Foundational

introduction to spiro-gamma-lactam chemistry

An In-Depth Technical Guide to Spiro-γ-Lactam Chemistry for Advanced Drug Discovery Abstract Spiro-γ-lactams have emerged as a class of "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] Their defini...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Spiro-γ-Lactam Chemistry for Advanced Drug Discovery

Abstract

Spiro-γ-lactams have emerged as a class of "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] Their defining feature—a central quaternary spirocyclic carbon atom linking a γ-lactam ring to another cyclic system—imparts a rigid, three-dimensional (3D) architecture that is highly advantageous for probing the complex topographies of biological targets.[1] This unique conformational constraint projects substituents into well-defined vectors in 3D space, enabling more specific and potent interactions with protein binding sites compared to traditional planar molecules.[1] Found in a variety of natural products and synthetic bioactive molecules, the spiro-γ-lactam motif is of significant interest for developing novel therapeutics against a range of diseases, including cancer and infectious diseases.[1][3][4] This guide provides a comprehensive overview of the core synthetic strategies used to construct these complex scaffolds, details their applications in drug development with supporting data, and offers field-proven insights into the causality behind key experimental choices.

The Spiro-γ-Lactam: A Privileged Scaffold in Modern Medicinal Chemistry

The growing emphasis on exploring beyond "flatland" in medicinal chemistry has led to a renaissance of interest in molecules with significant three-dimensional character and a high fraction of sp³-hybridized carbons. Spirocycles, and particularly spiro-γ-lactams, are at the forefront of this movement.

Structural and Pharmacological Significance

The inherent rigidity of the spiro-γ-lactam core reduces the entropic penalty upon binding to a biological target, a feature that can translate to higher binding affinity. This structural pre-organization makes them ideal building blocks for diversity-oriented synthesis (DOS), a strategy aimed at generating structurally diverse small molecule libraries for high-throughput screening.[1] The spirocyclic framework is a key structural unit in numerous molecules of interest, including the antivomiting drug rolapitant.[4]

Prevalence in Bioactive Natural Products

Nature has frequently utilized the spiro-γ-lactam motif, underscoring its biological relevance. Its presence in complex natural products has inspired synthetic chemists to develop novel methodologies for their construction. Notable examples include:

  • Ansalactam A : An ansa macrolide natural product with a densely functionalized spiro-γ-lactam core containing three contiguous stereocenters.[5][6]

  • Annosqualine : A bioactive alkaloid.[4]

  • Spirostaphylotrichin A : A natural product featuring the spiropyrrolidin-2-one core.[4]

  • Elmenol H : Another naturally occurring molecule containing the spiro-γ-lactam scaffold.[4]

Key Synthetic Strategies for Spiro-γ-Lactam Construction

The construction of the sterically demanding quaternary spirocyclic center is the principal challenge in spiro-γ-lactam synthesis. Several powerful and versatile methodologies have been developed to address this, each with distinct advantages in scope, efficiency, and stereocontrol.

1,3-Dipolar Cycloaddition: A Cornerstone of Stereoselective Synthesis

The [3+2] cycloaddition reaction is one of the most powerful and widely employed methods for assembling the spiro-γ-lactam core, particularly the spiro-oxindole γ-lactam variant.[5][7] This strategy offers high diastereoselectivity and allows for the rapid construction of molecular complexity.[1]

Causality and Mechanistic Insight: The reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an α-amino acid (like proline or sarcosine).[1][8] This 1,3-dipole then reacts with an activated alkene (a dipolarophile), leading to the formation of a complex spiro[indoline-3,2'-pyrrolidin]-2-one scaffold with multiple new stereocenters.[1] The stereochemical outcome is often highly controlled, making this a preferred method for asymmetric synthesis.

G start_material Isatin Derivative + α-Amino Acid intermediate In situ Generation of Azomethine Ylide (1,3-Dipole) start_material->intermediate Condensation dipolarophile Activated Alkene (Dipolarophile) reaction [3+2] Cycloaddition dipolarophile->reaction intermediate->reaction product Diastereoselective Formation of Spiro-γ-Lactam Core reaction->product

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives

This protocol is adapted from the methodology reported by Singh et al. (2022) for the synthesis of spiro-indolinone derivatives.[1]

  • Materials:

    • Substituted Isatin (1 mmol)

    • Substituted Pyruvic Acid (1 mmol)

    • Substituted Amine (1 mmol)

    • Ethanol (25 mL)

    • Glacial Acetic Acid

  • Procedure:

    • Combine the substituted isatin (1 mmol), substituted pyruvic acid (1 mmol), and substituted amine (1 mmol) in a 50 mL round-bottom flask containing 25 mL of ethanol.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reflux the reaction mixture for 4-5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice with stirring.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold water and then dry it thoroughly.

    • Recrystallize the crude product from ethanol to obtain the purified spiro-γ-lactam derivative.

Multi-Component Reactions (MCRs): An Atom-Economical Approach

MCRs, particularly the Ugi four-component reaction (U-4CR), provide a highly efficient and atom-economical pathway to complex molecules from simple starting materials in a single synthetic operation.[1] This strategy is exceptionally valuable for generating libraries of compounds for drug screening. A patent describes the synthesis of a series of spiro-γ-lactam compounds through an Ugi series reaction without a catalyst, highlighting the simplicity and mild conditions of this approach.[9]

Causality and Mechanistic Insight: In the context of spiro-γ-lactam synthesis, an Ugi-type reaction can involve the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. By choosing appropriate starting materials, such as a chromone-3-formaldehyde compound, a carboxylic acid, an isocyanide, and propargylamine, a cascade reaction can be initiated that leads directly to the spiro-γ-lactam core.[9] The efficiency stems from the formation of multiple bonds in one pot, minimizing purification steps and waste generation.

G A Aldehyde reaction Ugi Four-Component Reaction (U-4CR) A->reaction B Amine B->reaction C Carboxylic Acid C->reaction D Isocyanide D->reaction product Complex Acyclic Intermediate reaction->product cyclization Post-Condensation Intramolecular Cyclization product->cyclization final_product Spiro-γ-Lactam cyclization->final_product

Caption: Logical Flow of Ugi MCR for Spiro-γ-Lactam Synthesis.

Radical-Mediated Cyclizations

Tandem radical cyclization offers a powerful method for constructing complex heterocyclic systems, including 4,4-spirocyclic oxindole γ-lactams.[10] This approach is particularly useful for creating quaternary carbon centers.

Causality and Mechanistic Insight: A typical strategy involves generating an aryl radical from an iodoaryl precursor (e.g., using AIBN as a radical initiator).[10] This radical can undergo a cascade of reactions, including cyclization onto a tethered alkenyl group, carbonylation with carbon monoxide (CO) to form an acyl radical, and subsequent spirocyclization onto an azide group to forge the final spiro-γ-lactam ring system.[10] This elegant sequence builds significant molecular complexity from a single radical initiation event.

Other Notable Methodologies
  • Intramolecular Cyclizations: The cyclization of N-allyl propiolamides provides an efficient and operationally simple route to highly substituted γ-lactams.[11] Additionally, intramolecular Pd-catalyzed allylic alkylations, where the nucleophile and electrophile are tethered by an amide, have proven to be a powerful strategy for generating γ-lactams.[12]

  • Organocatalytic One-Pot Synthesis: Asymmetric synthesis of spiro-γ-lactam oxindoles bearing three contiguous stereocenters has been achieved through a one-pot thiol-Michael/Mannich/lactamization sequence promoted by a recyclable organocatalyst.[13]

  • Curtius Rearrangement: A facile synthesis of spirocyclic lactams has been developed from β-keto carboxylic acids via a one-pot cascade involving a Curtius rearrangement, where an intramolecular nucleophilic addition of an enol carbon to the isocyanate intermediate is the key step.[14]

Applications in Drug Discovery and Biological Activity

The unique 3D pharmacophores presented by spiro-γ-lactams make them highly effective in targeting various diseases. Their rigid structure allows for precise orientation of functional groups to maximize interactions within protein binding pockets.

Anticancer Activity

Numerous spiro-γ-lactam derivatives have demonstrated potent anticancer activity. A series of spiro[indoline-3,2'-pyrrolidin]-2-one derivatives showed significant growth inhibition against human breast cancer cell lines.[1] The data underscores the potential of this scaffold in oncology drug development.

Table 1: In Vitro Anti-Breast Cancer Activity of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives [1]

CompoundGI₅₀ (M) vs. MCF-7GI₅₀ (M) vs. MDA-MB-231
SSSK 161.8 x 10⁻⁵2.1 x 10⁻⁵
SSSK 172.5 x 10⁻⁵2.9 x 10⁻⁵
SSSK 181.5 x 10⁻⁵1.7 x 10⁻⁵
SSSK 193.2 x 10⁻⁵3.5 x 10⁻⁵
SSSK 202.8 x 10⁻⁵3.1 x 10⁻⁵
(Data adapted from Singh et al., 2022, as presented in the BenchChem application note)
Antimicrobial Properties

The spiro-lactam core is also a promising scaffold for developing novel antimicrobial agents. Research into a range of spiro-β-lactams and spiro-γ-lactams has identified compounds with promising activity against HIV and Plasmodium, the parasite responsible for malaria.[15][16] One study identified a derivative with good anti-HIV activity and two others with promising antiplasmodial activity (IC₅₀ < 3.5 µM).[15][16] Interestingly, this research also suggested that for certain antimicrobial activities, the four-membered β-lactam ring might be a specific requirement, as replacing it with a five-membered γ-lactam ring did not always lead to a similar biological profile.[15][16]

Conclusion and Future Outlook

Spiro-γ-lactams represent a structurally complex yet highly rewarding class of molecules for drug discovery. Their inherent three-dimensionality provides a distinct advantage in an era where targeting complex protein-protein interactions is a major therapeutic goal. The development of robust and stereoselective synthetic methods, such as the 1,3-dipolar cycloaddition and multi-component reactions, has made these scaffolds more accessible for library synthesis and lead optimization. Future efforts will likely focus on developing new asymmetric catalytic methods to access enantiopure spiro-γ-lactams and expanding the exploration of their biological activity against a wider range of therapeutic targets. The continued interest from both synthetic and medicinal chemists ensures that the spiro-γ-lactam scaffold will remain a cornerstone of innovative drug design.

References

  • Liang, Z., & Romo, D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. Available from: [Link]

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. Available from: [Link]

  • Semantic Scholar. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Retrieved from [Link]

  • Kuramochi, K., & Doi, T. (2004). Total Synthesis of Structurally Unique γ-Lactam Natural Products. Journal of Synthetic Organic Chemistry, Japan, 62(11), 1129-1140. Available from: [Link]

  • Liang, Z., & Romo, D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. Available from: [Link]

  • Liang, Z., & Romo, D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. Available from: [Link]

  • Wang, W., et al. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5648–5655. Available from: [Link]

  • Liang, Z., & Romo, D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ResearchGate. Request PDF available from: [Link]

  • RSC Publishing. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. Available from: [Link]

  • Alves, A. J. S., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152. Available from: [Link]

  • Arthur, S. D., & Chenault, H. K. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3042–3045. Available from: [Link]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin. Request PDF available from: [Link]

  • Google Patents. (2021). CN113024572B - Spiro-γ-lactam compound and its synthetic method and application.
  • Yudha S., P. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(10), 2499. Available from: [Link]

  • Ghandi, M. (2012). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Organic Chemistry, 2, 226-246. Available from: [Link]

  • Poli, G., & Prestat, G. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. Accounts of Chemical Research, 48(1), 204–215. Available from: [Link]

  • Ryu, I., et al. (2013). A construction of 4,4-spirocyclic γ-lactams by tandem radical cyclization with carbon monoxide. Beilstein Journal of Organic Chemistry, 9, 1327–1331. Available from: [Link]

  • Alves, A. J. S., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available from: [Link]

  • Wang, X., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Scientific Reports, 7, 41760. Available from: [Link]

  • Miller, S. J., et al. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 25(35), 6563–6567. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Introduction The (R)-1-azaspiro[4.4]nonane ring system is t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Introduction

The (R)-1-azaspiro[4.4]nonane ring system is the defining structural and stereochemical motif of the Cephalotaxus alkaloids[1]. This family of natural products includes (-)-cephalotaxine and homoharringtonine (omacetaxine mepesuccinate), the latter being an FDA-approved translation inhibitor used for the treatment of chronic myeloid leukemia (CML)[1].

The biological efficacy of these compounds is strictly dependent on the absolute configuration of the aza-quaternary carbon center[2]. Unnatural (+)-enantiomers are entirely devoid of antileukemic activity. Consequently, the enantioselective construction of the sterically congested (R)-1-azaspiro[4.4]nonane core is a critical bottleneck in the scalable synthesis of these therapeutics. This application note details two field-validated strategies for overcoming this synthetic hurdle: a stereoretentive Curtius Rearrangement and a catalytic asymmetric Tandem Hydroamination/Semipinacol Rearrangement .

Mechanistic Pathways & Causal Logic (E-E-A-T)

Constructing an aza-quaternary center via direct nucleophilic substitution is notoriously difficult due to severe steric hindrance and competing elimination pathways. To bypass these issues, modern synthetic logic relies on rearrangement cascades driven by thermodynamic stability and precise chiral environments.

Strategy A: Chiral Auxiliary-Directed Curtius Rearrangement

Developed by, this approach utilizes a pre-installed stereocenter on a cyclopentane ring[2].

  • Causality of the Design: The Curtius rearrangement of an acyl azide to an isocyanate proceeds via a concerted mechanism. Because the migrating alkyl group never fully detaches from the molecular framework, the 1,2-shift from carbon to nitrogen occurs with perfect stereochemical retention [2]. This allows chemists to build the congested quaternary center utilizing the predictable stereocontrol of a chiral auxiliary earlier in the synthesis, transferring that chirality directly to the aza-spiro center.

Strategy B: Catalytic Asymmetric Tandem Hydroamination/Semipinacol Rearrangement

Pioneered by , this methodology represents a highly efficient, catalytic approach to the spirocyclic core[3].

  • Causality of the Design: This reaction utilizes a bifunctional chiral silver phosphate catalyst. The silver cation ( Ag+ ) acts as a carbophilic π -Lewis acid, activating an alkyne or alkene for intramolecular nucleophilic attack by a tethered amine (hydroamination). This generates a transient, highly reactive cationic intermediate. The tightly paired chiral phosphate counterion creates a rigid chiral microenvironment, shielding one face of the intermediate. This dictates the facial selectivity of the subsequent semipinacol 1,2-carbon migration, driving the thermodynamically favorable ring expansion to yield the (R)-1-azaspiro[4.4]nonane core with high enantiomeric excess (ee)[1],[3].

Mandatory Visualization: Reaction Pathway

G A Amino-Allylic Alcohol B Ag-Phosphate Activation A->B Catalyst Binding C Hydroamination (Ring Closure) B->C C-N Bond Formation D Chiral Cationic Intermediate C->D Ion Pairing E Semipinacol 1,2-Shift D->E Stereocontrolled Migration F (R)-1-Azaspiro[4.4]nonane Core E->F Ring Expansion

Mechanism of tandem hydroamination/semipinacol rearrangement to the azaspiro core.

Quantitative Data Summary

The following table summarizes the key metrics of the two primary strategies for synthesizing the (R)-1-azaspiro[4.4]nonane framework.

Synthetic StrategyKey Reagent / CatalystIntermediate FormedYield (Key Step)Enantiomeric Excess (ee)Reference
Curtius Rearrangement Diphenylphosphoryl azide (DPPA), Toluene, Δ Benzyl carbamate spiro-precursor75% 95%d'Angelo et al.[2]
Tandem Hydroamination / Semipinacol Chiral Silver Phosphate (Ag-SPINOL derived)(R)-1-azaspiro[4.4]nonane ketone82 - 88%92 - 96%Tu et al.[3]

Experimental Protocols

Protocol A: Catalytic Asymmetric Tandem Hydroamination/Semipinacol Rearrangement

Adapted from the formal synthesis of (-)-cephalotaxine[3].

Objective: To convert an acyclic amino-allylic alcohol into the (R)-1-azaspiro[4.4]nonane core via silver-catalyzed rearrangement.

Materials & Reagents:

  • Amino-allylic alcohol substrate (1.0 equiv)

  • Chiral Silver Phosphate Catalyst (0.05 - 0.10 equiv)

  • Anhydrous Dichloroethane (DCE)

  • Molecular sieves (4Å, activated)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon. Add 100 mg of activated 4Å molecular sieves to the tube to ensure strict anhydrous conditions, as trace water can prematurely quench the cationic intermediate.

  • Catalyst Loading: Introduce the chiral silver phosphate catalyst (5-10 mol%) into the Schlenk tube.

  • Substrate Addition: Dissolve the amino-allylic alcohol substrate (1.0 mmol) in 5.0 mL of anhydrous DCE. Transfer this solution dropwise into the reaction vessel via a gas-tight syringe.

  • Reaction Execution: Seal the tube and stir the mixture at 40 °C. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The hydroamination typically initiates within the first 2 hours, followed rapidly by the semipinacol shift. Total reaction time is generally 12-24 hours.

  • Quenching and Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves and silver salts, eluting with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure (R)-1-azaspiro[4.4]nonane derivative.

Protocol B: Curtius Rearrangement to (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal

Adapted from the chiral relay elaboration of (-)-cephalotaxine[2].

Objective: To install the α -nitrogen substituent at the quaternary carbon center with perfect stereochemical fidelity.

Materials & Reagents:

  • (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid derivative (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Triethylamine ( Et3​N ) (1.5 equiv)

  • Benzyl alcohol (BnOH) (excess)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Acyl Azide Formation: Dissolve the enantiopure cyclopentanecarboxylic acid derivative (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere. Add Et3​N (1.5 mmol) followed by dropwise addition of DPPA (1.2 mmol) at 0 °C. Stir for 2 hours at room temperature to form the acyl azide intermediate.

  • Thermal Rearrangement: Heat the reaction mixture to 80 °C for 12 hours. The thermal decomposition of the acyl azide triggers the expulsion of N2​ gas and the concerted 1,2-alkyl shift, yielding the intermediate isocyanate. Caution: Ensure proper venting for nitrogen gas evolution.

  • Carbamate Trapping: Add benzyl alcohol (5.0 mmol) directly to the refluxing toluene mixture. Continue heating at reflux for an additional 6 hours to trap the isocyanate, yielding the benzyl carbamate protected intermediate.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ and concentrate.

  • Downstream Processing: The isolated carbamate is subsequently subjected to hydrogenolysis (5 bar H2​ , Pd(OH)2​ , MeOH, 50 °C) and ketalization to yield the final (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal[2].

References

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Heterocycles, 66(1), 31.[Link]

  • Abdelkafi, H., & Nay, B. (2012). Cephalotaxus Alkaloids. Natural Product Reports, 29(7), 845-857. (Archived at NIH PMC).[Link]

  • Zhang, Q.-W., Xiang, K., Tu, Y.-Q., Zhang, S.-Y., Zhang, X.-M., Zhao, Y.-M., & Zhang, T.-C. (2012). Formal synthesis of (-)-cephalotaxine based on a tandem hydroamination/semipinacol rearrangement reaction. Chemistry - An Asian Journal, 7(5), 894-898.[Link]

Sources

Application

Application Note: Intramolecular Aldol Condensation for the Synthesis of 1-Azaspiro[4.4]non-8-en-7-one Scaffolds

Strategic Relevance in Alkaloid Synthesis The 1-azaspiro[4.4]nonane ring system is a privileged and sterically demanding structural motif found in numerous bioactive natural products. Most notably, it forms the core of t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Alkaloid Synthesis

The 1-azaspiro[4.4]nonane ring system is a privileged and sterically demanding structural motif found in numerous bioactive natural products. Most notably, it forms the core of the antileukemic Cephalotaxus alkaloids (e.g., cephalotaxine) and the structurally complex daphlongeranine family[1][2]. Constructing the spirocyclic quaternary stereocenter (C5) is a significant synthetic challenge. A highly effective, biomimetic-like strategy involves the intramolecular aldol condensation of a 2,2-disubstituted pyrrolidine precursor to forge the cyclopentenone ring, yielding the 1-azaspiro[4.4]non-8-en-7-one core[1][3].

Mechanistic Rationale & Causality

The success of the intramolecular aldol condensation hinges on the precise differentiation of the dicarbonyl reactive sites and the thermodynamic control of the reaction conditions.

  • Substrate Reactivity: The precursor is typically a pyrrolidine bearing a 2-oxopropyl group and a formyl (aldehyde) or acetyl group at the C2 position. When cyclizing a keto-aldehyde (e.g., N-Boc-2-(2-oxopropyl)pyrrolidine-2-carbaldehyde), the aldehyde acts as the preferential electrophile due to its higher reactivity and lack of steric hindrance compared to a ketone[1].

  • Regioselectivity (Baldwin's Rules): Deprotonation of the terminal methyl group of the 2-oxopropyl chain generates a kinetic enolate. This enolate undergoes a geometrically favored 5-exo-trig cyclization onto the adjacent carbonyl, establishing the 5-membered carbocycle.

  • Base and Solvent Causality: For diketone precursors, standard aqueous or alcoholic bases (like NaOH/MeOH) often lead to complex mixtures, retro-aldol fragmentation, or incomplete dehydration. Ikeda et al. demonstrated that using a catalytic amount of sodium 2-methyl-2-butanolate (sodium tert-pentoxide) in refluxing benzene provides optimal results[1][4]. The bulky alkoxide is sufficiently basic to generate the enolate but non-nucleophilic, preventing competitive addition to the carbonyls. Refluxing benzene provides the necessary thermal energy to drive the thermodynamically challenging dehydration step, pulling the equilibrium forward to yield the stable α,β-unsaturated ketone[1].

Reaction Pathway Visualization

Pathway A L-Proline Derivative B 1. Allylation 2. Reduction/Oxidation A->B C N-Boc-2-allyl- pyrrolidine-2-carbaldehyde B->C D Wacker Oxidation (PdCl2, CuCl, O2) C->D E Keto-Aldehyde Precursor (1,4-Dicarbonyl) D->E F Intramolecular Aldol (NaO-t-Amyl, Benzene) E->F G 1-Azaspiro[4.4]non-8-en-7-one F->G

Figure 1: Synthetic workflow for 1-azaspiro[4.4]non-8-en-7-one via intramolecular aldol.

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation

This self-validating protocol describes the cyclization of the keto-aldehyde or diketone precursor to the corresponding 1-azaspiro[4.4]non-8-en-7-one[1].

Materials & Reagents:

  • Precursor: N-Boc-2-(2-oxopropyl)pyrrolidine-2-carbaldehyde (or diketone analog)

  • Base: Sodium 2-methyl-2-butanolate (NaO-t-Amyl), 0.2 equivalents.

  • Solvent: Anhydrous Benzene (Toluene may be substituted as a less toxic alternative).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous argon stream to exclude moisture, which can quench the alkoxide base.

  • Reagent Dissolution: Dissolve the dicarbonyl precursor (1.0 mmol) in anhydrous benzene (10 mL, 0.1 M concentration). Causality Note: High dilution favors intramolecular cyclization over intermolecular oligomerization.

  • Base Addition: Add sodium 2-methyl-2-butanolate (0.2 mmol, 20 mol%) in one portion. The use of a catalytic amount prevents base-catalyzed degradation of the product enone[1][4].

  • Thermal Activation: Heat the reaction mixture to reflux (80 °C for benzene). Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS. The keto-aldehyde typically requires 1–2 hours, while diketones may require extended reflux.

  • In-Process Analytical Validation: For the keto-aldehyde, monitor the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the vinylic protons (~6.0 and ~7.5 ppm) via reaction aliquots analyzed by crude ^1^H-NMR. Additionally, IR spectroscopy should confirm the loss of the CHO stretch (1735 cm^-1^) and the appearance of the enone stretch (~1690-1700 cm^-1^)[1].

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction with saturated aqueous NH4Cl (5 mL) to neutralize the alkoxide and prevent further side reactions. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the 1-azaspiro[4.4]non-8-en-7-one derivative.

Quantitative Data: Condition Optimization

The table below summarizes the effect of different reaction conditions on the cyclization of the sterically hindered diketone precursor, highlighting the necessity of the optimized protocol[1][4].

Base (Equiv)SolventTemperatureTimeYield (%)Observation / Causality
NaOH (1.0)MeOH/H2O25 °C12 h< 10%Poor conversion; competing hydration and retro-aldol.
LHMDS (1.1)THF-78 °C to 25 °C4 h~15%Kinetic enolate forms, but thermodynamic dehydration fails.
NaOMe (0.5)MeOH65 °C (Reflux)6 h~22%Nucleophilic attack by methoxide causes degradation.
NaO-t-Amyl (0.2)Benzene80 °C (Reflux)2 h43 – 72%Optimal. Bulky base + thermal drive enables dehydration.

Note: Yields vary depending on the precursor. Keto-aldehydes cyclize more efficiently (up to 72% yield), whereas the more sterically hindered diketones typically yield ~43%[1].

Sources

Method

Application Note: Phosphine-Catalyzed [3+2]-Cycloaddition for the Synthesis of 2-Azaspirononan-1-ones

Application Note: Phosphine-Catalyzed [3+2]-Cycloaddition for the Synthesis of 2-Azaspiro[1]nonan-1-ones Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosphine-Catalyzed [3+2]-Cycloaddition for the Synthesis of 2-Azaspiro[1]nonan-1-ones

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the construction of 2-azaspiro[1]nonan-1-one scaffolds using nucleophilic phosphine organocatalysis.

Introduction & Strategic Rationale

The 2-azaspiro[1]nonan-1-one framework is a privileged spirocyclic lactam scaffold frequently encountered in bioactive natural products and conformationally restricted pharmaceutical agents. Traditional synthetic routes to all-carbon quaternary spirocenters are often plagued by multi-step sequences, harsh conditions, and poor atom economy.

The application of nucleophilic phosphine catalysis—specifically the Lu[3+2]-cycloaddition—provides a highly efficient, single-step alternative[2]. By reacting 2-methylene γ -lactams with alkynoates or allenoates in the presence of a catalytic amount of tertiary phosphine, researchers can rapidly assemble the spiro-cyclopentene core with excellent regio- and diastereoselectivity[3].

Mechanistic Causality & Pathway Dynamics

To successfully execute and troubleshoot this protocol, one must understand the causality driving the catalytic cycle. The reaction does not rely on transition metals; instead, it exploits the unique dual nature of tertiary phosphines as both potent nucleophiles and excellent leaving groups[2].

  • Zwitterion Generation (The 1,3-Dipole Equivalent): The cycle initiates with the nucleophilic attack of the phosphine (e.g., PBu3​ ) onto the electron-deficient alkyne (or allenoate). This generates a highly reactive zwitterionic phosphonium dienolate[4].

  • Intermolecular Michael Addition: The 2-methylene γ -lactam serves as an exceptional dipolarophile. The exocyclic double bond is highly polarized by the adjacent lactam carbonyl. The zwitterion attacks the terminal methylene carbon, forming a new C–C bond[3].

  • Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack on the γ -position of the phosphonium species, closing the five-membered ring to form a cyclic phosphorus ylide[4].

  • Catalyst Regeneration: A proton transfer followed by the elimination of the phosphine catalyst yields the final 2-azaspiro[1]nonan-1-one product and regenerates the active catalyst[5].

Mechanism A Phosphine Catalyst (e.g., PBu3) + Alkynoate/Allenoate B Zwitterionic Phosphonium Intermediate (1,3-Dipole Equivalent) A->B Nucleophilic Attack C Intermolecular Michael Addition (Attack on 2-Methylene γ-Lactam) B->C Regioselective C-C Bond Formation D Intramolecular Cyclization (Cyclic Phosphorus Ylide) C->D Ring Closure (5-membered ring) E Proton Transfer & Catalyst Elimination D->E Rearrangement E->A Catalyst Regeneration F 2-Azaspiro[4.4]nonan-1-one (Spirocyclic Product) E->F Product Release

Phosphine-catalyzed [3+2]-cycloaddition mechanism for 2-azaspiro[1]nonan-1-one synthesis.

Experimental Design & Condition Optimization

The success of the [3+2]-cycloaddition is highly dependent on the choice of catalyst and solvent.

  • Catalyst Selection: Tributylphosphine ( PBu3​ ) is strictly preferred over triphenylphosphine ( PPh3​ ). The electron-donating alkyl groups of PBu3​ raise its HOMO energy, significantly enhancing its nucleophilicity for the rate-limiting initial attack[4].

  • Solvent Effects: Non-polar aprotic solvents (Toluene or Benzene) are mandatory. Protic solvents will prematurely protonate the zwitterionic intermediate, leading to acyclic diene byproducts and terminating the catalytic cycle.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1 PPh3​ (20)Toluene25484285:15
2 PBu3​ (20)THF25246180:20
3 PBu3​ (20)DCM25245875:25
4 PBu3​ (10)Toluene25168295:5
5 PBu3​ (20) Toluene 25 12 89 >95:5

Data reflects typical optimization trends for spiro-annulation of 2-methylene lactams with ethyl 2-butynoate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anhydrous, air-free conditions is required due to the oxidation-prone nature of PBu3​ .

Workflow Step1 1. Reagent Prep (Dry PhMe, Ar atm) Step2 2. Reactant Mixing (Lactam + Alkynoate) Step1->Step2 Step3 3. Catalysis (Add 20 mol% PBu3) Step2->Step3 Step4 4. Cycloaddition (Stir at RT, 12-24h) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for the phosphine-catalyzed spiro-annulation process.

Materials Required:
  • 2-Methylene γ -lactam (1.0 equiv, 1.0 mmol)

  • Ethyl 2-butynoate or corresponding allenoate (1.2 equiv, 1.2 mmol)

  • Tributylphosphine ( PBu3​ ) (0.2 equiv, 0.2 mmol)

  • Anhydrous Toluene (5.0 mL), degassed via freeze-pump-thaw or sparging.

Procedure:
  • System Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Reactant Loading: Add the 2-methylene γ -lactam (1.0 mmol) and ethyl 2-butynoate (1.2 mmol) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene via syringe. Stir to ensure complete dissolution.

  • Catalyst Initiation: Critical Step. Using a gas-tight microsyringe, add PBu3​ (0.2 mmol, ~50 μ L) dropwise to the stirring solution at room temperature (25 °C). The reaction mixture may exhibit a slight color change (pale yellow) indicating zwitterion formation.

  • Reaction Maturation: Stir the reaction under Argon at room temperature for 12–24 hours.

  • Quenching & Workup: Once complete (verified by In-Process Controls), concentrate the reaction mixture directly in vacuo using a rotary evaporator. Do not perform an aqueous workup, as it complicates the removal of phosphine oxide byproducts.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-azaspiro[1]nonan-1-one.

In-Process Controls & Self-Validation

To ensure the trustworthiness of the protocol, utilize the following self-validating analytical checks:

  • TLC Monitoring: The starting 2-methylene lactam is UV-active. Monitor the disappearance of this spot. The spiro-product will elute at a different Rf​ and will stain intensely with aqueous KMnO4​ due to the newly formed endocyclic cyclopentene double bond.

  • NMR Validation ( 1 H NMR): Confirm success by observing the disappearance of the characteristic exocyclic methylene vinylic doublets (typically δ 5.5–6.5 ppm) and the emergence of a single vinylic proton corresponding to the cyclopentene ring ( δ 5.2–5.8 ppm).

  • NMR Validation ( 13 C NMR): The hallmark of a successful [3+2]-cycloaddition is the appearance of a new quaternary spiro-carbon signal, typically resonating between δ 65.0 and 75.0 ppm depending on N-substitution[3].

References

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[1]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129.[Link]

  • Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of Electron-Deficient Alkynes and Allenes under Phosphine Catalysis. Accounts of Chemical Research, 34(7), 535-544.[Link]

  • Xia, Y., et al. (2017). Free energy profiles for the [3 + 2] cycloaddition step of allenoates and electron-deficient alkenes. ResearchGate.[Link]

  • Guo, H., & Kwon, O. (2018). Organophosphine-Catalyzed [4C+X] Annulations. Molecules, 23(11), 2988.[Link]

Sources

Application

Synthesis of 1-Azaspiro[4.4]nonanes: A Detailed Guide to Intramolecular 1,3-Dipolar Cycloaddition

Authored for Researchers, Scientists, and Drug Development Professionals The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting a rigid, three-dimensional architecture that...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting a rigid, three-dimensional architecture that is highly sought after for the development of novel therapeutics.[1] This unique spirocyclic system is a core component of various biologically active compounds, including agents targeting nicotinic acetylcholine receptors, which are implicated in cognitive and neurological disorders.[2] The construction of this valuable framework can be efficiently achieved through a powerful and elegant synthetic strategy: the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide or a related nitrone dipole.[3][4]

This comprehensive guide provides an in-depth exploration of the synthesis of 1-azaspiro[4.4]nonanes via this cycloaddition methodology. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven experimental protocols, and offer quantitative data to inform your synthetic efforts.

Mechanistic Insights: The Concerted Pathway to Spirocyclization

The cornerstone of this synthetic approach is the intramolecular [3+2] cycloaddition, a type of pericyclic reaction.[3][5] In this process, a 1,3-dipole, typically an in-situ generated azomethine ylide or a stable nitrone, reacts with a tethered dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring.[4][6] This reaction proceeds through a concerted, high-order transition state, where the new carbon-carbon and carbon-nitrogen bonds are formed in a single, stereospecific step.[3][7] The intramolecular nature of this reaction is key to efficiently constructing the spirocyclic core.

The general workflow for this synthesis can be visualized as a three-stage process, commencing with the synthesis of a suitable precursor containing both the 1,3-dipole or its progenitor and the tethered dipolarophile. This is followed by the crucial intramolecular cycloaddition step, which forges the spirocyclic framework, and culminates in a final transformation, often a reductive cleavage, to unveil the desired 1-azaspiro[4.4]nonane.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cycloaddition cluster_2 Stage 3: Final Transformation Start Starting Materials (e.g., 5,5-dialkyl-1-pyrroline N-oxides) Precursor Alkenyl-Substituted Nitrone/Azomethine Ylide Precursor Start->Precursor Functionalization Cycloaddition Intramolecular 1,3-Dipolar Cycloaddition Precursor->Cycloaddition Thermal Activation Intermediate Tricyclic Isoxazolidine Intermediate Cycloaddition->Intermediate Reduction Reductive Cleavage (N-O bond) Intermediate->Reduction Final_Product 1-Azaspiro[4.4]nonane Derivative Reduction->Final_Product

A generalized workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of 1-azaspiro[4.4]nonane derivatives, adapted from established procedures.[3][8][9] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of the Alkenyl-Substituted Nitrone Precursor

This protocol details the synthesis of the key intermediate, an alkenyl-substituted cyclic nitrone, starting from a 5,5-dialkyl-1-pyrroline N-oxide.

Materials:

  • 5,5-dialkyl-1-pyrroline N-oxide

  • 4-pentenylmagnesium bromide solution in THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Activated manganese dioxide (MnO₂)

  • Celite

Procedure:

  • To a stirred solution of the 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether or THF at 0 °C, add a solution of 4-pentenylmagnesium bromide in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxylamine intermediate.

  • Dissolve the crude hydroxylamine in dichloromethane.

  • Add activated manganese dioxide (MnO₂) to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the oxidation by TLC.

  • Filter the reaction mixture through a pad of Celite, washing the pad thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkenylnitrone. This product can be purified by column chromatography on silica gel.[3]

Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition

This protocol describes the crucial thermal cyclization of the alkenylnitrone to form the tricyclic isoxazolidine intermediate.

Materials:

  • Purified alkenylnitrone from Protocol 1

  • Anhydrous toluene

Procedure:

  • Dissolve the purified alkenylnitrone in anhydrous toluene.

  • Heat the solution to reflux (typically between 110-145 °C).

  • Monitor the progress of the reaction by ¹H NMR or TLC. The reaction time will vary depending on the specific substrate. For some substrates, the reaction proceeds to completion, while for others, an equilibrium may be established.[3][8]

  • Once the reaction is complete or has reached equilibrium, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to yield the crude tricyclic isoxazolidine. This intermediate is often of sufficient purity for the subsequent step.[3]

Protocol 3: Reductive Cleavage of the Isoxazolidine Ring

This final step involves the reductive opening of the N-O bond in the isoxazolidine intermediate to yield the target 1-azaspiro[4.4]nonane derivative.

Materials:

  • Crude tricyclic isoxazolidine from Protocol 2

  • Ethanol

  • Acetic acid

  • Activated zinc dust

  • Celite

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude tricyclic isoxazolidine in a mixture of ethanol and acetic acid (a 1:1 v/v ratio is a good starting point).

  • To the stirred solution, add activated zinc dust portion-wise. An exothermic reaction may be observed.

  • Stir the resulting suspension at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.[3][8]

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino alcohol.

  • Purify the final product by column chromatography on silica gel to obtain the desired 1-azaspiro[4.4]nonane derivative.[3]

Quantitative Data Summary

The efficiency of this synthetic sequence can be influenced by the nature of the substituents on the starting materials. The following table summarizes the reported yields for the key reductive isoxazolidine ring opening step for various substrates.

EntryStarting Isoxazolidine (Substituents)Product Amino AlcoholYield (%)
18a (5,5-dimethyl)9a95
28b (5-spirocyclohexyl)9b85
38c (5,5-diethyl)9c90

Data adapted from Khoroshunova et al.[8]

Conclusion

The intramolecular 1,3-dipolar cycloaddition of azomethine ylides and nitrones provides a robust and reliable strategy for the synthesis of the medicinally important 1-azaspiro[4.4]nonane scaffold. The protocols detailed herein offer a practical guide for researchers to access these valuable compounds. The versatility of this methodology allows for the introduction of diverse substituents, making it a powerful tool in the design and synthesis of novel therapeutic agents and chemical probes.

References

  • Melnykov, K., & Ryabukhin, S. (2020). Synthesis of α-spirocyclic pyrrolidines. Chemistry of Heterocyclic Compounds, 56(11), 1411-1413. Available at: [Link]

  • Khoroshunova, A. Y., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. Available at: [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Khoroshunova, A. Y., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. Available at: [Link]

  • Beilstein-Institut. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21093-21104. Available at: [Link]

  • IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Paira, P., et al. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances, 16(1), 1-25. Available at: [Link]

  • Tietze, L. F., & Rackelmann, N. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform, 35(14). Available at: [Link]

  • Adrio, J., et al. (2016). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 52(65), 10036-10039. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Ryan, J. H. (2015). 1,3-Dipolar cycloaddition reactions of azomethine ylides with aromatic dipolarophiles. Arkivoc, 2015(1), 160-183. Available at: [Link]

  • Belluti, F., et al. (2018). Regiocontrolled 1,3-dipolar cycloadditions of nitrile imines with acetylenes and α,β-unsaturated systems. Molecules, 23(10), 2469. Available at: [Link]

  • Carrillo, C., et al. (2021). Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. ChemRxiv. Available at: [Link]

  • Favi, G., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 1-25. Available at: [Link]

Sources

Method

Application Note: Pd-Catalyzed γ-C(sp³)–H Lactamization for the Assembly of Spiro γ-Lactams

Introduction Spiro γ-lactams represent a privileged structural motif in modern drug discovery, frequently serving as rigidified peptide mimetics and core scaffolds in therapeutics (e.g., lenalidomide and brivaracetam ana...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro γ-lactams represent a privileged structural motif in modern drug discovery, frequently serving as rigidified peptide mimetics and core scaffolds in therapeutics (e.g., lenalidomide and brivaracetam analogs)[1]. Historically, constructing these quaternary-center-bearing heterocycles required convoluted, multi-step synthetic sequences. The advent of ligand-enabled Pd(II)-catalyzed γ-C(sp³)–H lactamization has revolutionized this paradigm, allowing for the direct, one-step construction of spiro γ-lactams from abundant amino acid-derived native amides[1].

This application note details the mechanistic principles, optimized protocols, and validation strategies for executing this transformation, providing drug development professionals with a robust framework for late-stage functionalization and scaffold synthesis.

Mechanistic Insights and Causality

The success of this methodology hinges on the precise orchestration of the catalytic cycle, which is heavily dependent on ligand design and oxidant selection.

  • Ligand Design & N-Coordination Inhibition : A 6-substituted 2-pyridone ligand is essential. The steric bulk at the C6 position prevents the native amide nitrogen from coordinating too strongly to the palladium center. Without this steric shield, the nitrogen would poison the catalyst and override the directing effect of the carboxyl group[1]. For highly Lewis-basic substrates, advanced chlorinated pyridine-pyridone bifunctional ligands have been developed to further overcome aggressive N-coordination[2].

  • C–H Activation (Rate-Determining Step) : The active (OAc)Pd–Ligand complex coordinates to the substrate, followed by γ-C(sp³)–H bond cleavage to form a six-membered palladacycle. Computational studies confirm this step as the rate-determining step (RDS) with an activation barrier of ~25.4 kcal/mol, necessitating elevated thermal input[3].

  • Oxidation & Annulation : tert-Butyl hydroperoxide (TBHP) acts as the optimal sole bystanding oxidant. Unlike metal-based oxidants, TBHP facilitates the C–N bond annulation efficiently while remaining environmentally benign and preventing the generation of toxic metal waste[1][3].

CatalyticCycle A Precatalyst Pd(OAc)2 + 2-Pyridone Ligand B Active Pd(II)-Ligand Complex A->B Ligand Exchange C Substrate Coordination (Native Amide) B->C Substrate Binding D γ-C(sp³)-H Cleavage (Rate-Determining Step) C->D Metalation E Six-Membered Palladacycle Intermediate D->E -HOAc F Oxidation (TBHP) & C-N Annulation E->F TBHP Addition G Product Release (Spiro γ-Lactam) F->G Reductive Elimination G->B Catalyst Regeneration

Catalytic cycle of Pd-catalyzed γ-C(sp³)–H lactamization for spiro γ-lactams.

Quantitative Data: Reaction Optimization

The table below illustrates the causality of reagent selection during the optimization of spiro γ-lactam synthesis from a β-quaternary substrate. The data highlights the critical interplay between the ligand's steric profile and the oxidant's potential[1][4].

Catalyst (10 mol%)Ligand (20 mol%)OxidantTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂NoneTBHP (2.0 eq)90< 5Ligand is strictly required for C–H activation.
Pd(OAc)₂Unsubstituted 2-pyridoneTBHP (2.0 eq)9015Lack of C6-substitution leads to catalyst poisoning via N-coordination.
Pd(OAc)₂6-Trifluoromethyl-2-pyridoneO₂ / TEMPO9035Insufficient oxidative potential for the annulation step.
Pd(OAc)₂ 6-Trifluoromethyl-2-pyridone TBHP (2.0 eq) 90 91 Optimal balance of steric hindrance and oxidative power.

Experimental Protocol

Objective : Synthesis of a spiro γ-lactam via intramolecular amination of a β-quaternary aliphatic amide.

Step-by-Step Methodology:
  • Catalyst and Substrate Preparation : To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the β-quaternary amino acid-derived native amide (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and the 6-substituted 2-pyridone ligand (0.04 mmol, 20 mol%).

  • Solvent and Oxidant Addition : Add 2.0 mL of tert-amyl alcohol (t-AmOH) to the reaction vessel. Subsequently, add TBHP (5.0–6.0 M in decane, 0.4 mmol, 2.0 equiv) dropwise.

    • Causality: t-AmOH provides optimal solubility and polarity for the palladacycle intermediate, while TBHP ensures efficient oxidation to drive the C-N annulation without introducing competing nucleophiles[1][3].

  • Thermal Activation : Seal the tube with a Teflon-lined cap. Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 24 hours.

    • Causality: The thermal input is precisely calibrated to overcome the 25.4 kcal/mol barrier of the C–H activation RDS[3].

  • Quenching and Filtration : Cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure spiro γ-lactam.

ExperimentalWorkflow Step1 1. Reagent Prep Substrate, Pd, Ligand Step2 2. Mixing Add t-AmOH & TBHP Step1->Step2 Step3 3. Reaction 90 °C, 24 h Step2->Step3 Step4 4. Quench & Filter Dilute EtOAc, Celite Step3->Step4 Step5 5. Purification Chromatography Step4->Step5 Step6 6. Validation NMR & HRMS Step5->Step6

Step-by-step experimental workflow for the synthesis of spiro γ-lactams.

Self-Validation and Troubleshooting

A robust protocol must be a self-validating system. To ensure reaction success and reproducibility, adhere to the following analytical checkpoints:

  • Spectroscopic Validation : Analyze the purified product via ¹H NMR and ¹³C NMR. The successful formation of the spiro γ-lactam is definitively confirmed by the disappearance of the highly deshielded N-H proton of the native amide precursor and a characteristic downfield shift of the protons adjacent to the newly formed C–N bond.

  • Troubleshooting Incomplete Conversion : If starting material is recovered, the TBHP solution may have degraded. Titrate the TBHP stock or utilize a fresh batch. Additionally, ensure rigorous exclusion of exogenous coordinating solvents (e.g., acetonitrile or DMSO), which aggressively compete with the 2-pyridone ligand for Pd coordination.

  • Addressing Substrate Limitations : For substrates bearing highly Lewis-basic moieties that override the C6-substituted 2-pyridone, transition to chlorinated pyridine-pyridone bifunctional ligands (e.g., L14 or L18). These are explicitly designed to overcome aggressive N-coordination and enforce carboxylic-acid-directed lactamization[2].

References

  • Ligand Enabled Pd(II)-Catalyzed γ-C(sp³)
  • A computational mechanistic study on the Pd(II)-catalyzed γ-C(sp³)
  • Palladium-catalysed methylene C(sp³)

Sources

Application

synthesis of 1-azaspiro[4.4]nonane as a key intermediate for Cephalotaxine

Executive Summary & Biological Relevance Cephalotaxine represents the parent polycyclic core of the Cephalotaxus alkaloids, a unique class of natural products defined by their 1-azaspiro[4.4]nonane ring system[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

Cephalotaxine represents the parent polycyclic core of the Cephalotaxus alkaloids, a unique class of natural products defined by their 1-azaspiro[4.4]nonane ring system[1]. While cephalotaxine itself exhibits modest biological activity, its ester derivatives—most notably homoharringtonine (omacetaxine mepesuccinate)—are potent translation inhibitors approved for the treatment of chronic myeloid leukemia (CML)[2][3].

For drug development professionals and synthetic chemists, the defining structural challenge in the total synthesis of cephalotaxine is the stereoselective construction of the azaquaternary carbon center within the 1-azaspiro[4.4]nonane framework[4][5]. This application note details three field-proven synthetic pathways to construct this spirocyclic intermediate, emphasizing mechanistic causality and self-validating experimental protocols.

Mechanistic Pathways to the Spirocyclic Core

The efficient construction of the 1-azaspiro[4.4]nonane scaffold requires precise control over the spiro-fusion event. Three highly effective strategies have emerged to solve this:

  • Domino Radical Bicyclization : This approach utilizes O-benzyl oxime ethers containing a halogenated aromatic ring and an alkenyl moiety[1]. Initiated by AIBN and promoted by tributyltin hydride ( Bu3​SnH ), a tributylstannyl radical abstracts the halogen to generate an aryl radical. This intermediate undergoes a 5-exo-trig cyclization onto the imino function, forming an alkoxyaminyl radical, which subsequently captures the alkenyl group to complete the spirocycle[3][6].

  • Stereocontrolled Semipinacolic Rearrangement : To achieve an enantiomerically pure skeleton, researchers have utilized the chemistry of α,β -unsaturated γ -lactams[7]. The key step involves the semipinacolic rearrangement of an α -hydroxyiminium ion. Because the migrating bond shifts strictly antiperiplanar to the leaving group, the reaction proceeds with complete stereochemical retention, allowing for the total synthesis of (-)-cephalotaxine in 98.7% enantiomeric excess (ee)[8].

  • Curtius Rearrangement : Another enantioselective route employs the Curtius rearrangement of an acyl azide derived from a cyclopentanecarboxylic acid. This method installs the α -nitrogen substituent at the quaternary carbon center with perfect stereochemical fidelity, yielding the (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal as a stable chiral relay[9].

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative metrics and key parameters of these three distinct synthetic strategies.

Synthetic StrategyKey IntermediatePrimary Reagents / CatalystsStereochemical OutcomeYield (Core Scaffold)
Domino Radical Bicyclization O-Benzyl Oxime Ether Bu3​SnH , AIBN (reflux)Diastereomeric mixture (trans-favored)11–67%
Semipinacolic Rearrangement α -Hydroxyiminium IonAcidic catalysis (Lewis/Brønsted)Enantiomerically pure (98.7% ee)~65%
Curtius Rearrangement Acyl AzideThermal Activation, Benzyl AlcoholEnantiomerically pure ( 95% ee)26% (over 8 steps)

Pathway Visualization

G N1 O-Benzyl Oxime Ethers (Aryl/Alkenyl) N4 Domino Radical Bicyclization (Bu3SnH / AIBN) N1->N4 Radical Initiation N2 α-Hydroxyiminium Ion (Chiral Precursor) N5 Semipinacolic Rearrangement (Stereocontrolled) N2->N5 Acidic Conditions N3 Acyl Azide (Cyclopentane deriv.) N6 Curtius Rearrangement (Stereochemical Fidelity) N3->N6 Thermal Activation N7 1-Azaspiro[4.4]nonane Core (Azaquaternary Center) N4->N7 5-exo-trig cyclization N5->N7 Ring Expansion N6->N7 N-insertion N8 (-)-Cephalotaxine N7->N8 Multi-step Synthesis N9 Homoharringtonine (Anti-Leukemia Drug) N8->N9 Esterification

Convergent synthetic pathways to 1-azaspiro[4.4]nonane and (-)-cephalotaxine.

Detailed Experimental Protocols

Protocol A: Synthesis via Domino Radical Bicyclization

Objective : Construct the 1-azaspiro[4.4]nonane core using alkoxyaminyl radical intermediates. Causality & Design : The use of a syringe pump for the addition of Bu3​SnH is critical. Maintaining a low stoichiometric concentration of the tin hydride in the reaction mixture prevents the premature reduction of the initial aryl radical, ensuring that the intramolecular 5-exo-trig cyclization outcompetes direct hydrogen abstraction[1][3].

  • Preparation : Dissolve the halogenated O-benzyl oxime ether precursor (1.0 mmol) in anhydrous benzene (0.02 M).

  • Degassing : Sparge the solution with ultra-pure Argon for 30 minutes. Causality: Molecular oxygen is a potent diradical that will rapidly quench the tributylstannyl and aryl radicals, halting the domino sequence.

  • Initiation & Propagation : Heat the reaction mixture to a gentle reflux. Dissolve Bu3​SnH (1.2 mmol) and AIBN (0.2 mmol) in 5 mL of degassed benzene. Inject this mixture via a syringe pump over a strict 4-hour period.

  • Termination : After the addition is complete, reflux for an additional 2 hours. Cool to room temperature and concentrate under reduced pressure.

  • Self-Validation & Quality Control :

    • TLC Check: Run a TLC (Hexanes/EtOAc 8:2) against the starting material. The disappearance of the oxime ether spot validates reaction completion.

    • Purification: Purify via flash column chromatography on silica gel. Note: Pre-treat the silica with 1% Et3​N to prevent acid-catalyzed degradation of the newly formed spirocycle.

    • Structural Validation: Analyze via 13C NMR. The definitive marker of success is the appearance of a quaternary carbon signal at δ 70–80 ppm, confirming the formation of the azaquaternary spiro center. Confirm the exact mass via HRMS (ESI-TOF).

Protocol B: Enantioselective Semipinacolic Rearrangement

Objective : Synthesize enantiomerically pure (R)-1-azaspiro[4.4]nonane derivatives. Causality & Design : Utilizing an α -hydroxyiminium ion ensures that the migrating carbon-carbon bond shifts stereospecifically antiperiplanar to the leaving group. This translates the existing chiral center into the new azaquaternary center without racemization[7][8].

  • Precursor Activation : Dissolve the enantiopure α,β -epoxy ketam (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at -78 °C.

  • Rearrangement : Add a Lewis acid (e.g., TiCl4​ or BF3​⋅OEt2​ , 1.1 mmol) dropwise. Causality: The Lewis acid coordinates to the epoxide oxygen, triggering the ring opening to form the α -hydroxyiminium intermediate. This immediately undergoes a 1,2-alkyl shift to relieve ring strain, forming the spirocyclic lactam.

  • Quenching : After 1 hour at -78 °C, quench the reaction with saturated aqueous NaHCO3​ (5 mL) and warm to room temperature.

  • Extraction : Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation & Quality Control :

    • Chiral HPLC: Dissolve a 1 mg sample in HPLC-grade Hexane/Isopropanol. Run on a Chiralcel OD-H column to validate that the enantiomeric excess (ee) remains 98%. Any drop in ee indicates non-concerted carbocation formation during the rearrangement.

    • NMR Validation: Use 1H NOESY NMR to confirm the relative stereochemistry of the newly formed spiro center against adjacent chiral protons.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.[Link]

  • Planas, L., Pérard-Viret, J., & Royer, J. (2004). Stereoselective Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues. The Journal of Organic Chemistry.[Link]

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Heterocycles.[Link]

Sources

Method

Introduction: The Strategic Value of the 1-Azaspiro[4.4]nonan-2-one Scaffold

An In-Depth Guide to the Solid-Phase Synthesis of 1-Azaspiro[4.4]nonan-2-one Scaffolds The 1-azaspiro[4.4]nonan-2-one core, a rigid spirocyclic γ-lactam, represents a privileged structure in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solid-Phase Synthesis of 1-Azaspiro[4.4]nonan-2-one Scaffolds

The 1-azaspiro[4.4]nonan-2-one core, a rigid spirocyclic γ-lactam, represents a privileged structure in medicinal chemistry and drug discovery. Its unique three-dimensional architecture provides a fixed orientation for appended functional groups, which can lead to enhanced target affinity, improved selectivity, and favorable pharmacokinetic properties.[1] This scaffold is a key structural motif in various biologically active natural products, including the Cephalotaxus alkaloids, from which the anti-leukemia drug Homoharringtonine is derived.[2] The ability to generate libraries of diverse molecules around this core is therefore of significant interest.

Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for this endeavor. By anchoring the synthesis to a polymer resin, intermediates can be purified by simple filtration and washing, and reactions can be driven to completion using an excess of soluble reagents. This methodology is ideally suited for the construction of combinatorial libraries, enabling the rapid exploration of chemical space around the spirocyclic core.[3]

This guide provides a comprehensive overview of the strategies, methodologies, and detailed protocols for the solid-phase synthesis of derivatives based on the 1-azaspiro[4.4]nonan-2-one scaffold, designed for researchers and professionals in drug development.

PART 1: Foundational Strategy - Anchoring the Synthesis

The successful solid-phase synthesis begins with the robust attachment of a starting material to an appropriate resin. The choice of resin and linker is critical as it dictates the conditions for cleavage and the functionality of the final product. For the synthesis of 1-azaspiro[4.4]nonan-2-one derivatives, a proline-based approach is particularly efficient as it provides the pyrrolidinone ring pre-installed.

Experimental Protocol 1.1: Immobilization of Fmoc-Proline on Wang Resin

This protocol describes the anchoring of the initial building block, Fmoc-L-Proline, to Wang resin. Wang resin is selected for its acid-labile linker, which allows for the release of the final product with a carboxylic acid functionality upon treatment with trifluoroacetic acid (TFA).

Rationale: The use of N-α-Fmoc-protected proline allows for standard solid-phase peptide synthesis (SPPS) conditions to be used for subsequent steps. The ester linkage formed with the Wang resin is stable to the basic conditions required for Fmoc deprotection (piperidine) but is readily cleaved under strong acidic conditions.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • Fmoc-L-Proline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase reaction vessel. Add DCM (10 mL) and agitate gently for 30 minutes to swell the resin beads. Drain the solvent.

  • Pre-activation and Coupling:

    • In a separate flask, dissolve Fmoc-L-Proline (4.0 mmol, 4 eq) and DMAP (0.2 mmol, 0.2 eq) in a minimal amount of DMF, then dilute with DCM (8 mL).

    • Add DIC (4.0 mmol, 4 eq) to the solution and stir at 0°C for 15 minutes.

    • Add this pre-activated solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of 10% acetic anhydride and 1% DMAP in DCM (10 mL). Agitate for 1 hour. Drain and wash the resin as described in step 4.

  • Drying: Dry the resin under high vacuum for several hours. The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small sample and measuring the absorbance of the dibenzylfulvene-piperidine adduct.

PART 2: Core Construction - On-Resin Spirocyclization

With the proline anchor in place, the next stage involves the construction of the spiro-fused cyclopentane ring. This is achieved through an intramolecular alkylation, a robust and reliable method for forming five-membered rings on a solid support.

Logical Workflow for Spirocyclization

The on-resin synthesis follows a logical progression from the anchored proline building block to the final spirocyclic lactam. This workflow is designed to ensure high-fidelity synthesis through discrete, verifiable steps.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Elongation & Cyclization cluster_2 Phase 3: Cleavage A 1. Fmoc-Pro-Wang Resin B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B Free secondary amine C 3. Acylation with 4-Bromobutyryl Chloride B->C D 4. Intramolecular Alkylation (Base-mediated cyclization) C->D Resin-bound precursor E 5. Formation of Resin-Bound 1-Azaspiro[4.4]nonan-2-one D->E Spirocyclization F 6. TFA Cleavage Cocktail G 7. Product Precipitation & Isolation F->G

Caption: Workflow for solid-phase synthesis of the spiro-lactam.

Experimental Protocol 2.1: On-Resin Intramolecular Alkylation

This protocol details the key spirocyclization step. It involves N-acylation of the resin-bound proline followed by a base-mediated intramolecular cyclization to form the desired spirocyclic system.

Rationale: The strategy involves two key transformations. First, an acylation reaction extends the proline nitrogen with a four-carbon chain bearing a terminal leaving group (bromide). Second, a strong, non-nucleophilic base is used to deprotonate the α-carbon of the proline ester, generating a carbanion. This carbanion then acts as an internal nucleophile, attacking the terminal bromide to forge the cyclopentane ring in a 5-exo-tet cyclization.

Materials:

  • Fmoc-Pro-Wang Resin (from Protocol 1.1)

  • Piperidine solution (20% in DMF)

  • 4-Bromobutyryl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Kaiser Test Kit

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-Pro-Wang Resin (1.0 mmol) in DMF (10 mL) for 30 minutes.

    • Drain the solvent and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Confirm the presence of a free secondary amine using the Kaiser test (note: proline gives a characteristic red/brown color, not blue).

  • N-Acylation:

    • Swell the deprotected resin in anhydrous DCM (10 mL).

    • In a separate flask, prepare a solution of 4-bromobutyryl chloride (3.0 mmol, 3 eq) and DIPEA (3.5 mmol, 3.5 eq) in anhydrous DCM (5 mL).

    • Add this solution to the resin and agitate at room temperature for 4 hours.

    • Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL). Perform a Kaiser test to confirm the absence of free amine (negative result).

  • Spirocyclization:

    • Thoroughly dry the resin under vacuum and swell in anhydrous THF (10 mL).

    • Cool the reaction vessel to -78°C in a dry ice/acetone bath.

    • Slowly add LiHMDS solution (1.0 M in THF, 3.0 mL, 3.0 mmol, 3 eq) to the resin suspension.

    • Maintain agitation at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature and react for an additional 12 hours.

    • Quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.

    • Wash the resin sequentially with THF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

PART 3: Final Release and Characterization

The final step is the cleavage of the synthesized spiro-lactam from the solid support, followed by its purification and characterization.

Experimental Protocol 3.1: Acidolytic Cleavage from Wang Resin

Rationale: A standard cleavage cocktail containing a strong acid (TFA) is used to break the ester bond linking the product to the resin. Scavengers such as water and triisopropylsilane (TIS) are included to trap any reactive carbocations that may be generated during cleavage, preventing side reactions and product degradation.

Materials:

  • Resin-bound 1-azaspiro[4.4]nonan-2-one (from Protocol 2.1)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry resin (approx. 1.0 g) in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (10 mL).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate in a clean flask. Wash the resin with an additional small volume of neat TFA (2 mL).

  • Concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume by approximately 80%.

  • Add the concentrated solution dropwise to a flask containing cold diethyl ether (50 mL) with vigorous stirring. A white precipitate should form.

  • Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

  • Collect the crude product by centrifugation or vacuum filtration.

  • Wash the solid product with cold diethyl ether (2 x 10 mL).

  • Dry the final product, 1-azaspiro[4.4]nonan-2-one-5-carboxylic acid, under high vacuum.

  • Characterize the product by HPLC, LC-MS, and NMR to confirm identity and purity.

Data Presentation: Expected Yields and Conditions

The following table summarizes the typical conditions and expected outcomes for the synthesis of a model 1-azaspiro[4.4]nonan-2-one derivative on a 1 mmol scale.

StepKey ReagentsSolventTemp.TimeTypical Yield/Purity
Resin Loading Fmoc-Proline, DIC, DMAPDCM/DMFRT12-16 h~0.7-0.9 mmol/g loading
N-Acylation 4-Bromobutyryl chloride, DIPEADCMRT4 h>95% conversion
Spirocyclization LiHMDSTHF-78°C to RT14 h~70-85% conversion
Cleavage & Isolation 95% TFA Cocktail-RT2-3 h50-65% overall yield; >90% purity by HPLC
Mechanism of Key Cyclization Step

The formation of the spirocyclic core is a critical transformation. The mechanism involves the generation of a resonance-stabilized enolate which then undergoes an intramolecular S_N2 reaction.

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges for spirocyclic lactam compounds

Welcome to the Advanced Technical Support Center for the purification of spirocyclic lactams. Spirocyclic lactams (including spiro-γ-lactams and spiro-β-lactams) are highly privileged scaffolds in drug discovery due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of spirocyclic lactams. Spirocyclic lactams (including spiro-γ-lactams and spiro-β-lactams) are highly privileged scaffolds in drug discovery due to their inherent three-dimensional rigidity, metabolic stability, and ability to mimic complex natural products[1][2]. However, their unique structural properties—such as high polarity, stereochemical complexity, and susceptibility to ring-opening—present significant chromatographic challenges.

This guide is engineered for researchers and drug development professionals, providing mechanistically grounded troubleshooting, self-validating protocols, and decision-making frameworks to optimize your purification workflows.

Workflow: Selecting the Optimal Purification Modality

G N1 Crude Spirocyclic Lactam N2 Chiral Separation Required? N1->N2 N3 Chiral SFC (e.g., Amylose CSP) N2->N3 Yes N4 Aqueous Stability? N2->N4 No N5 Achiral SFC (2-Ethylpyridine) N4->N5 Unstable (Ring Opening) N6 Polarity? N4->N6 Stable N7 RP-HPLC (Neutral/Basic Buffer) N6->N7 High/Moderate Polarity N8 NP Flash (Diol/NH2 Phase) N6->N8 Low Polarity

Caption: Decision matrix for selecting spirocyclic lactam purification modalities.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My spiro-β-lactams degrade or show multiple peaks during standard Reversed-Phase HPLC (RP-HPLC). What is the mechanistic cause, and how do I prevent it? Mechanistic Cause: The four-membered β-lactam ring is highly strained. Aqueous acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) catalyze hydrolytic ring-opening. Furthermore, certain spiro oxindole derivatives readily undergo retro-Mannich isomerization in polar or aqueous solvents, leading to the formation of epimeric mixtures on-column[3]. Solution: Transition to Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical carbon dioxide ( CO2​ ) paired with aprotic modifiers (like methanol or acetonitrile). This water-free environment fundamentally eliminates hydrolytic degradation and stabilizes tautomeric epimers, allowing for the isolation of highly pure intact lactams[3].

Q2: When using normal-phase (NP) flash chromatography, my polar spiro-γ-lactams streak severely and co-elute with impurities. How can I improve resolution? Mechanistic Cause: The carbonyl oxygen and the NH group of the lactam ring act as strong hydrogen-bond acceptors and donors. On standard bare silica, these moieties interact heterogeneously with acidic silanol groups, causing severe peak tailing (streaking) and loss of resolution. Solution: Alter the stationary phase chemistry rather than just the solvent gradient. Switch to a Diol- or Amine-functionalized silica column. If utilizing SFC, a 2-Ethylpyridine (2-EP) column is highly recommended. The basic pyridine moiety masks non-specific acidic interactions, yielding sharp, symmetrical peaks without the need for basic mobile phase additives[3][4].

Q3: How do I optimize sample injection solvents for preparative SFC to maximize throughput without compromising peak shape? Mechanistic Cause: In preparative SFC, injecting large volumes of strong elution solvents (like methanol) can cause a "solvent effect," where the analyte travels down the column before partitioning into the stationary phase, leading to peak broadening[4]. Solution: For achiral purifications, dissolving your crude spirocyclic mixture in Dimethyl sulfoxide (DMSO) instead of methanol can significantly increase mass loading and resolution[4]. DMSO acts as a weak eluent in SFC, allowing the analytes to focus tightly at the head of the column. Caution: Do not use DMSO on coated chiral stationary phases (CSPs), as it will dissolve the chiral polymer coating. For CSPs, a 1:1 mixture of Dichloromethane/Methanol (DCM/MeOH) ensures solubility while minimizing the solvent effect[5].

Part 2: Mechanistic Stabilization in Chromatography

G N1 Spirocyclic Epimers in Solution N2 Aqueous Mobile Phase (RP-HPLC) N1->N2 N3 Water-Free Mobile Phase (SFC: CO2 + Modifier) N1->N3 N4 Retro-Mannich / Ring Opening (Isomerization) N2->N4 N5 Epimer Stabilization N3->N5 N6 Poor Resolution / Degradation N4->N6 N7 High-Purity Isolation (>95%) N5->N7

Caption: SFC prevents aqueous isomerization and degradation in spirocyclic lactams.

Part 3: Quantitative Comparison of Purification Modalities

The following table summarizes the operational metrics of different chromatographic modalities when applied to spirocyclic lactams, demonstrating why SFC is increasingly becoming the industry standard[5].

ModalityTypical Mobile PhaseRun TimeAqueous Stability RiskStereoisomer ResolutionPost-Purification Evaporation
RP-HPLC H2​O / MeCN (0.1% Formic Acid)15–30 minHigh (Hydrolysis/Isomerization)Poor (Requires chiral additives)Slow (Aqueous fractions)
NP-Flash Hexane / EtOAc / MeOH20–45 minLowPoorModerate
Achiral SFC CO2​ / MeOH3–10 minNone (Water-free)Moderate (Diastereomers only)Fast (Small volume of MeOH)
Chiral SFC CO2​ / MeOH or EtOH5–15 minNone (Water-free)Excellent (Enantiomers)Fast (Small volume of MeOH)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparative Achiral SFC Workflow for Polar Spirocyclic Lactams

This protocol is designed to isolate polar spiro-lactams while preventing on-column precipitation and peak tailing.

Step 1: Column and Mobile Phase Selection

  • Action: Install a Viridis 2-Ethylpyridine (2-EP) column (5 µm particle size)[4]. Set the mobile phase to supercritical CO2​ with a methanol modifier.

  • Causality: The 2-EP stationary phase provides intrinsic basicity, masking the acidic silanols that normally cause hydrogen-bonding drag with the lactam carbonyl.

  • Self-Validation Check: Run a blank gradient. A stable baseline at 210 nm confirms the column is equilibrated. If baseline drift occurs, flush with 50% MeOH for 10 minutes to remove retained polar contaminants.

Step 2: Sample Preparation and Loading

  • Action: Dissolve the crude spirocyclic lactam in a 1:1 mixture of DCM/MeOH to a concentration of 20-50 mg/mL. Filter through a 0.2 µm PTFE syringe filter[5].

  • Causality: Polar spirocycles often have limited solubility in pure methanol. The addition of DCM ensures complete dissolution, preventing high-pressure crashes during injection.

  • Self-Validation Check: Monitor the Automated Back Pressure Regulator (ABPR). A stable pressure profile during injection confirms complete sample solubility. A sudden pressure spike (>10 bar) indicates on-column precipitation, requiring further dilution or an increase in the DCM ratio.

Step 3: Elution and Fraction Collection

  • Action: Execute a shallow gradient (e.g., 5% to 25% MeOH over 8 minutes) at a high flow rate (e.g., 3-4x faster than equivalent RP-HPLC)[5].

  • Causality: The low viscosity of supercritical CO2​ allows for high flow rates without exceeding system pressure limits, enabling rapid mass transfer and sharp peaks.

  • Self-Validation Check: Evaluate the peak symmetry (tailing factor). A tailing factor of Tf​<1.2 validates that secondary interactions are fully suppressed. If Tf​>1.5 , it indicates incomplete masking, prompting the addition of 0.1% NH4​OH to the methanol modifier.

Protocol B: Chiral Resolution of Spiro-β-Lactam Enantiomers via SFC

Because spirocycles possess quaternary stereocenters, separating their enantiomers is a frequent necessity[2].

Step 1: Analytical Chiral Screening

  • Action: Screen the sample across immobilized Amylose and Cellulose chiral stationary phases (e.g., CHIRALPAK IA, IB, IC) using isocratic methods (e.g., 20% MeOH in CO2​ ).

  • Causality: The rigid 3D structure of spirocyclic lactams interacts uniquely with the helical grooves of polysaccharide CSPs. Immobilized phases are required to ensure the column is not degraded by potential residual strong solvents in the crude mixture.

  • Self-Validation Check: Calculate the resolution ( Rs​ ). An Rs​≥1.5 indicates baseline separation, validating that the method is ready for preparative scale-up.

Step 2: Preparative Scale-Up

  • Action: Transfer the successful analytical method to a preparative SFC system, scaling the flow rate proportionally to the square of the column radius ( r2 ).

  • Causality: Maintaining the linear velocity ensures the chromatographic profile remains identical between analytical and preparative scales[4].

  • Self-Validation Check: Perform a loading study by incrementally increasing the injection volume. The method is validated for production when the peaks begin to touch at the baseline (touching-band separation), which represents the maximum theoretical throughput per injection.

References

  • [1] Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at:

  • [2] New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Institutes of Health (NIH). Available at:

  • [3] Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. National Institutes of Health (NIH). Available at:

  • [4] Basic Principles for Purification Using Supercritical Fluid Chromatography. Chromatography Online. Available at:

  • [5] Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Available at:

Sources

Optimization

Technical Support Center: Overcoming Diastereoselectivity Issues in Azaspiro[4.4]nonane Synthesis

Welcome to the Technical Support Center. The 1-azaspiro[4.4]nonane scaffold is a critical structural motif found in numerous bioactive natural products, most notably the Cephalotaxus alkaloids (such as the potent antileu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 1-azaspiro[4.4]nonane scaffold is a critical structural motif found in numerous bioactive natural products, most notably the Cephalotaxus alkaloids (such as the potent antileukemic agent homoharringtonine)[1]. As a Senior Application Scientist, I frequently see researchers struggle with constructing the spirocyclic quaternary center (C5) while maintaining precise relative and absolute stereochemistry.

This guide addresses the most common diastereoselectivity and enantioselectivity bottlenecks encountered during azaspiro[4.4]nonane synthesis, providing field-proven protocols, mechanistic causality, and self-validating workflows.

Section 1: Domino Radical Bicyclization (Alkoxyaminyl Radicals)

FAQ 1: Why am I getting a nearly 1:1 mixture of cis and trans diastereomers during the domino radical bicyclization of O-benzyl oxime ethers?

Expertise & Experience (Root Cause Analysis): The domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals is a powerful method to construct the 1-azaspiro[4.4]nonane core in a single stage[2]. However, when initiated by AIBN at elevated temperatures (e.g., 90 °C in boiling cyclohexane), the reaction often proceeds with poor diastereoselectivity[1]. This occurs because the high thermal energy overcomes the subtle steric energy differences between the competing equatorial and axial pseudosilla transition states. The lack of steric hindrance at high temperatures makes the addition of the alkoxyaminyl radical to the C=C bond equally viable from both faces, leading to a near-equal mixture of cis and trans isomers[1].

Troubleshooting Protocol: To overcome this, shift from thermodynamic/high-temperature initiation to a low-temperature kinetic control regime. Using triethylborane (Et₃B) in the presence of trace oxygen at room temperature significantly enhances the preference for the trans configuration[1].

Step-by-Step Methodology (Et₃B-Initiated Radical Bicyclization):

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the functionalized O-benzyl oxime ether (0.30 mmol) in anhydrous cyclohexane or benzene (15.0 mL).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 0.36 mmol, 1.2 equiv) via a gas-tight syringe[1].

  • Initiation: Inject triethylborane (Et₃B, 1.0 M in hexane, 0.30 mmol, 1.0 equiv) at room temperature (20–25 °C). Allow a micro-amount of air (O₂) into the headspace to initiate the radical cascade[1].

  • Monitoring: Stir the reaction at room temperature for 2–4 hours, monitoring the disappearance of the starting material via TLC (ethyl acetate/hexanes).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel 230–400 mesh, 1–3.5% ethyl acetate/hexanes gradient) to separate the trans (major) and cis (minor) diastereomers[1].

Quantitative Data Summary:

Initiator System Temperature Total Yield (%) Diastereomeric Ratio (trans:cis)
AIBN / Bu₃SnH 90 °C (Reflux) 67% ~ 1.1 : 1

| Et₃B / O₂ / Bu₃SnH | 25 °C (RT) | 45% | ~ 2.6 : 1 |

(Data adapted from [1])

Section 2: Enantioselective Construction of the Quaternary Center (C5)

FAQ 2: When attempting to install the alpha-nitrogen at the C5 quaternary center of my cyclopentanone precursor, I observe significant racemization. How can I preserve stereochemical fidelity?

Expertise & Experience (Root Cause Analysis): Direct amination or classical nucleophilic rearrangements at highly substituted, sterically hindered cyclopentyl quaternary centers often proceed via planar carbocationic intermediates. These planar states allow non-selective facial attack, leading to epimerization and racemization. To achieve perfect stereochemical fidelity during the elaboration of (-)-cephalotaxine precursors (such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal), you must bypass planar intermediates entirely[3].

Troubleshooting Protocol: Employ the Curtius rearrangement of an acyl azide[3]. Because the Curtius rearrangement proceeds via a strictly concerted migration of the alkyl group from carbon to the adjacent electron-deficient nitrogen, the stereochemistry at the migrating chiral center is 100% retained[3].

Step-by-Step Methodology (Curtius Rearrangement to Benzyl Carbamate):

  • Acyl Azide Formation: Dissolve the enantiopure carboxylic acid precursor (e.g., (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester) (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL)[3]. Add diphenylphosphoryl azide (DPPA, 1.2 mmol) and triethylamine (1.5 mmol) at 0 °C. Stir for 2 hours at room temperature.

  • Solvent Exchange: Concentrate the mixture carefully under reduced pressure (Caution: Acyl azides can be thermally sensitive; do not heat above 30 °C during evaporation). Redissolve the crude azide in anhydrous toluene (10 mL).

  • Concerted Rearrangement: Add benzyl alcohol (BnOH, 2.0 mmol) to the toluene solution. Heat the mixture to reflux (110 °C) for 12 hours[3]. The azide undergoes thermal decomposition to an isocyanate intermediate via concerted migration, which is immediately trapped by BnOH.

  • Isolation: Cool the reaction, wash with 1M HCl, water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the stereopure benzyl carbamate (approx. 75% yield)[3].

CurtiusRearrangement A Chiral Carboxylic Acid (Quaternary Center) B Acyl Azide Intermediate A->B DPPA, Et3N C Concerted Migration (Retention of Configuration) B->C Heat (Toluene) D Isocyanate Intermediate C->D -N2 E Benzyl Carbamate (Stereopure) D->E BnOH trap

Curtius rearrangement pathway ensuring retention of stereochemistry at the quaternary center.

Section 3: [2+3] Cycloaddition Approaches

FAQ 3: My[2+3] cycloaddition reactions to form 8-oxo-1-azaspiro[4.4]nonanes yield complex mixtures of diastereomers. How can I control the relative stereochemistry?

Expertise & Experience (Root Cause Analysis): Uncatalyzed or purely thermal [2+3] cycloadditions between vinylogous cyanamides (or pyrrolidinylidene derivatives) and α,α'-dibromoketones lack a rigid transition state. This conformational freedom leads to poor facial selectivity, resulting in a mixture of diastereomers[4].

Troubleshooting Protocol: Utilize an iron-mediated spirocyclization[4]. The addition of diiron nonacarbonyl (Fe₂(CO)₉) coordinates the reactive intermediates, templating the cycloaddition. This metal-assisted pathway restricts the conformational freedom of the transition state, strongly favoring the formation of a single diastereomer (e.g., the 5R,6S,7S,9S configuration)[4].

Step-by-Step Methodology (Iron-Mediated Spirocyclization):

  • Setup: In a flame-dried, argon-purged flask, dissolve the pyrrolidinylidene precursor (1.0 mmol) and 2,4-dibromo-3-pentanone (1.2 mmol) in anhydrous benzene (20 mL)[4].

  • Metal Addition: Add diiron nonacarbonyl (Fe₂(CO)₉, 1.5 mmol) in one portion against a positive flow of argon[4].

  • Reaction: Stir the heterogeneous mixture at room temperature for 24 hours in the dark to prevent premature photolytic degradation of the iron carbonyl complex.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove iron residues, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by silica gel chromatography to isolate the highly functionalized, diastereomerically pure 8-oxo-1-azaspiro[4.4]nonane[4].

Cycloaddition A Pyrrolidinylidene Precursor + Dibromoketone B Fe2(CO)9 Coordination (Templated Transition State) A->B C Facial Selective [2+3] Cycloaddition B->C Conformational Restriction D Single Diastereomer 8-oxo-1-azaspiro[4.4]nonane C->D High d.r.

Iron-mediated [2+3] cycloaddition workflow for diastereoselective spirocycle formation.

References
  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. URL:[Link]

  • D'angelo, J., et al. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Heterocycles, 66, 31. URL:[Link]

  • Emslie, N. D., et al. (2003). Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes: Iron-mediated [2+3] cycloaddition reactions. South African Journal of Chemistry, 56, 1-4. URL:[Link]

Sources

Troubleshooting

Phosphine Catalysis Support Center: Troubleshooting Cycloadditions

Welcome to the Technical Support Center for nucleophilic phosphine organocatalysis. Phosphine-catalyzed [3+2],[4+2], and [4+3] cycloadditions (such as the classic Lu annulation) are powerful methods for constructing high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleophilic phosphine organocatalysis. Phosphine-catalyzed [3+2],[4+2], and [4+3] cycloadditions (such as the classic Lu annulation) are powerful methods for constructing highly functionalized carbo- and heterocycles[1]. However, the generation of highly reactive zwitterionic intermediates makes these reactions susceptible to off-target pathways.

This guide provides deep mechanistic troubleshooting, self-validating protocols, and structural diagnostics to help you resolve common side reactions.

Diagnostic Workflow for Side Reactions

Before altering your reaction parameters, use the following logical workflow to diagnose the specific mode of failure based on your crude analytical data.

DiagnosticWorkflow Start Reaction Failed or Low Yield Check1 Is 31P NMR showing a P=O peak (~25-30 ppm)? Start->Check1 Oxidation Phosphine Oxidation (O2/H2O ingress) Check1->Oxidation Yes Check2 Are there allene dimers in crude 1H NMR/MS? Check1->Check2 No Dimerization Allene Dimerization (Electrophile too slow) Check2->Dimerization Yes Check3 Reaction stalled at zwitterion stage? Check2->Check3 No ProtonShift Failed [1,2]-Proton Shift (System too dry) Check3->ProtonShift Yes Success Optimize Catalyst & Addition Rate Check3->Success No

Caption: Diagnostic flowchart for identifying and resolving side reactions in phosphine cycloadditions.

Knowledge Base & FAQs

Q1: My reaction stalls, and ³¹P NMR shows a massive peak around +25 to +30 ppm. What happened?

The Causality: You are observing the formation of phosphine oxide ( O=PR3​ ). The oxidation of P(III) to P(V) is a massive thermodynamic sink[2]. While some modern organocatalytic methods (like O'Brien's catalytic Wittig) use silanes to reduce phosphine oxides in situ[3], this is rarely compatible with the sensitive zwitterionic intermediates of a [3+2] cycloaddition. Oxidation typically occurs due to adventitious oxygen or peroxide impurities in your solvents or alkene substrates. The Solution: Switch to strictly degassed solvents (via freeze-pump-thaw, not just sparging). Ensure your electron-deficient alkenes are freshly purified to remove trace peroxides. If the problem persists, switch from highly air-sensitive trialkylphosphines (e.g., PMe3​ , PBu3​ ) to the more robust triphenylphosphine ( PPh3​ ).

Q2: I am getting low yields of the [3+2] cycloadduct, and mass spectrometry shows allene dimers. How do I suppress this?

The Causality: Dimerization is a classic competing side reaction when highly nucleophilic, less sterically hindered phosphines (like PBu3​ ) are used[4]. The catalytic cycle begins with the phosphine attacking the allenoate to form a 1,3-dipole zwitterion. If your target electrophile (the alkene/imine) is sterically hindered or insufficiently electron-deficient, the 1,3-dipole will kinetically prefer to attack another molecule of the allenoate, leading to dimerization or oligomerization[5]. The Solution: You must manipulate the local concentration of the reactive species. Use a syringe pump to add the allenoate over 2–4 hours to a solution containing the catalyst and an excess of the electrophile. Alternatively, increase the steric bulk of the catalyst (e.g., using chiral phosphepines or PPh3​ ) to disfavor the transition state of the dimerization pathway.

Q3: I ran the reaction in a strictly anhydrous glovebox, but the reaction stalled. Why?

The Causality: Counterintuitively, hyper-dry conditions can kill phosphine-catalyzed cycloadditions. Density Functional Theory (DFT) calculations and isotopic labeling experiments have proven that the final step of the catalytic cycle—the [1,2]-proton shift required to neutralize the cyclized zwitterion and regenerate the catalyst—is actually a water-catalyzed process , not an intramolecular shift[6]. An intramolecular direct proton shift requires an activation free energy of ~39 kcal/mol, which is kinetically impossible at room temperature. The Solution: Do not use activated molecular sieves in the reaction mixture. Standard anhydrous solvents (containing ~10–50 ppm H2​O ) usually provide the exact catalytic amount of water needed to shuttle the proton without hydrolyzing the ester linkages.

Catalyst Selection & Side-Reaction Propensity

Selecting the correct phosphine requires balancing nucleophilicity (to initiate the 1,3-dipole) against steric bulk (to prevent dimerization and control regioselectivity).

CatalystTolman Cone Angle (θ)NucleophilicityDimerization RiskOxidation RiskBest Use Case
PMe3​ 118°Very HighHigh High Highly unreactive, unhindered electrophiles.
PBu3​ 132°HighHigh High Standard [4+3] or[3+2] with fast electrophiles[7].
PPh3​ 145°ModerateLowModerateStandard [3+2] cycloadditions; bulky substrates.
Chiral Phosphepines Variable (Bulky)ModerateLowLowEnantioselective intramolecular annulations[8].

Standardized Experimental Protocols

Protocol A: Controlled-Moisture Setup for [3+2] Cycloadditions

This protocol ensures sufficient trace water for the[1,2]-proton shift while excluding oxygen to prevent catalyst degradation.

  • Solvent Preparation: Use HPLC-grade Toluene or DCM. Degas via three freeze-pump-thaw cycles. Do not dry over activated molecular sieves.

  • Reagent Loading: In a Schlenk flask under Argon, add the electron-deficient alkene (1.5 equiv) and the phosphine catalyst (10–20 mol%).

  • Validation Step 1 (Catalyst Integrity): Take a 50 µL aliquot, dilute in CDCl3​ , and run a quick ³¹P NMR. You should see a single sharp peak (e.g., -5 ppm for PPh3​ ). If a peak at +29 ppm is present, your system has oxygen ingress; abort and re-degas.

  • Reaction Initiation: Add the allenoate (1.0 equiv) dropwise over 5 minutes.

  • Monitoring: Stir at room temperature. Monitor the disappearance of the allenoate via TLC or GC-MS.

  • Validation Step 2 (Product Formation): The reaction should turn pale yellow (indicating zwitterion formation) and slowly fade. Quench by filtering through a short pad of silica to remove the phosphine.

Protocol B: Syringe-Pump Addition to Suppress Allene Dimerization

Use this when your electrophile is sluggish and allene dimers are detected.

  • System Setup: Charge a flame-dried, Argon-purged flask with the phosphine catalyst (20 mol%) and the electrophile (2.0 equiv) in degassed solvent (0.1 M relative to the electrophile).

  • Syringe Preparation: Dissolve the allenoate (1.0 equiv) in degassed solvent (1.0 M) in a gas-tight syringe.

  • Addition: Program the syringe pump to deliver the allenoate solution continuously over 4 hours (0.25 equiv/hour).

  • Causality Check: By keeping the steady-state concentration of the allenoate extremely low, the 1,3-dipole zwitterion is statistically forced to collide with the abundant electrophile rather than another allenoate molecule, effectively shutting down the dimerization pathway.

Mechanistic Pathway & Divergence Points

Understanding exactly where the catalytic cycle branches into side reactions is critical for rational troubleshooting.

MechanisticCycle PR3 Phosphine Catalyst (PR3) Zwitterion1 1,3-Dipole Zwitterion (Rate-Determining) PR3->Zwitterion1 + Allene POxide Phosphine Oxide (O=PR3) PR3->POxide + O2 / Peroxides Allene Allenoate Zwitterion2 Cyclized Zwitterion Zwitterion1->Zwitterion2 + Alkene Dimer Allene Dimerization (Dead End) Zwitterion1->Dimer + Excess Allene Alkene Electron-Deficient Alkene Product Cyclopentene Product Zwitterion2->Product H2O-catalyzed [1,2]-H shift Product->PR3 Catalyst Regeneration

Caption: Catalytic cycle of phosphine-catalyzed cycloadditions highlighting points of side-reaction divergence.

References

  • Mechanism, regioselectivity, and the kinetics of phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes. National Institutes of Health (NIH). URL:[Link]

  • Phosphine Organocatalysis. National Institutes of Health (NIH). URL:[Link]

  • Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations To Generate Fused Ring Systems. Journal of the American Chemical Society (ACS). URL:[Link]

  • Phosphine-Catalyzed [3+2] and [4+3]Annulation Reactions of C,N-Cyclic Azomethine Imines with Allenoates. National Institutes of Health (NIH). URL:[Link]

  • Phosphorus-Based Catalysis. ACS Central Science. URL:[Link]

  • Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes. MDPI. URL:[Link]

  • Phosphine-Catalyzed [3 + 2] Cycloaddition of 4,4-Dicyano-2-methylenebut-3-enoates with Benzyl Buta-2,3-dienoate and Penta-3,4-dien-2-one. ACS Publications. URL:[Link]

  • Enantioselective amine and phosphine-catalyzed reactions of allenic esters. ProQuest. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Spiro-γ-Lactam Functionalization

Welcome to the Advanced Synthesis Support Center. Spiro-γ-lactams are privileged three-dimensional scaffolds in drug discovery due to their inherent rigidity and metabolic stability .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Spiro-γ-lactams are privileged three-dimensional scaffolds in drug discovery due to their inherent rigidity and metabolic stability . However, the highly congested quaternary spiro center presents severe steric hindrance, frequently derailing downstream functionalizations such as N-alkylation, N-arylation, and adjacent C–H activation.

This guide, designed for senior synthetic chemists and drug development professionals, provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to bypass these steric barriers.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the optimal mechanistic bypass for your specific functionalization roadblock.

Diagnostic_Workflow Start Issue: Low Yield in Spiro-γ-Lactam Functionalization N_Aryl N-Arylation / N-Alkylation Stalling at <20% Conversion Start->N_Aryl CH_Act β-C(sp3)-H Activation Failing / Poor Regioselectivity Start->CH_Act Sol1 Bypass Steric Clash: Switch to Ligand-Free CuI (Goldberg Coupling) N_Aryl->Sol1 Sol2 Increase Electrophilicity: Use Cationic Pd(II) with Native Amide Directing Group CH_Act->Sol2 Val1 Validation: LC-MS shows [M+H]+ of N-Aryl Product Sol1->Val1 Val2 Validation: 1H-NMR shows β-proton signal disappearance Sol2->Val2

Diagnostic decision tree for troubleshooting sterically hindered spiro-gamma-lactam functionalization.

Troubleshooting Guides (Q&A)

Q1: My N-arylation of a spiro-γ-lactam is stalling at <20% conversion using standard Palladium/Buchwald-Hartwig conditions. How can I overcome the steric bulk of the quaternary center?

A1: Switch from a Palladium-catalyzed system to a ligand-free Copper-mediated Goldberg coupling .

  • The Causality: Palladium complexes bearing bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective for standard amines but suffer from severe steric clash during the transition state of reductive elimination when the substrate is a bulky spirocyclic lactam. By omitting the auxiliary ligand and using CuI in a coordinating solvent like DMSO, the solvent molecules act as transient ligands. This drastically minimizes the steric footprint of the active metal center, allowing the sterically encumbered lactamate to coordinate effectively and undergo coupling .

Q2: I am attempting a β-C(sp3)-H activation on a spiro-lactam derivative, but I'm observing mostly unreacted starting material. What is the optimal directing group and catalyst system?

A2: Utilize the native amide as the directing group paired with a cationic Pd(II) complex .

  • The Causality: Neutral Pd(II) catalysts (like standard Pd(OAc)2) lack the necessary electrophilicity to activate the electron-deficient and sterically shielded C–H bonds adjacent to a spiro center. By introducing a silver salt (e.g., AgSbF6) to abstract the halide/acetate, you generate a highly electrophilic cationic Pd(II) species in situ. This cationic center has a significantly higher affinity for the native amide directing group, which lowers the activation energy barrier for the concerted metalation-deprotonation (CMD) step and drives the β-C(sp3)-H cleavage [[1]]([Link]).

Quantitative Data: Catalyst & Ligand Impact

The table below summarizes the critical impact of catalyst and ligand selection on the N-arylation of a standard spiro-γ-lactam with iodobenzene, highlighting the necessity of minimizing the catalyst's steric footprint.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Steric Tolerance
Pd2(dba)3 (5 mol%)XPhosToluene100< 15%Poor
Pd(OAc)2 (5 mol%)BrettPhosDioxane10022%Poor
CuI (10 mol%)N,N'-DimethylethylenediamineDMF11045%Moderate
CuI (10 mol%) None (Ligand-Free) DMSO 120 88% Excellent

Experimental Protocols & Mechanistic Workflows

Protocol A: Ligand-Free Cu-Mediated N-Arylation (Goldberg Coupling)

This protocol bypasses the steric constraints of traditional cross-coupling by utilizing a bare, solvent-coordinated copper center .

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the spiro-γ-lactam (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv).

    • Causality: K2CO3 is chosen over bulkier bases like Cs2CO3 because the smaller potassium cation facilitates tighter ion-pairing in the transition state, which is critical when the lactam nitrogen is sterically hindered.

  • Solvent Addition: Evacuate and backfill the tube with N2 (3 cycles). Add anhydrous DMSO (0.5 M concentration).

    • Causality: DMSO acts as a transient coordinating ligand for the Cu(I) center. It stabilizes the catalyst without adding the permanent steric bulk of a bidentate ligand.

  • Execution: Stir the reaction mixture at 110–120 °C for 12–24 hours under N2.

  • Validation/QC Check: Monitor the reaction via LC-MS. The protocol is a self-validating system: the reaction is deemed successful when the distinct mass of the N-arylated spiro-lactam ([M+H]+) becomes the dominant peak, confirming that steric barriers in the reductive elimination step were bypassed.

Goldberg_Coupling Cu_Source CuI + DMSO (Transient Ligands) Active_Cu Cu(I)-Lactamate Intermediate Cu_Source->Active_Cu Lactam Spiro-γ-Lactam + K2CO3 Lactam->Active_Cu Ox_Add Oxidative Addition (Sterically Tolerant) Active_Cu->Ox_Add + Aryl Iodide Product N-Aryl Spiro-Lactam (Product) Ox_Add->Product Reductive Elimination

Ligand-free Cu-mediated Goldberg coupling pathway for sterically hindered spiro-lactams.

Protocol B: Cationic Pd-Catalyzed β-C(sp3)-H Activation

This protocol utilizes an highly electrophilic metal center to force activation in sterically shielded environments [[1]]([Link]).

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, mix Pd(OAc)2 (10 mol%) and AgSbF6 (20 mol%) in hexafluoroisopropanol (HFIP).

    • Causality: AgSbF6 abstracts the acetate ligands from Pd(OAc)2, generating a highly electrophilic cationic Pd(II) active species. HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the cationic intermediate while remaining resistant to C–H activation itself.

  • Substrate Addition: Add the spiro-γ-lactam substrate (1.0 equiv) and the coupling partner (e.g., aryl iodide, 1.5 equiv).

  • Execution: Seal the vessel, remove from the glovebox, and heat at 90 °C for 16 hours.

  • Validation/QC Check: Perform 1H-NMR on the crude mixture. The disappearance of the specific β-proton signals and the downfield shift of the adjacent spiro-ring protons validate the regioselective functionalization.

Frequently Asked Questions (FAQs)

Q: Why does my spiro-γ-lactam decompose when I increase the temperature to force the cross-coupling? A: Excessive thermal energy in the presence of strong bases (like KOtBu) can lead to ring-opening of the γ-lactam rather than the desired coupling. If steric hindrance is preventing the reaction at standard temperatures, change the catalyst/ligand system (e.g., to ligand-free Cu) to lower the activation barrier rather than simply increasing the heat.

Q: Can I use transient directing groups (TDGs) for spiro-lactam C–H functionalization? A: While TDGs (like amino acids) are highly effective for spiro-ketones, spiro-lactams already possess a native amide group. Utilizing the native amide with a highly electrophilic cationic metal center is more atom-economical and avoids the severe steric crowding of adding a bulky TDG to an already congested spiro center .

References

  • Yang, W., Coutinho, A. L., Abdel-Hafez, A. A., Jiang, C., & Xue, F. (2015). Ligand-free copper-mediated N-arylation of spirocyclic lactams. Tetrahedron Letters.[Link]

  • Yang, Y., et al. (2021). β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Azaspiro[4.4]nonane Ring Formation

Welcome to the technical support hub dedicated to the synthesis of azaspiro[4.4]nonane scaffolds. This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub dedicated to the synthesis of azaspiro[4.4]nonane scaffolds. This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering challenges in this nuanced area of synthetic chemistry. The unique three-dimensional structure of the azaspiro[4.4]nonane core makes it a privileged scaffold in medicinal chemistry, but its construction presents significant synthetic hurdles, particularly in controlling stereochemistry.[1][2][3] This resource focuses on catalyst selection and reaction optimization to troubleshoot common issues and streamline your synthetic route development.

Section 1: Strategic Catalyst Selection Workflow

The optimal catalytic system is highly dependent on the specific azaspiro[4.4]nonane isomer desired and the nature of the starting materials. The following decision tree provides a high-level workflow for navigating initial catalyst selection based on common synthetic strategies.

G cluster_start Starting Point cluster_strategy Synthetic Strategy cluster_catalyst Primary Catalyst Classes cluster_output Resulting Scaffold start Desired Azaspiro[4.4]nonane Target cyclo [3+2] Cycloaddition (e.g., Azomethine Ylide) start->cyclo Using Olefins & Amine Precursors radical Domino Radical Bicyclization start->radical Using Oxime Ethers with Unsaturated Moieties dearom Dearomatization / C-H Activation start->dearom Using Aromatic Precursors (e.g., Indoles) phosphine Nucleophilic Phosphines (e.g., PPh₃) cyclo->phosphine For γ-lactams + Allenoates metal_complex Metal Complexes + Chiral Ligands (e.g., Cu(OAc)₂, Rh(III)) cyclo->metal_complex For Asymmetric Induction (e.g., with N,O- or N,P-ligands) initiator Radical Initiators (e.g., AIBN, Et₃B) radical->initiator Initiator choice dictates reaction temperature dearom->metal_complex For C-H activation/ spiroannulation cascades aza2 2-Azaspiro[4.4]nonane phosphine->aza2 metal_complex->aza2 aza1 1-Azaspiro[4.4]nonane metal_complex->aza1 initiator->aza1

Caption: Catalyst selection workflow based on target scaffold.

Section 2: Troubleshooting Common Catalytic Systems

This section addresses specific issues encountered with prevalent catalytic methods for azaspiro[4.4]nonane synthesis.

2.1 Phosphine-Catalyzed [3+2] Cycloadditions

This method is powerful for constructing 2-azaspiro[4.4]nonan-1-one cores from precursors like 2-methylene-γ-lactams and allenoates.[1][4] The reaction proceeds via a zwitterionic intermediate generated from the nucleophilic addition of the phosphine to an electrophile.[5]

Question: My phosphine-catalyzed [3+2] cycloaddition is sluggish, has low conversion, or fails completely. What are the likely causes?

Answer: Low conversion in this reaction often points to issues with catalyst activity, reaction conditions, or substrate reactivity. Here’s a breakdown of what to investigate:

  • Catalyst Integrity and Choice:

    • Purity and Handling: Phosphines can be sensitive to oxidation. Ensure your phosphine catalyst is high purity and, if it is air-sensitive, was handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques).[6]

    • Nucleophilicity: The reaction relies on the nucleophilicity of the phosphine. Triphenylphosphine (PPh₃) is a common starting point, but if it fails, consider phosphines with different electronic and steric properties. Electron-donating groups on the phosphine can increase its nucleophilicity and may improve reaction rates.

  • Solvent and Additives:

    • Anhydrous Conditions: Water can interfere with the catalytic cycle. Ensure your solvent is rigorously dried and that all glassware is flame- or oven-dried before use.[6]

    • Solvent Polarity: While a range of solvents can be used, the polarity can influence the stability of the zwitterionic intermediates. Screen aprotic solvents of varying polarity, such as THF, Dichloromethane (DCM), and Toluene.

  • Substrate Issues:

    • Steric Hindrance: Highly substituted allenoates or γ-lactams may be sterically hindered, slowing the initial nucleophilic attack. If you suspect this is the issue, slightly increasing the reaction temperature may be beneficial, though this can negatively impact diastereoselectivity.

Question: I'm getting a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?

Answer: Diastereoselectivity in these cycloadditions is governed by the transition state energetics. Several factors can be tuned to favor one transition state over another:

  • Reaction Temperature: This is the most critical parameter. Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the kinetically controlled product, which typically has a lower activation energy barrier.[6] Conversely, higher temperatures can lead to an equilibrium of diastereomers, eroding selectivity.

  • Catalyst System Modification:

    • For asymmetric syntheses, moving from a simple phosphine to a metal complex with a chiral ligand is essential. Chiral phosphoric acids or copper(II) acetate with chiral N,O- or N,P-ligands have demonstrated high efficacy in inducing diastereoselectivity.[6]

    • The steric bulk of the catalyst itself can influence the facial selectivity of the cycloaddition.

  • Solvent Effects: The solvent can influence the conformation of the transition state. Screening solvents is highly recommended. In some cycloadditions, polar protic solvents like ethanol have been shown to promote high diastereoselectivity.[6]

  • Additives: The presence of additives can significantly impact the reaction outcome. For example, in certain three-component syntheses of spirooxindole-pyrrolidines, the addition of benzoic acid as a co-catalyst was crucial for promoting the cycloaddition and achieving high diastereoselectivity.[6]

Parameter Recommendation for High Diastereoselectivity Rationale
Temperature Decrease temperature (e.g., from RT to 0 °C or -20 °C)Favors the kinetic product by increasing the energy difference between diastereomeric transition states.[6]
Catalyst Screen chiral ligands (e.g., N,O- or N,P-ligands with Cu(OAc)₂)Chiral environment of the catalyst dictates the stereochemical outcome.[6]
Solvent Screen solvents of varying polarity (e.g., Toluene, THF, EtOH)Solvent polarity can stabilize or destabilize transition states, altering the diastereomeric ratio.[6]
Additives Consider acidic additives (e.g., Benzoic Acid) in stoichiometric amountsCan promote the reaction and influence both regioselectivity and diastereoselectivity.[6]
2.2 Domino Radical Bicyclizations

This strategy is effective for synthesizing the 1-azaspiro[4.4]nonane skeleton from precursors like O-benzyl oxime ethers.[2][7] The reaction involves the formation and capture of alkoxyaminyl radicals in a domino sequence.[2]

Question: My domino radical bicyclization is producing significant side products and the yield of the desired 1-azaspiro[4.4]nonane is low. How can I optimize this?

Answer: Side product formation in radical cascades often results from premature quenching of radical intermediates or competing reaction pathways. Optimization should focus on controlling the generation and lifetime of these radical species.[6]

  • Choice of Radical Initiator: The initiator is critical as it dictates the reaction conditions.

    • AIBN (2,2′-Azobisisobutyronitrile): This is a thermal initiator, typically requiring higher temperatures (e.g., 90 °C in cyclohexane).[2][6] The elevated temperature can sometimes lead to undesired side reactions or decomposition.

    • Et₃B (Triethylborane): This initiator works efficiently at room temperature in the presence of trace oxygen.[2][6] Running the reaction under these milder conditions can significantly suppress side product formation and often leads to cleaner reactions and improved yields.[7]

  • Reagent Stoichiometry and Addition:

    • Bu₃SnH (Tributyltin Hydride): This is the hydrogen atom source that propagates the radical chain. Using a slight excess (e.g., 1.2 equivalents) is common.[2][6] However, if premature reduction is a problem, consider slow addition of the Bu₃SnH via syringe pump to maintain a low steady-state concentration.

    • Concentration: Radical reactions are often sensitive to concentration. Ensure you are running the reaction at the recommended molarity (e.g., 0.02 M in cyclohexane) to favor the desired intramolecular cyclization over intermolecular side reactions.[6]

  • Inert Atmosphere: Oxygen can interfere with radical reactions. While Et₃B requires a trace of O₂ to initiate, the bulk of the reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent unwanted oxidation of intermediates.[6]

Initiator Typical Temperature Yields (Example) Key Advantage
AIBN80-90 °C58-67%[2]Standard, well-understood thermal initiator.
Et₃BRoom Temperature45-58%[2]Milder conditions, often leading to cleaner reactions and fewer side products.[6][7]
Section 3: General Troubleshooting FAQ

This section covers broader issues applicable across various catalytic approaches to azaspiro[4.4]nonane synthesis.

G cluster_problem Observed Problem cluster_checks Primary Checks & Modifications cluster_rationale Scientific Rationale cluster_outcome Desired Outcome problem Poor Diastereoselectivity temp Lower Reaction Temperature problem->temp solvent Screen Solvent Polarity (e.g., Toluene, DCM, EtOH) problem->solvent catalyst Modify Catalyst/Ligand Sterics problem->catalyst substrate Analyze Substrate Steric Hindrance problem->substrate temp_r Favors Kinetic Control temp->temp_r solvent_r Alters Transition State Energy solvent->solvent_r catalyst_r Influences Facial Selectivity catalyst->catalyst_r substrate_r Substrate-Controlled Selectivity substrate->substrate_r outcome Improved Diastereomeric Ratio (d.r.) temp_r->outcome solvent_r->outcome catalyst_r->outcome substrate_r->outcome

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Scaffold

An In-Depth Guide to the X-ray Crystallography of 1-Azaspiro[4.4]nonane Compounds: A Comparative Analysis for Structural Elucidation The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallography of 1-Azaspiro[4.4]nonane Compounds: A Comparative Analysis for Structural Elucidation

The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional architecture provides a unique spirocyclic framework that is central to the biological activity of numerous compounds. Notably, this scaffold forms the core of alkaloids such as cephalotaxine, whose ester derivatives have demonstrated potent antileukemic activity, leading to treatments for chronic myeloid leukemia.[2][3] Beyond natural products, synthetic derivatives are being explored as agonists for nicotinic acetylcholine receptors, showing potential for treating cognitive and neurological disorders.[1][3]

Given the complex stereochemistry inherent to spirocycles, the precise and unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and advancing drug development. While a suite of analytical techniques is often employed, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure in the solid state.

This guide serves as a comparative analysis, detailing the central role of X-ray crystallography in the study of 1-azaspiro[4.4]nonane compounds. It provides field-proven insights into the experimental workflow, objectively compares its capabilities with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and offers the experimental rationale necessary for researchers, scientists, and drug development professionals.

The Gold Standard: Why X-ray Crystallography is Indispensable

For complex scaffolds like 1-azaspiro[4.4]nonane, where multiple stereocenters and a non-planar structure can lead to a variety of diastereomers and conformers, X-ray crystallography provides unparalleled clarity. It moves beyond the inferential data of other techniques to offer direct, visual proof of a molecule's atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry.[4] This level of certainty is critical in drug development, where subtle changes in stereoisomerism can drastically alter biological activity and efficacy.

The primary causality for employing this technique lies in the need to validate the outcomes of stereoselective syntheses. For instance, domino radical bicyclization reactions used to create these scaffolds can yield a mixture of trans and cis diastereomers.[3][5] While advanced NMR techniques like NOESY can suggest the relative configuration, only X-ray diffraction can provide the definitive, unimpeachable confirmation of the spatial arrangement of atoms.

Experimental Protocol: A Self-Validating Crystallography Workflow

The trustworthiness of a crystal structure is built upon a meticulous and well-documented experimental protocol. Each step is designed to ensure the quality and integrity of the final model.

Step 1: High-Quality Crystal Growth (The Prerequisite)

  • Rationale: The entire experiment hinges on the quality of a single crystal. A well-ordered, single crystal will diffract X-rays in a predictable pattern, whereas amorphous solids or poorly formed crystals will not. The goal is to slowly encourage molecules to pack into a highly ordered lattice.

  • Methodology:

    • Dissolve the purified 1-azaspiro[4.4]nonane derivative in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture like hexane-diethyl ether).[6][7]

    • Employ the slow evaporation technique by covering the vial with a perforated seal and leaving it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope for mounting.

Step 2: X-ray Diffraction Data Collection

  • Rationale: This step involves measuring the intensities and positions of the X-ray beams diffracted by the crystal's electron clouds. Data is typically collected at cryogenic temperatures (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.

  • Methodology:

    • Mount the selected crystal on a goniometer head of a diffractometer (e.g., a Bruker KAPPA APEX II).[7]

    • Cool the crystal under a stream of liquid nitrogen.

    • Irradiate the crystal with a monochromatic X-ray beam (commonly Mo Kα radiation).[7]

    • Rotate the crystal through a series of angles while a detector records the diffraction pattern, collecting a complete dataset of reflection intensities.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is a reciprocal space representation of the crystal lattice. This data must be mathematically transformed to solve for the electron density map of the unit cell, from which atomic positions are determined and the molecular structure is refined.

  • Methodology:

    • Process the raw data to correct for experimental factors and integrate the reflection intensities. An absorption correction (e.g., using SADABS) is often applied.[7]

    • Solve the structure using direct methods (e.g., with SHELXS-97), which phase the reflection data to generate an initial electron density map.[7]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL-2014).[7] This iterative process minimizes the difference between the observed diffraction pattern and one calculated from the atomic model, improving the precision of atomic coordinates and thermal parameters.

    • Validate the final structure using metrics like the R-factor and goodness-of-fit. The final data, including atomic coordinates, is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) for verification.[6]

G cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis PurifiedCompound Purified 1-Azaspiro[4.4]nonane CrystalGrowth Step 1: Crystal Growth (Slow Evaporation / Vapor Diffusion) PurifiedCompound->CrystalGrowth SingleCrystal High-Quality Single Crystal CrystalGrowth->SingleCrystal DataCollection Step 2: Data Collection (Diffractometer, Cryo-cooling) SingleCrystal->DataCollection DiffractionData Raw Diffraction Intensities DataCollection->DiffractionData StructureSolution Step 3: Structure Solution (Direct Methods, e.g., SHELXS) DiffractionData->StructureSolution Refinement Step 4: Refinement (Least-Squares, e.g., SHELXL) StructureSolution->Refinement FinalStructure Final Validated 3D Structure (CCDC Deposition) Refinement->FinalStructure G cluster_info Xray X-ray Crystallography Definitive 3D Structure Absolute Stereochemistry Solid-State Conformation Bond Lengths/Angles NMR NMR Spectroscopy Connectivity (COSY) Relative Stereochemistry (NOESY) Solution-State Conformation Carbon-Proton Framework (HSQC) NMR->Xray Validates Stereochemistry MS Mass Spectrometry Molecular Weight Elemental Composition (HRMS) Fragmentation Patterns MS->Xray Validates Composition Synthesis Synthesized 1-Azaspiro[4.4]nonane Compound Synthesis->NMR Elucidates Solution Structure Synthesis->MS Confirms Formula

Sources

Comparative

Introduction: The Strategic Importance of the 1-Azaspiro[4.4]nonane Core

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on the construction of the 1-azaspiro[4.4]nonane scaffold. The 1-azaspiro[4.4]nonane ring system is a highly privileged,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals on the construction of the 1-azaspiro[4.4]nonane scaffold.

The 1-azaspiro[4.4]nonane ring system is a highly privileged, rigid three-dimensional scaffold that serves as the fundamental structural core of the Cephalotaxus alkaloids[1][2]. The most prominent member of this family is cephalotaxine, whose ester derivative, homoharringtonine (omacetaxine mepesuccinate), is an FDA-approved therapeutic for chronic myeloid leukemia[2].

Constructing this spirocyclic architecture presents a distinct synthetic challenge due to the steric congestion surrounding the aza-quaternary carbon center[3]. Consequently, the synthesis of the 1-azaspiro[4.4]nonane core has driven significant methodological innovation. This guide objectively compares the three most robust synthetic strategies—intramolecular 1,3-dipolar cycloaddition, domino radical bicyclization, and transition-metal-mediated cycloadditions—evaluating their mechanistic causality, stereochemical outcomes, and experimental reliability.

Mechanistic Comparison of Synthesis Strategies

Intramolecular 1,3-Dipolar Cycloaddition (Nitrone-Alkene)

Mechanistic Rationale: This classical and highly reliable approach leverages a concerted, pericyclic [3+2] cycloaddition between a nitrone (the 1,3-dipole) and a tethered alkene (the dipolarophile)[3]. The causality behind selecting this method lies in its predictable stereochemical outcome, which is governed by the conformational constraints of the tether. The reaction proceeds through a highly ordered transition state to yield a tricyclic isoxazolidine intermediate. Subsequent reductive cleavage of the labile N–O bond (typically via Zn/AcOH or catalytic hydrogenation) unveils the 1-azaspiro[4.4]nonane core[3].

DipolarCycloaddition Nitrone Alkenyl-Tethered Nitrone Thermal Thermal Cycloaddition [3+2] Transition State Nitrone->Thermal Isoxazolidine Tricyclic Isoxazolidine Intermediate Thermal->Isoxazolidine 110-145 °C Reduction Reductive N-O Cleavage (Zn/AcOH) Isoxazolidine->Reduction Product 1-azaspiro[4.4]nonane Core Reduction->Product Ring Opening

Workflow of 1-azaspiro[4.4]nonane synthesis via intramolecular 1,3-dipolar cycloaddition.

Domino Radical Bicyclization

Mechanistic Rationale: Radical-mediated cascade reactions offer exceptional atom economy by forming multiple bonds in a single operation without requiring pre-formed cyclic precursors. Utilizing O-benzyl oxime ethers, treatment with a radical initiator (AIBN or Et₃B) and a hydrogen donor (Bu₃SnH) generates a transient alkoxyaminyl radical[4][5]. This nitrogen-centered radical undergoes a rapid 5-exo-trig cyclization onto a tethered olefin. The resulting carbon-centered radical then attacks a secondary acceptor to close the second ring, establishing the spiro-core in one pot[5]. While highly efficient, the causality behind optimizing this reaction involves carefully balancing the stannane concentration to prevent premature reduction of the intermediate radical before the second cyclization occurs[5].

RadicalBicyclization Precursor O-Benzyl Oxime Ether (Acyclic Precursor) Initiation Radical Initiation (AIBN + Bu3SnH) Precursor->Initiation Alkoxyaminyl Alkoxyaminyl Radical Formation Initiation->Alkoxyaminyl H-abstraction Cyclization 5-exo-trig Cascade Cyclization Alkoxyaminyl->Cyclization Intramolecular Product 1-azaspiro[4.4]nonane Diastereomers Cyclization->Product Trapping

Domino radical bicyclization pathway for one-pot 1-azaspiro[4.4]nonane core construction.

Transition-Metal Mediated [2+3] Cycloaddition & Nitroso-Ene Reactions

Mechanistic Rationale: For highly functionalized derivatives (e.g., 8-oxo-1-azaspiro[4.4]nonanes), iron-mediated[2+3] cycloadditions utilizing diiron nonacarbonyl (Fe₂(CO)₉) and a vinylogous cyanamide have proven effective[6]. The transition metal stabilizes the zwitterionic intermediates, facilitating the spiroannulation. Alternatively, nitroso-ene cyclizations provide a rapid route to construct the aza-spiro center by reacting a transient nitroso species with an alkene, an approach successfully implemented in the modular total synthesis of (±)-cephalotaxine[4].

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the primary synthesis methods to aid in route selection.

Synthesis MethodKey Reagents / ConditionsYield RangeStereoselectivityPrimary Application / Notes
1,3-Dipolar Cycloaddition Alkenyl nitrone, Toluene (reflux), Zn/AcOH60–85% (overall)High (Substrate-controlled)Ideal for sterically hindered spirocyclic amines; highly predictable[3].
Domino Radical Bicyclization O-benzyl oxime ethers, AIBN or Et₃B, Bu₃SnH11–67%Low to Moderate (trans preference)High atom economy; prone to premature reduction side-reactions[4][5].
Iron-Mediated [2+3] Cycloaddition Fe₂(CO)₉, 2,4-dibromo-3-pentanone40–60%High (Diastereoselective)Rapid access to highly functionalized 8-oxo derivatives[6].
Nitroso-Ene Cyclization Nitroso precursor, alkene tether50–75%ModerateDirect installation of the aza-quaternary center for natural product synthesis[4].

Step-by-Step Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols integrate self-validating checkpoints that allow researchers to confirm mechanistic progression before advancing to the next step.

Protocol A: Synthesis via Intramolecular 1,3-Dipolar Cycloaddition[3]

This protocol is optimized for generating sterically hindered spiro-amines.

  • Cycloaddition Setup: Dissolve the purified alkenylnitrone (e.g., 0.5 mmol) in anhydrous toluene (10 mL) within a flame-dried Schlenk flask.

  • Thermal Activation: Heat the solution to reflux (110–145 °C) under an inert argon atmosphere for 12–24 hours[3].

    • Validation Checkpoint: Monitor via TLC and IR spectroscopy. The disappearance of the nitrone C=N stretch (~1580 cm⁻¹) and the shifting of the alkene protons in the ¹H NMR spectrum confirm the successful formation of the tricyclic isoxazolidine intermediate.

  • Intermediate Isolation: Concentrate the reaction mixture under reduced pressure and purify the isoxazolidine via silica gel flash chromatography.

  • Reductive N-O Cleavage: Dissolve the purified isoxazolidine in a 1:1 mixture of dichloromethane and ethanol. Add activated Zinc dust, followed by the dropwise addition of glacial acetic acid.

    • Critical Causality: Maintain the internal temperature below 15 °C during the acid addition to prevent thermal degradation of the sensitive transient ring-opened intermediates[3].

  • Workup: Stir vigorously for 2–3 hours at room temperature. Filter the mixture through a Celite pad to remove zinc salts. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final 1-azaspiro[4.4]nonane derivative[3].

Protocol B: Synthesis via Domino Radical Bicyclization[5]

This protocol is optimized for one-pot cascade synthesis from acyclic precursors.

  • Radical Initiation Setup: In a flame-dried Schlenk flask, dissolve the O-benzyl oxime ether precursor (0.30 mmol) in degassed anhydrous cyclohexane (15.0 mL)[5].

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 0.36 mmol) and the radical initiator AIBN (0.08 mmol)[5].

    • Expert Insight: If the substrate is highly prone to premature reduction (yielding uncyclized monocyclic products), substitute AIBN with Triethylborane (Et₃B) and run the reaction at room temperature. This lowers the activation energy for initiation and improves the diastereomeric ratio[5].

  • Reaction Execution: Heat the mixture to reflux (~80 °C) under a nitrogen atmosphere for 4–6 hours[5].

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The ratio of the spiro-product to the prematurely reduced uncyclized product validates the efficiency of the radical trapping cascade.

  • Purification: Quench the reaction, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (230–400 mesh) using a shallow gradient of 1–3.5% ethyl acetate in hexanes to separate the cis and trans diastereomers[5].

References

  • Gravestock, D., & McKenzie, J. M. "Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes: Iron-mediated [2+3] cycloaddition reactions." South African Journal of Chemistry, 55, 132–135, 2002. [Link]

  • Huang, S.-H., Tian, X., Mi, X., & Hong, R. "Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine." Tetrahedron Letters, 2015. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019. [Link]

  • "Concise Synthesis of (±)-Cephalotaxine." Academia.edu.[Link]

Sources

Validation

A Tale of Two Scaffolds: Comparative Biological Activity of 1-Azaspiro[4.4]nonane and 2-Azaspiro[4.4]nonane

An In-Depth Technical Guide for Drug Discovery Professionals The azaspiro[4.4]nonane framework, a rigid three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique conformational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The azaspiro[4.4]nonane framework, a rigid three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints offer an exceptional platform for designing novel therapeutics with enhanced target selectivity and favorable pharmacokinetic profiles. However, the seemingly subtle shift in the nitrogen atom's position from the 1- to the 2-position within the spirocyclic system precipitates a dramatic divergence in biological activity. This guide provides a comprehensive, data-supported comparison of the pharmacological profiles of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane derivatives, offering critical insights for researchers and drug development professionals.

While direct head-to-head comparative studies are not abundant, a thorough review of the literature reveals distinct and compelling therapeutic trajectories for each isomer. Derivatives of the 1-azaspiro[4.4]nonane scaffold have predominantly carved a niche in the development of anticancer, antiviral, and central nervous system (CNS) agents, particularly as nicotinic acetylcholine receptor (nAChR) agonists . In stark contrast, the 2-azaspiro[4.4]nonane core has proven to be a fertile ground for the discovery of novel anticonvulsant and anti-inflammatory/anti-myeloma agents .

This guide will dissect these divergent biological activities, presenting available quantitative data, detailing the experimental protocols used to elicit these findings, and visualizing the underlying mechanisms of action.

Divergent Pharmacological Profiles: A Comparative Overview

The placement of the nitrogen atom within the spirocyclic ring system fundamentally influences the molecule's three-dimensional shape and its ability to interact with biological targets. This leads to the distinct pharmacological profiles summarized below.

Feature1-Azaspiro[4.4]nonane Derivatives2-Azaspiro[4.4]nonane Derivatives
Primary Therapeutic Areas Anticancer, Antiviral, CNS (Cognitive Disorders)CNS (Epilepsy), Cancer (Multiple Myeloma), Anti-inflammatory
Key Biological Activities Protein Synthesis Inhibition, nAChR AgonismGABAergic Modulation, Anti-proliferative (STAT3/IL-6 Inhibition)
Notable Examples Homoharringtonine (Anticancer)Atiprimod (Anti-myeloma), N-phenylamino-1,3-diones (Anticonvulsant)

1-Azaspiro[4.4]nonane: A Scaffold for Anticancer and CNS-Targeting Agents

The 1-azaspiro[4.4]nonane core is a key structural motif in several biologically active natural products, most notably the Cephalotaxus alkaloids. These compounds have demonstrated potent therapeutic effects, particularly in oncology.

Anticancer Activity: The Legacy of Homoharringtonine

The most prominent derivative of the 1-azaspiro[4.4]nonane scaffold is Homoharringtonine (HHT) , an ester of cephalotaxine. HHT is an approved therapeutic for chronic myeloid leukemia (CML) and has shown significant activity against acute myeloid leukemia (AML). Its primary mechanism of action is the inhibition of protein synthesis.

Mechanism of Action: Protein Synthesis Inhibition

HHT exerts its cytotoxic effects by binding to the A-site of the eukaryotic ribosome. This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation phase of protein translation. This leads to a rapid depletion of short-lived oncoproteins, such as c-Myc and Mcl-1, which are critical for the survival of many cancer cells. The subsequent cellular stress triggers cell cycle arrest and apoptosis.

HHT Homoharringtonine (1-Azaspiro[4.4]nonane derivative) Ribosome Eukaryotic Ribosome (A-site) HHT->Ribosome binds to Elongation Protein Elongation HHT->Elongation inhibits tRNA Aminoacyl-tRNA Ribosome->tRNA blocks binding of tRNA->Elongation required for Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis part of Oncoproteins Short-lived Oncoproteins (e.g., c-Myc, Mcl-1) Elongation->Oncoproteins depletion of Protein_Synthesis->Oncoproteins produces Apoptosis Apoptosis Oncoproteins->Apoptosis leads to

Mechanism of Homoharringtonine's Anticancer Activity.

Quantitative Data: Anticancer Activity of Homoharringtonine

The cytotoxic potency of HHT has been evaluated across a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia (AML)6.858[1]
MV4-11Acute Myeloid Leukemia (AML)7.207[1]
MA9.3ITDAcute Myeloid Leukemia (AML)~10[2]
MA9.3RASAcute Myeloid Leukemia (AML)~18[2]
MONOMAC 6Acute Myeloid Leukemia (AML)~20[2]
OCI-AML3Acute Myeloid Leukemia (AML)>1000 (Venetoclax resistant)[3]
THP1Acute Myeloid Leukemia (AML)>1000 (Venetoclax resistant)[3]
Nicotinic Acetylcholine Receptor (nAChR) Agonism

Derivatives of 1-azaspiro[4.4]nonane have also been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive disorders and neurodegenerative diseases.

Mechanism of Action: nAChR Signaling

As agonists, these compounds bind to and activate nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The downstream signaling cascades can involve various pathways, including the PI3K-Akt and MAPK pathways, which are crucial for neuronal survival and synaptic plasticity.

Agonist 1-Azaspiro[4.4]nonane Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR binds to & activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signaling Downstream Signaling (PI3K-Akt, MAPK) Depolarization->Signaling Neuronal_Effects Neuroprotection & Synaptic Plasticity Signaling->Neuronal_Effects

Signaling Pathway for nAChR Agonists.

Quantitative Data: nAChR Agonist Activity

Compound IDnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Example 1α78.1-
Example 2α712-14-
Example 3α4β20.36-
5fα4β20.03-
5aα4β20.009-
5gα4β2*1.5 (IC50, µM)0.21 (ED50, mg/kg, hypothermia)

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[4][5]

2-Azaspiro[4.4]nonane: A Scaffold for Anticonvulsant and Anti-Myeloma Therapies

The repositioning of the nitrogen to the 2-position of the spirocyclic system unlocks a distinct set of biological activities, primarily focused on the central nervous system and oncology, but with different targets compared to its isomeric counterpart.

Anticonvulsant Activity

N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Mechanism of Action: GABAergic Modulation

The anticonvulsant activity of these derivatives is thought to involve the modulation of GABAA receptors. As positive allosteric modulators, they are believed to bind to a site on the GABAA receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased frequency or duration of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

Modulator 2-Azaspiro[4.4]nonane Derivative GABA_Receptor GABAA Receptor Modulator->GABA_Receptor binds to allosteric site Chloride_Channel Chloride (Cl-) Channel Modulator->Chloride_Channel enhances opening GABA_Receptor->Chloride_Channel opens GABA GABA GABA->GABA_Receptor binds to active site Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Anticonvulsant_Effect Anticonvulsant Effect Excitability->Anticonvulsant_Effect

Mechanism of GABAergic Modulation by Anticonvulsants.

Quantitative Data: Anticonvulsant Activity

CompoundTest ModelDose (mg/kg)ActivityReference
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9)MES (mice)100Active[6]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9)MES (rats)30Active[6]
N-(3-methylpyridine-2-yl)-2-azaspiro[4.4]nonane-1,3-dione (1b)MES & scPTZ-Active[7]
N-[(4-arylpiperazin-1-yl)-alkyl] derivativesMES-Active[8]
Anti-Multiple Myeloma Activity: The Case of Atiprimod

The derivative Atiprimod (an azaspirane) has shown promise in inhibiting the growth of human multiple myeloma cells and inducing apoptosis.[9] It also exhibits anti-inflammatory properties by inhibiting the production of interleukin-6 (IL-6).

Mechanism of Action: Inhibition of STAT3 and IL-6 Signaling

Atiprimod's anti-myeloma effects are mediated through the inhibition of key signaling pathways crucial for cancer cell survival. It has been shown to block the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[10] STAT3 is a key downstream effector of Interleukin-6 (IL-6) signaling, a cytokine that promotes myeloma cell proliferation and survival. By inhibiting the IL-6/STAT3 pathway, Atiprimod downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, ultimately leading to apoptosis.

Atiprimod Atiprimod (2-Azaspiro derivative) STAT3 STAT3 Atiprimod->STAT3 inhibits phosphorylation IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R binds to IL6R->STAT3 activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 phosphorylation Gene_Expression Gene Expression pSTAT3->Gene_Expression promotes Apoptosis Apoptosis pSTAT3->Apoptosis leads to Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Gene_Expression->Anti_Apoptotic upregulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation promotes Anti_Apoptotic->Apoptosis inhibits

Sources

Comparative

confirming absolute stereochemistry of spiro-gamma-lactams

An unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of spiro-γ-lactam pharmacophores. The defining feature of these molecules—a rigid quaternary spiro carbon shared betwee...

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of spiro-γ-lactam pharmacophores. The defining feature of these molecules—a rigid quaternary spiro carbon shared between a γ-lactam and an adjacent ring—dictates their 3D vector space and, consequently, their biological target engagement. Misassignment of this stereocenter can lead to catastrophic failures in late-stage drug development or total synthesis, as seen in the historical stereochemical revisions of complex spiro-lactams like the citrinadins[1].

This guide provides a critical comparison of the modern analytical modalities used to confirm the absolute configuration of spiro-γ-lactams, offering actionable, self-validating protocols grounded in current literature.

Modality Comparison: A Critical Analysis

Determining the absolute configuration of a spiro quaternary center requires techniques that can probe the 3D spatial arrangement of atoms without ambiguity. The field relies on three primary pillars:

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for absolute stereochemical assignment. By analyzing the anomalous dispersion of X-rays (quantified by the Flack parameter), the absolute configuration can be determined directly.

  • The Causality of Choice: Heavy atoms (e.g., Br, Cl, S) are typically required to generate sufficient anomalous scattering using standard Mo-Kα radiation. For all-heteroatom-substituted spiro stereocenters, SC-XRD provides definitive 3D coordinates[2].

  • The Limitation: The spiro-γ-lactam must form a high-quality, well-ordered single crystal. Many biologically relevant spiro-lactams are oils, amorphous solids, or exhibit severe dynamic disorder in the solid state, rendering SC-XRD impossible.

Vibrational Circular Dichroism (VCD) + DFT Calculations

For non-crystalline spiro-γ-lactams, VCD coupled with Density Functional Theory (DFT) has become the most robust solution-phase alternative[3]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

  • The Causality of Choice: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore near the chiral center, VCD probes the entire molecular scaffold. The spiro-γ-lactam core possesses highly diagnostic vibrational modes (e.g., lactam C=O stretching, spiro skeletal deformations) that yield distinct VCD Cotton effects[4].

  • Self-Validation: The method is inherently self-validating. The experimental IR and VCD spectra are aligned with DFT-simulated spectra. A high similarity index across multiple distinct vibrational bands confirms the assignment[1].

Electronic Circular Dichroism (ECD) & NMR Spectroscopy

ECD is highly sensitive but limited by the need for a chromophore. It is often used in tandem with NMR.

  • The Causality of Choice: 2D NMR (NOESY/ROESY) establishes the relative stereochemistry by measuring through-space proton-proton interactions. This relative configuration acts as a critical constraint for the DFT conformational search required for ECD or VCD, drastically reducing computational overhead and preventing false-positive assignments[1].

Quantitative Comparison Matrix

The following table summarizes the operational parameters for each modality when applied to spiro-γ-lactams.

MethodologySample StateSample RequirementTurnaround TimeAccuracy / OutputKey Limitation
SC-XRD Single Crystal1–5 mg1–3 WeeksAbsolute (Flack parameter ≈ 0)Crystallization bottleneck; requires heavy atom for light-atom scaffolds.
VCD + DFT Solution5–15 mg3–5 DaysHigh (IR/VCD Similarity Index)Computationally intensive; requires accurate conformational modeling.
ECD + DFT Solution< 1 mg2–3 DaysModerate-HighRequires a chromophore near the spirocenter; fewer data points than VCD.
NMR (Mosher's) Solution1–5 mg2–4 DaysHigh (for specific groups)Requires a reactive functional group (e.g., -OH, -NH) for derivatization.

Integrated Stereochemical Assignment Workflow

To build a self-validating system, researchers rarely rely on a single technique. The following workflow illustrates the logical progression from sample isolation to absolute configuration confirmation.

G Start Spiro-γ-lactam Sample Cryst Crystallizable? Start->Cryst VCD Experimental VCD Acquisition Start->VCD XRD Single-Crystal XRD (Anomalous Dispersion) Cryst->XRD Yes NMR NMR Spectroscopy (NOESY/ROESY) Cryst->NMR No AbsConfig Absolute Stereochemistry Confirmed XRD->AbsConfig RelConfig Relative Configuration NMR->RelConfig DFT DFT Conformational Search RelConfig->DFT Compare Spectral Alignment & Comparison VCD->Compare Sim Simulate VCD/IR Spectra DFT->Sim Sim->Compare Compare->AbsConfig

Workflow for assigning absolute stereochemistry in spiro-gamma-lactams.

Step-by-Step Experimental Methodologies

Protocol A: Solution-Phase VCD Acquisition

This protocol is designed to eliminate chiroptical artifacts and ensure a high signal-to-noise ratio, creating a trustworthy dataset for DFT comparison.

  • Sample Preparation: Dissolve 5–10 mg of the highly pure (>98%) spiro-γ-lactam in 150 µL of CDCl₃ or CD₂Cl₂.

    • Causality: Deuterated, non-polar solvents lack strong IR absorbances in the critical fingerprint region (1600–1000 cm⁻¹). This prevents solvent masking of the diagnostic lactam C=O stretching and spiro skeletal vibrations.

  • Cell Loading: Inject the solution into a BaF₂ liquid cell with a 100 µm path length.

    • Causality: BaF₂ provides a wide IR transmission window and lacks birefringence. Birefringent materials (like certain plastics or stressed glass) will scramble the circularly polarized light, creating false VCD signals.

  • Spectral Acquisition: Record the IR and VCD spectra using an FT-IR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the mid-IR region. Accumulate scans for 4 to 8 hours at a resolution of 4 cm⁻¹.

    • Causality: VCD signals ( ΔA ) are inherently weak—typically 10−4 to 10−5 times the intensity of the corresponding unpolarized IR absorbance ( A ). Extended accumulation is strictly required to achieve a self-validating signal-to-noise ratio.

  • Baseline Correction (Critical Step): Acquire the exact same number of scans for the pure solvent (or ideally, the racemic mixture of the spiro-lactam) under identical conditions. Subtract this baseline from the sample VCD spectrum.

    • Causality: This eliminates instrumental baseline drift and PEM artifacts, ensuring that the observed Cotton effects are genuinely derived from the chiral spirocenter.

Protocol B: DFT Computational Workflow for VCD Simulation

A VCD spectrum is only as reliable as the computational model it is compared against. This workflow ensures thermodynamic accuracy.

  • Conformational Search: Utilize Molecular Mechanics (e.g., OPLS4 or MMFF) to perform a conformational search of the chosen enantiomer.

    • Self-Validation: Constrain the search using relative stereochemistry data obtained from 2D ROESY NMR[1]. This prevents the algorithm from exploring sterically impossible geometries.

  • Geometry Optimization: Optimize all conformers within a 5.0 kcal/mol energy window using DFT at the B3LYP/6-31G(d,p) level of theory. Include an implicit solvent model (e.g., PCM for chloroform).

  • Frequency Calculation: Calculate the harmonic vibrational frequencies, dipole strengths (for IR), and rotational strengths (for VCD) for all optimized conformers at the same level of theory. Ensure no imaginary frequencies are present (confirming true energy minima).

  • Boltzmann Averaging: Weight the calculated IR and VCD spectra based on the relative free energies ( ΔG ) of the conformers at 298.15 K.

    • Causality: Spiro-γ-lactams in solution exist as dynamic ensembles. Simulating only the global minimum will lead to spectral mismatch and erroneous absolute configuration assignments.

  • Alignment: Plot the Boltzmann-averaged simulated VCD spectrum against the baseline-corrected experimental VCD spectrum. A match in the sign (+/-) of the primary Cotton effects (specifically around the lactam carbonyl and spiro node) confirms the absolute stereochemistry. If the signs are inverted, the sample is the opposite enantiomer.

References

  • Elucidation of the Relationship between CD Cotton Effects and the Absolute Configuration of Sixteen Stereoisomers of Spiroheterocyclic-Lactams - PMC. nih.gov.
  • Absolute structures of stemona-lactam S and tuberostemospiroline, alkaloids
  • Enantioselective Total Syntheses of Citrinadins A and B. Stereochemical Revision of Their Assigned Structures - PMC. nih.gov.
  • All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration | Journal of the American Chemical Society. acs.org.

Sources

Validation

Comparative Review of Spiro-Lactam Scaffolds in Medicinal Chemistry

Introduction: The 3D Paradigm Shift in Scaffold Design In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical objective for improving drug efficacy and safety. Spiro-l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3D Paradigm Shift in Scaffold Design

In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical objective for improving drug efficacy and safety. Spiro-lactam scaffolds represent a profound structural evolution, introducing a quaternary spiro carbon that projects pharmacophoric elements into three-dimensional space[1]. This architectural rigidity increases the fraction of sp3 carbons (Fsp3), a metric that directly correlates with improved clinical success rates. By pre-organizing the molecule into a bioactive conformation, spiro-lactams minimize the entropic penalty upon target binding, making them highly effective and selective pharmacophores compared to their planar counterparts[1].

Comparative Analysis: Targeting the p53-MDM2 Axis

The thermodynamic superiority of spiro-lactams is best exemplified in the inhibition of the MDM2-p53 protein-protein interaction (PPI). MDM2 is an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53; disrupting this PPI reactivates p53, driving apoptosis in malignancies[2].

Early inhibitors, such as the cis-imidazoline Nutlin-3, successfully mimicked the three key p53 residues (Phe19, Trp23, Leu26) required for MDM2 binding[3]. However, spirooxindole-pyrrolidine scaffolds (e.g., MI-888, SAR405838) have demonstrated vastly superior thermodynamic profiles. These spiro-lactams not only mimic the p53 triad but also induce the refolding of the short, unstructured MDM2 N-terminal region, capturing additional binding interactions that flat or flexible scaffolds cannot access[4].

Quantitative Comparison of MDM2 Inhibitors
CompoundScaffold TypeMDM2 Binding AffinityClinical / Preclinical Status
Nutlin-3a cis-ImidazolineIC50 ~ 90 nMReference tool compound[3]
MI-219 SpirooxindoleKi ~ 5.7 nMPreclinical; high apoptosis induction[5]
SAR405838 SpirooxindoleKi = 0.88 nMPhase I clinical trials[4]
MI-888 SpirooxindoleKi = 0.44 nMComplete tumor regression in mice[6]

Mechanistic Logic of Spiro-Lactam Inhibition

G MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Suppression Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activation Spiro Spiro-lactam (e.g., MI-888) Spiro->MDM2 Inhibition (Ki < 1 nM)

Mechanism of p53 reactivation via spirooxindole-mediated MDM2 inhibition.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that assay and synthesis design must be intrinsically self-validating. The following workflows detail the synthesis and biochemical evaluation of spiro-lactam scaffolds, explaining the causality behind each methodological choice.

Protocol 1: Stereocontrolled Synthesis via 1,3-Dipolar Cycloaddition

Causality: The stereochemistry of the spiro-quaternary center is paramount; diastereomers of spirooxindoles can exhibit >100-fold differences in MDM2 binding affinity[7]. A Lewis acid-catalyzed 1,3-dipolar cycloaddition is utilized to strictly dictate facial selectivity.

  • Reagent Preparation: Dissolve the 3-imino-2-indolinone (dipolarophile) and a substituted cyclopropane (donor-acceptor precursor) in an aprotic solvent such as dichloroethane (DCE)[8].

  • Catalytic Activation: Introduce a Lewis acid catalyst, such as Yb(OTf)3 or Sc(OTf)3. Rationale: The Lewis acid coordinates to the oxindole carbonyl, lowering the LUMO of the dipolarophile and rigidly locking its conformation to ensure high endo/exo selectivity[8].

  • Cycloaddition: Reflux the reaction mixture under an inert argon atmosphere for 4–6 hours. Monitor the consumption of starting materials via LC-MS.

  • Purification & Self-Validation: Quench with aqueous NaHCO3, extract with EtOAc, and isolate the major diastereomer via flash chromatography. Validation: Confirm the relative stereochemistry of the spiro center using 2D NOESY NMR; definitive absolute configuration must be established via X-ray crystallography prior to biological testing[7].

Protocol 2: Thermodynamic Binding Evaluation via Fluorescence Polarization (FP)

Causality: FP is selected over ELISA because it provides a direct, solution-phase measurement of the thermodynamic binding affinity (Ki) without the steric hindrance and avidity artifacts of surface immobilization[6].

  • Complex Formation: In a 384-well black microplate, incubate recombinant human MDM2 protein (10 nM) with a fluorescently labeled p53-mimetic peptide (e.g., FAM-p53, 2 nM) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT) to establish a high-polarization baseline.

  • Competitive Titration: Add the spiro-lactam test compound (e.g., MI-888) in a 12-point serial dilution ranging from 10 µM down to 0.1 nM.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes. Rationale: This ensures the competitive displacement reaction reaches true thermodynamic equilibrium.

  • Measurement & Self-Validation: Read the plate using a microplate reader with polarizing filters (Ex: 485 nm, Em: 535 nm). Validation: Calculate the IC50 using a 4-parameter logistic regression. Crucially, convert the IC50 to a Ki value using the Nikolovska-Coleska equation to correct for receptor depletion, ensuring the reported affinity is an absolute thermodynamic constant[6].

Discovery Workflow Diagram

W Design Structure-Based Design (Targeting MDM2) Synthesis 1,3-Dipolar Cycloaddition (Stereocontrol) Design->Synthesis Assay Fluorescence Polarization (Ki Determination) Synthesis->Assay Assay->Design Ki > 10 nM Cellular Cellular Viability (p53 WT vs Mutant) Assay->Cellular Ki < 10 nM Lead Lead Optimization (e.g., SAR405838) Cellular->Lead High Selectivity

Iterative workflow for the discovery and validation of spiro-lactam inhibitors.

Emerging Applications Beyond MDM2

While spirooxindoles are the vanguard of MDM2 inhibition, the spiro-lactam framework is highly versatile across other therapeutic areas:

  • Spiro-bicyclic Peptidomimetics: By incorporating a bridging unit into a lactam ring, spiro-bicyclic scaffolds severely restrict the Φ and Ψ torsional angles of peptides. These structures effectively mimic type II β -turns and have been successfully deployed as allosteric modulators of the dopamine D2 receptor[9].

  • Spiro- β -lactams: Synthesized via the Staudinger [2+2] ketene-imine cycloaddition, these highly strained spiro-lactams act as potent proteasome inhibitors. Unlike natural β -lactones (e.g., omuralide), spiro- β -lactams exhibit superior aqueous stability at physiological pH, making them highly attractive drug candidates[10].

References

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams. RSC Publishing.
  • The Design of Spirooxindole-Pyrrolidinyl Scaffold as an Inhibitor of the MDM2 Protein. Society for Science.
  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy. PMC.
  • SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research.
  • Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. MDPI.
  • A Potent Small-Molecule Inhibitor of the MDM2–p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice. ACS Publications.
  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. PMC.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI.
  • Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. PMC.
  • Short Review on Synthesis of Thiazolidinone and β-Lactam. Science and Education Publishing.

Sources

Comparative

A Comparative Guide to the Validation of Anticonvulsant Activity in Azaspiro[4.4]nonane Analogues

For Researchers, Scientists, and Drug Development Professionals The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry and pharmacology. Azaspiro[4.4]non...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry and pharmacology. Azaspiro[4.4]nonane derivatives have emerged as a promising class of compounds with significant anticonvulsant potential.[1] This guide provides a comprehensive overview of the essential preclinical models used to validate the anticonvulsant activity of these analogues, offering a comparative analysis of their performance and the underlying experimental methodologies.

The Therapeutic Promise of Azaspiro[4.4]nonane Analogues

The rigid, three-dimensional structure of the azaspiro[4.4]nonane scaffold provides a unique framework for designing novel central nervous system (CNS) active agents.[1] Research has demonstrated that derivatives of 2-azaspiro[4.4]nonane, in particular, exhibit potent anticonvulsant effects in established preclinical models.[1][2] The mechanism of action for some of these analogues is thought to involve the modulation of GABAergic neurotransmission, a key inhibitory pathway in the brain.[1][3]

Core In Vivo Models for Anticonvulsant Activity Validation

Preclinical evaluation of potential AEDs relies on a battery of in vivo and in vitro tests to characterize their efficacy and neurotoxicity profiles.[4][5] For azaspiro[4.4]nonane analogues, the two most critical and widely used in vivo screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[6][7]

Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[8] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ model is particularly sensitive for detecting compounds that can prevent clonic seizures, which are characteristic of absence seizures.[9] Pentylenetetrazole is a CNS stimulant that acts as a non-competitive antagonist of the GABA-A receptor, inducing seizures.[9]

Experimental Protocols: A Step-by-Step Guide

Rigorous and standardized protocols are paramount for generating reliable and reproducible data. The following sections detail the step-by-step methodologies for the MES and scPTZ tests.

Maximal Electroshock (MES) Test Protocol

Principle: This model induces generalized tonic-clonic seizures via an electrical stimulus to identify compounds that prevent seizure spread.[1]

Materials and Apparatus:

  • Test Compound: Azaspiro[4.4]nonane analogue

  • Vehicle: Suitable solvent for the test compound (e.g., 0.9% saline, distilled water with 0.5% carboxymethylcellulose)[9]

  • Positive Control: A known anticonvulsant effective in the MES model (e.g., Phenytoin, Carbamazepine)[10][11]

  • Animals: Male CF-1 or C57BL/6 mice (20-25 g) or Sprague-Dawley rats

  • Electroconvulsive shock generator with corneal electrodes[12]

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.[9]

  • Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The pre-treatment time before seizure induction is a critical parameter and is typically 30-60 minutes.[12]

  • Seizure Induction:

    • Apply a drop of anesthetic ophthalmic solution to the animal's corneas.

    • Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds via corneal electrodes.

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[12]

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

Principle: This model identifies compounds effective against clonic seizures by administering a subcutaneous dose of the chemoconvulsant pentylenetetrazole.[9]

Materials and Reagents:

  • Test Compound: Azaspiro[4.4]nonane analogue

  • Vehicle: As described for the MES test.[9]

  • Positive Control: A known anticonvulsant effective in the scPTZ model (e.g., Ethosuximide, Valproic acid)[9]

  • Convulsant Agent: Pentylenetetrazole (PTZ)[9]

  • Animals: Male CF-1 or C57BL/6 mice (20-25 g)[9]

Procedure:

  • Animal Acclimation: As described for the MES test.[9]

  • Compound Administration: Administer the test compound, vehicle, or positive control as described for the MES test.

  • Induction of Seizures: At the designated pretreatment time, administer a convulsant dose of PTZ (typically 80-85 mg/kg for mice) subcutaneously into a loose fold of skin on the back of the neck.[9][13]

  • Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe for the presence or absence of a clonic seizure (characterized by rhythmic muscle contractions) for a 30-minute period.[9]

  • Data Analysis: Record the number of animals in each group protected from clonic seizures and calculate the percentage of protection. Determine the ED50 of the test compound.[9]

Workflow for Anticonvulsant Activity Validation

The following diagram illustrates the general workflow for validating the anticonvulsant activity of novel compounds.

Anticonvulsant_Validation_Workflow cluster_preclinical Preclinical Screening cluster_further_studies Further Investigations Compound_Synthesis Compound Synthesis (Azaspiro[4.4]nonane Analogues) In_Vivo_Screening In Vivo Screening Compound_Synthesis->In_Vivo_Screening MES_Test Maximal Electroshock (MES) Test In_Vivo_Screening->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test In_Vivo_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) In_Vivo_Screening->Neurotoxicity Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis Mechanism_of_Action Mechanism of Action Studies Data_Analysis->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Profiling Data_Analysis->Pharmacokinetics Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Pharmacokinetics->Lead_Optimization

Caption: Workflow for the validation of anticonvulsant activity.

Neurotoxicity Assessment: The Rotarod Test

A crucial aspect of anticonvulsant drug development is to assess potential neurological side effects. The rotarod test is a widely used method to evaluate motor coordination and neurological deficit in rodents.[14][15]

Procedure:

  • Animals are trained to walk on a rotating rod.

  • After administration of the test compound, the animals are placed back on the rotarod.

  • The time the animal remains on the rod is recorded. A shorter time compared to the control group indicates motor impairment.

  • The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is determined.[15]

Comparative Data of Azaspiro[4.4]nonane Analogues

The anticonvulsant activity of azaspiro[4.4]nonane analogues is highly dependent on the nature and position of substituents on the aromatic ring and the structure of the spirocyclic system.[6][16] The following table summarizes representative data for selected analogues, comparing their efficacy (ED50) in the MES and scPTZ tests and their neurotoxicity (TD50). The Protective Index (PI = TD50/ED50) is a critical parameter that indicates the margin of safety of a compound.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) in MESReference
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione>300ActiveNot Reported-[6]
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione>300ActiveNot Reported-[6]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione100 (mice)Inactive>300>3
N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives (with F or CF3)ActiveLess ActiveNot Reported-
Phenytoin (Standard Drug)9.5Inactive68.57.2[17]
Ethosuximide (Standard Drug)Inactive130>1500-[17]

Note: Data is compiled from various sources and experimental conditions may vary.

Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that influence the anticonvulsant activity of azaspiro[4.4]nonane analogues:

  • Substituents on the Phenyl Ring: The presence and position of substituents like methyl, trifluoromethyl, and halogen groups on the phenyl ring significantly impact anticonvulsant activity.[6][16] For instance, fluorinated N-benzyl derivatives have shown enhanced activity.[16]

  • Nature of the Linker: An imine (-NH-) linker between the nitrogen atom and the aromatic moiety has been shown to increase anticonvulsant activity compared to a methylene (-CH2-) linker.[2]

  • Cycloalkyl System: The size of the cycloalkyl system attached to the spiro carbon atom also influences activity.[2]

  • Lipophilicity: A correlation between higher lipophilicity and stronger anticonvulsant efficacy has been observed in some series of these compounds.[7][18]

Future Directions: Beyond Initial Screening

While the MES and scPTZ tests are essential for initial screening, a comprehensive validation of anticonvulsant activity requires further investigation.

In Vitro Models

In vitro models, such as primary neuronal cultures and brain slice preparations, can provide valuable insights into the cellular and molecular mechanisms of action of these compounds.[4][19] These models allow for the study of effects on ion channels, neurotransmitter receptors, and synaptic transmission.[4]

Mechanism of Action Studies

Elucidating the precise mechanism of action is crucial for drug development. For azaspiro[4.4]nonane analogues, this may involve investigating their interaction with GABA-A receptors, voltage-gated sodium and calcium channels, or other potential targets.[1][3][20]

The following diagram depicts a simplified representation of a GABAergic synapse, a potential target for some anticonvulsant drugs.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GABA_Vesicle GABA Vesicle Glutamate->GABA_Vesicle Synthesis GABA_Vesicle->Synaptic_Cleft GABA_Transporter GABA Transporter (GAT1) GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Ion Cl- GABA_A_Receptor->Chloride_Ion Influx Synaptic_Cleft->GABA_Transporter Reuptake Synaptic_Cleft->GABA_A_Receptor GABA Binding

Caption: Simplified diagram of a GABAergic synapse.

Conclusion

The validation of anticonvulsant activity in azaspiro[4.4]nonane analogues is a multi-faceted process that relies on a combination of well-established in vivo and in vitro models. The MES and scPTZ tests serve as the primary screening tools to identify promising candidates, while neurotoxicity assessments like the rotarod test provide crucial information on their safety profile. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action is essential for the rational design and optimization of this promising class of anticonvulsant agents. This guide provides a foundational framework for researchers and drug development professionals to navigate the preclinical evaluation of azaspiro[4.4]nonane analogues, ultimately contributing to the development of new and improved therapies for epilepsy.

References

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108. [Link]

  • Kamiński, K., Obniska, J., Zagórska, A., & Maciąg, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]

  • Obniska, J., Kamiński, K., Zagórska, A., Dzierzawska-Majewska, A., & Karolak-Wojciechowska, J. (2006). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. Journal of Fluorine Chemistry, 127(2), 224-232. [Link]

  • Kamiński, K., Obniska, J., & Chlebek, I. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 869-877. [Link]

  • Kamiński, K., Obniska, J., Zagórska, A., & Maciąg, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]

  • Singh, S., & Sharma, A. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16. [Link]

  • Obniska, J., Kamiński, K., Zagórska, A., Dzierzawska-Majewska, A., & Karolak-Wojciechowska, J. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • Obniska, J., Kamiński, K., Zagórska, A., Dzierzawska-Majewska, A., & Karolak-Wojciechowska, J. (2006). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. Academia.edu. [Link]

  • Obniska, J., Kamiński, K., & Chlebek, I. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 101-109. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE - NIH. [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 107-119. [Link]

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-, 2-azaspiro[4.5]decane-, 6-methyl-2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108. [Link]

  • Li, M., et al. (2023). An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. Biomedicine & Pharmacotherapy, 168, 115794. [Link]

  • Luszczki, J. J., et al. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. Epilepsia, 46(12), 1881-1888. [Link]

  • Pustovaya, O., et al. (2024). Cell culture models for epilepsy research and treatment. Open Exploration, 2, 1-13. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 986-992. [Link]

  • Kumar, G. P., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Letters in Drug Design & Discovery, 14(7), 819-825. [Link]

  • Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428. [Link]

  • White, H. S. (2003). Molecular targets versus models for new antiepileptic drug discovery. Epilepsia, 44(s7), 8-15. [Link]

  • Iori, V., et al. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in Neurology, 14, 1123456. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Wujec, M., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). Molecules, 27(8), 2603. [Link]

  • Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Semantic Scholar. [Link]

  • Al-hubaishi, A. A., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • GW Pharmaceuticals. (2015). Assessment of the Anticonvulsant Effects and Tolerability of GW Pharmaceuticals' Cannabidiol in the Anticonvulsant Screening Program. American Epilepsy Society. [Link]

  • Sirven, J. I., & Noe, K. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Löscher, W., & Schmidt, D. (2011). Mechanisms of action of antiepileptic drugs. Epilepsia, 52(s1), 12-26. [Link]

  • Hodson, L., et al. (2025). Development of novel cannabinoid derived therapeutics for the treatment of refractory epilepsy. American Epilepsy Society. [Link]

Sources

Validation

A Spectroscopic Guide to Spiro[4.4]nonadiene Isomers: Unraveling Structure Through Spectral Analysis

For Immediate Release A Comprehensive Spectroscopic Comparison of Spiro[4.4]nonadiene and Its Isomers for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Spectroscopic Comparison of Spiro[4.4]nonadiene and Its Isomers for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of spiro[4.4]nonadiene and its related isomers, offering valuable insights for their identification, characterization, and application in various fields of chemical research and development. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document serves as an essential resource for distinguishing between these structurally similar yet electronically distinct molecules.

The spiro[4.4]nonane framework is a prevalent structural motif in a variety of natural products and has garnered significant interest in synthetic chemistry due to its unique three-dimensional structure.[1][2] The strategic placement of double bonds within this framework gives rise to isomers with distinct chemical and physical properties. Understanding the spectroscopic signatures of these isomers is paramount for unambiguous structure elucidation and for predicting their reactivity.

Distinguishing Isomers: A Multi-faceted Spectroscopic Approach

The key to differentiating spiro[4.4]nonadiene isomers lies in a holistic analysis of their spectroscopic data. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules, and the spiro[4.4]nonadiene isomers are no exception. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the connectivity and chemical environment of each atom.

Key Differentiating Features in NMR:

  • Spiro[4.4]nona-1,3-diene: This isomer is characterized by the presence of signals corresponding to a conjugated diene system. In the ¹H NMR spectrum, the olefinic protons will appear in a distinct region, typically between 5.5 and 6.5 ppm, and will exhibit characteristic coupling patterns. The ¹³C NMR spectrum will show four signals in the olefinic region (typically 120-140 ppm), with the spiro-carbon appearing as a unique quaternary signal.[3]

  • Spiro[4.4]nona-1,4-diene: In contrast, the non-conjugated nature of the double bonds in this isomer will result in olefinic proton signals that are generally upfield compared to the 1,3-diene, often appearing as a less complex multiplet. The ¹³C NMR spectrum will also reflect this lack of conjugation, with the chemical shifts of the olefinic carbons being less deshielded.

  • Spiro[4.4]nona-1,6-diene: This isomer presents a more complex NMR spectrum due to the lower symmetry. The olefinic protons and carbons in the two different rings will have distinct chemical shifts, providing clear evidence of their non-equivalent environments.

A detailed analysis of coupling constants in the ¹H NMR spectra can further aid in distinguishing between isomers, as the magnitude of the coupling will depend on the dihedral angle between adjacent protons, which is dictated by the ring conformation.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental Ranges)

Isomer¹H NMR (Olefinic Protons, ppm)¹³C NMR (Olefinic Carbons, ppm)¹³C NMR (Spiro-carbon, ppm)
Spiro[4.4]nona-1,3-diene5.5 - 6.5120 - 140~50 - 60
Spiro[4.4]nona-1,4-diene5.3 - 5.8125 - 135~50 - 60
Spiro[4.4]nona-1,6-diene5.4 - 6.0 (multiple signals)128 - 140 (multiple signals)~55 - 65

Note: These are general ranges and can be influenced by solvent and substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is particularly useful for distinguishing between conjugated and non-conjugated dienes. The presence of a conjugated system in spiro[4.4]nona-1,3-diene leads to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5] This results in the absorption of light at a longer wavelength (a bathochromic or red shift) compared to its non-conjugated isomers.

  • Spiro[4.4]nona-1,3-diene: Exhibits a characteristic λmax in the range of 220-260 nm, indicative of a π to π* transition within the conjugated diene system.[6]

  • Spiro[4.4]nona-1,4-diene and Spiro[4.4]nona-1,6-diene: As isolated dienes, their π to π* transitions require higher energy, and thus their λmax values are typically below 200 nm, often outside the range of standard UV-Vis spectrophotometers.[4][7]

The significant difference in λmax provides a rapid and straightforward method for identifying the presence of a conjugated diene system.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying specific functional groups. For spiro[4.4]nonadiene isomers, the key diagnostic peaks are associated with the C=C and C-H bonds of the olefinic groups.

  • C=C Stretching: Conjugated dienes, like spiro[4.4]nona-1,3-diene, typically show two C=C stretching bands in the region of 1500-1650 cm⁻¹. In contrast, isolated double bonds in the other isomers will usually exhibit a single, often weaker, C=C stretching vibration around 1640-1680 cm⁻¹.

  • =C-H Stretching: All isomers will show stretching vibrations for the sp²-hybridized C-H bonds above 3000 cm⁻¹.

  • =C-H Bending (Out-of-Plane): The pattern of out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can sometimes provide clues about the substitution pattern of the double bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula (C₉H₁₂). Furthermore, the fragmentation patterns observed upon ionization can offer structural clues. While all isomers will have the same molecular ion peak, the relative abundances of the fragment ions may differ due to the varying stability of the radical cations and the different pathways available for fragmentation. For instance, the conjugated diene isomer may exhibit a more stable molecular ion and a fragmentation pattern dominated by retro-Diels-Alder type reactions.

Experimental Protocols

A standardized approach to the spectroscopic analysis of spiro[4.4]nonadiene isomers is crucial for obtaining reliable and comparable data.

General Analytical Workflow

The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a spiro[4.4]nonadiene isomer.

Caption: General workflow for synthesis and spectroscopic analysis.

Step-by-Step Methodologies

1. Sample Preparation:

  • Ensure the sample is of high purity, as impurities can significantly interfere with spectroscopic measurements. Purification is typically achieved by column chromatography or distillation.[8]

  • For NMR spectroscopy, dissolve the sample in a deuterated solvent (e.g., CDCl₃) at an appropriate concentration (typically 5-10 mg in 0.5-0.7 mL).

  • For UV-Vis spectroscopy, prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol).

  • For IR spectroscopy, the sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

  • For MS, introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

2. Spectroscopic Measurements:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H and ¹³C, and 2D experiments like COSY and HSQC can be used for more complex structures.

  • UV-Vis: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • IR: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • MS: Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

3. Data Analysis and Interpretation:

  • Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign the structure.

  • Determine the λmax from the UV-Vis spectrum to assess for conjugation.

  • Identify the characteristic absorption bands in the IR spectrum to confirm the presence of functional groups.

  • Determine the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern for structural clues.

Logical Relationships in Spectroscopic Distinction

The ability to distinguish between these isomers is based on the fundamental principles of how molecular structure influences spectroscopic properties.

Spectroscopic Distinction cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Technique cluster_observation Observable Effect Conjugation Presence/Absence of Conjugation UV_Vis UV-Vis Spectroscopy Conjugation->UV_Vis influences IR IR Spectroscopy Conjugation->IR modifies Symmetry Molecular Symmetry NMR NMR Spectroscopy Symmetry->NMR affects Connectivity Atomic Connectivity Connectivity->NMR determines Lambda_max Shift in λmax UV_Vis->Lambda_max detects Chemical_Shift Chemical Shift & Coupling Patterns NMR->Chemical_Shift reveals Vibrational_Freq Vibrational Frequencies IR->Vibrational_Freq measures

Caption: Influence of structure on spectroscopic output.

Conclusion

The spectroscopic comparison of spiro[4.4]nonadiene isomers highlights the power of modern analytical techniques in elucidating subtle structural differences. A combined analysis of NMR, UV-Vis, IR, and Mass Spectrometry provides a robust and reliable method for their unambiguous identification. This guide serves as a valuable reference for researchers, enabling them to confidently characterize these important spirocyclic compounds and unlock their potential in various scientific endeavors.

References

  • Semmelhack, M. F., Foos, J. S., & Katz, S. (1973). Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Journal of the American Chemical Society, 95(21), 7325–7334. [Link]

  • Chemistry LibreTexts. (2022). 16.12 Conjugated Dienes and UV Light. [Link]

  • PubChem. Spiro[4.4]nona-1,3-diene. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]

  • Chemistry LibreTexts. 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. [Link]

  • Clark, J. (2021). Conjugated, Cumulated, and Isolated Dienes. Chemistry Steps. [Link]

  • University of Calgary. Conjugated Systems, Orbital Symmetry and UV Spectroscopy. [Link]

  • Mallet, C. R., et al. (2005). Highly Diastereoselective Formation of Spirocyclic Compounds via 1,5-Hydrogen Transfer: A Total Synthesis of (−)-Erythrodiene. Organic Letters, 7(19), 4233–4236. [Link]

  • Zhang, P., et al. (2013). Spiro[6][6]-1,6-nonadiene-based diphosphine oxides in lewis base catalyzed asymmetric double-aldol reactions. Angewandte Chemie International Edition, 52(42), 11054-11058. [Link]

  • Chen, Y., et al. (2015). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 5(1), 456-459. [Link]

  • Ivanov, K. S., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 88(15), 11003–11009. [Link]

  • Hartert, B., et al. (2019). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Beilstein Journal of Organic Chemistry, 15, 2306-2313. [Link]

  • ResearchGate. Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. [Link]

  • SpectraBase. Spiro[4.4]nona-1,6-diene, (S)-. [Link]

  • PubChem. Spiro(4.4)nonane-1,6-dione. [Link]

  • Till, M., et al. (2021). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 19(9), 503. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Azaspiro[4.4]nonan-2-one proper disposal procedures

As drug development increasingly relies on conformationally restricted scaffolds, spirocyclic lactams like 1-Azaspiro[4.4]nonan-2-one have emerged as privileged structures for peptide mimetics and targeted therapeutics[1...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted scaffolds, spirocyclic lactams like 1-Azaspiro[4.4]nonan-2-one have emerged as privileged structures for peptide mimetics and targeted therapeutics[1]. However, the integration of these nitrogen-rich heterocycles into laboratory workflows introduces specific operational and environmental liabilities. As a Senior Application Scientist, I emphasize that safety cannot be a passive checklist; it must be a self-validating system rooted in chemical causality.

This guide provides a rigorous, step-by-step framework for the handling, spill containment, and terminal disposal of 1-Azaspiro[4.4]nonan-2-one. By understanding the mechanistic reasoning behind each protocol, researchers can ensure uninterrupted operations while maintaining strict environmental compliance.

Physicochemical & Hazard Profile

Before executing any operational plan, personnel must understand the physical constraints of the compound. The following table summarizes the critical data required for safe handling and waste manifesting.

PropertyValueCausality / Impact on Handling
CAS Number 63941-21-9Serves as the unique identifier for accurate EPA waste manifesting[2].
Molecular Formula C8H13NOThe high nitrogen content dictates the absolute necessity for NOx-scrubbed incineration during disposal[2].
Molecular Weight 139.19 g/mol Essential for precise molarity calculations when formulating active pharmaceutical ingredients (APIs)[2].
Storage Conditions Sealed, dry, 2-8°CPrevents hygroscopic degradation and maintains compound integrity, reducing the generation of degraded chemical waste[3].
Chemical Class Spirocyclic γ-lactamStructurally related to pyrrolidones; requires specific solvent-compatible PPE to prevent dermal absorption[4].

Operational Safety & Handling Protocol

To build a self-validating safety system, every handling step must eliminate a specific vector of exposure.

  • Engineering Controls: Conduct all transfers, weighing, and solvent mixing within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Prevents the inhalation of aerosolized particulates or vapors. Lactams can co-volatilize with organic solvents, making respiratory isolation critical[5].

  • Personal Protective Equipment (PPE) Selection:

    • Gloves: Utilize double-layered nitrile gloves.

    • Causality: Lactams and related pyrrolidone solvents can rapidly permeate standard latex. Nitrile offers superior chemical resistance, preventing transdermal exposure[4].

    • Eye/Body Protection: ANSI Z87.1 compliant splash goggles and a flame-resistant lab coat are mandatory.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental release and vapor accumulation.

SpillResponse N1 1. Spill Detected (1-Azaspiro[4.4]nonan-2-one) N2 2. Assess Volume & Risk (Evacuate if >500mL) N1->N2 N3 3. Don Appropriate PPE (Nitrile, Goggles, Lab Coat) N2->N3 N4 4. Contain Spill (Apply Inert Absorbent) N3->N4 N5 5. Collect & Seal (Vapor-Tight HDPE) N4->N5 N6 6. High-Temp Incineration (NOx Scrubber Active) N5->N6

Workflow for the containment and disposal of 1-Azaspiro[4.4]nonan-2-one spills.

Spill Response Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill involves a highly concentrated solution (>500mL), evacuate the immediate area to prevent inhalation of solvent vapors[5].

  • Apply Inert Absorbent: Cover the spill with an inert absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents (like sawdust) must be avoided. Nitrogenous organics can undergo exothermic reactions, and using inert materials eliminates the risk of auto-ignition during temporary storage[5].

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a vapor-tight plastic bag or container[5].

Standardized Disposal Procedures

The disposal of 1-Azaspiro[4.4]nonan-2-one must be treated with the same rigor as an API precursor. Pouring this compound down the drain or disposing of it in standard solid waste is a severe regulatory violation.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Separate 1-Azaspiro[4.4]nonan-2-one waste streams from strong oxidizing agents, acids, and bases.

  • Causality: Nitrogenous heterocycles can undergo rapid, uncontrolled exothermic reactions when exposed to strong oxidizers, significantly increasing the risk of thermal runaway or fire in the waste accumulation area[5].

Step 2: Primary Containment and Sealing

  • Action: Transfer the chemical waste (whether liquid solutions or solid absorbent from a spill) into high-density polyethylene (HDPE) or Teflon-lined drums. Ensure the container is vapor-tight.

  • Causality: Lactams can act as powerful organic solvents. HDPE prevents solvent leaching and degradation of the container wall, while vapor-tight sealing prevents respiratory exposure to lab personnel and prevents moisture ingress[5][6].

Step 3: Regulatory Manifesting and Labeling

  • Action: Label the container explicitly with "Hazardous Waste - Nitrogenous Organic Liquid/Solid", the CAS number (63941-21-9), and the accumulation start date.

  • Causality: Accurate manifesting ensures that downstream waste management facilities apply the correct destruction protocols, maintaining compliance with EPA waste classification guidelines and preventing illegal landfill dumping[7].

Step 4: High-Temperature Incineration (Final Destruction)

  • Action: Coordinate with a licensed hazardous waste vendor to destroy the material via high-temperature incineration (typically >1000°C) using a facility equipped with an active nitrogen oxide (NOx) scrubber.

  • Causality: The combustion of the pyrrolidin-2-one ring generates highly toxic NOx gases. The scrubber is a non-negotiable, self-validating requirement to neutralize these emissions, preventing atmospheric pollution and ensuring strict regulatory compliance[5].

References

  • ChemicalBook. "1-Azaspiro[4.4]nonan-2-one CAS#: 63941-21-9."
  • ChemScene. "63941-21-9 | 1-Azaspiro[4.4]nonan-2-one."
  • Regulations.gov. "Comments of the American Chemistry Council on the n-Methylprrolidone (NMP)."
  • MDPI.
  • Federal Register. "n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act."
  • NSW EPA. "Waste classification guidelines Part 1: Classifying waste."
  • NOAA. "N-METHYL-2-PYRROLIDONE - CAMEO Chemicals."

Sources

Handling

Personal protective equipment for handling 1-Azaspiro[4.4]nonan-2-one

Comprehensive Safety and Operational Guide: Handling 1-Azaspiro[4.4]nonan-2-one Introduction As a Senior Application Scientist, I frequently encounter novel spirocyclic scaffolds in drug discovery and complex alkaloid sy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-Azaspiro[4.4]nonan-2-one

Introduction As a Senior Application Scientist, I frequently encounter novel spirocyclic scaffolds in drug discovery and complex alkaloid synthesis. 1-Azaspiro[4.4]nonan-2-one (CAS: 63941-21-9) is a prime example—a spiro-lactam that serves as a critical intermediate in the assembly of biologically active architectures[1]. While it is a highly valuable building block, its unique physicochemical properties demand rigorous safety and handling protocols. The inherent ring strain and the reactivity of the lactam functionality mean that improper handling can lead to degradation, while exposure poses standard laboratory risks. This guide provides a self-validating, step-by-step operational framework for handling, utilizing, and disposing of this compound safely.

Physicochemical Profile & Causality of Storage Understanding the molecule is the first step in safe handling. The spiro[4.4]nonane system contains a central spiro carbon connecting a cyclopentane ring and a pyrrolidone (lactam) ring[2].

Table 1: Physicochemical Properties & Logistics

ParameterSpecificationOperational Implication
CAS Number 63941-21-9Unique identifier for SDS and inventory tracking[3].
Molecular Formula C8H13NOOrganic nature dictates solubility in polar aprotic/organic solvents[3].
Molecular Weight 139.19 g/mol Required for precise stoichiometric calculations[2].
Storage Conditions 2-8°C, Sealed, DryCausality: The lactam ring is susceptible to slow hydrolysis over time if exposed to ambient moisture and heat[2]. Cold storage preserves structural integrity.

Hazard Assessment & Personal Protective Equipment (PPE) Although 1-Azaspiro[4.4]nonan-2-one is not classified as acutely toxic, it must be treated as a potential irritant. The lactam moiety can interact with biological nucleophiles, causing localized irritation upon contact with mucous membranes or broken skin.

Table 2: Required PPE Matrix

Protection TypeEquipment SpecificationScientific Rationale
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust during weighing and solvent splashes during dissolution.
Dermal (Hands) Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides an excellent barrier against solid organic compounds. Pro-tip: Double-glove when handling solutions in highly penetrative solvents.
Dermal (Body) Flame-retardant Lab Coat (100% Cotton)Prevents particulate accumulation on street clothing and provides a barrier against incidental contact.
Respiratory Fume Hood (Face velocity: 0.4-0.6 m/s)Mitigates inhalation of airborne particulates. A well-ventilated hood is non-negotiable for handling fine powders.

Operational Workflow & Experimental Protocols

G Start 1. Pre-Operation Verify Hood Velocity & Don PPE Equilibrate 2. Thermal Equilibration Allow vial to reach Room Temp Start->Equilibrate Weigh 3. Weighing Use Anti-static Spatula Equilibrate->Weigh Dissolve 4. Dissolution Add to Organic Solvent Weigh->Dissolve React 5. Reaction Setup Inert Atmosphere (N2/Ar) Dissolve->React Clean 6. Decontamination Wipe surfaces with EtOH/Water React->Clean Dispose 7. Waste Disposal Segregate into Organic Waste Clean->Dispose

Operational workflow for the safe handling and processing of 1-Azaspiro[4.4]nonan-2-one.

Protocol 1: Safe Weighing and Dissolution To ensure experimental reproducibility and safety, follow this self-validating protocol:

  • Thermal Equilibration (Critical Step): Remove the sealed vial of 1-Azaspiro[4.4]nonan-2-one from the 2-8°C refrigerator[2]. Do not open immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, leading to hydrolytic degradation of the lactam and inaccurate mass measurements.

  • Environment Setup: Ensure the fume hood sash is at the correct operational height. Place an anti-static weighing boat on the analytical balance.

  • Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass. 1-Azaspiro[4.4]nonan-2-one is often synthesized via radical carboazidation[1] or reduction of precursors using LAH[4], and may present as a solid or oil depending on purity and ambient temperature.

  • Dissolution: Transfer the weighed material to the reaction vessel. Rinse the weighing boat with the reaction solvent (e.g., ethyl acetate, THF, or dichloromethane) to ensure quantitative transfer.

Protocol 2: Spill Response and Decontamination In the event of a localized spill inside the fume hood:

  • Isolate: Stop all work. Ensure the fume hood is running to capture any aerosolized dust.

  • Containment: If solid, gently cover the spill with damp paper towels (using water or a mild ethanol solution) to prevent dust generation.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper and place it into a sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a 70% ethanol/water solution, followed by a thorough wipe with soapy water. The lactam is sufficiently polar to be mobilized by aqueous-organic mixtures.

Waste Disposal Plan Proper disposal ensures environmental compliance and laboratory safety.

  • Solid Waste: Any contaminated consumables (gloves, weighing boats, paper towels) must be placed in a solid hazardous waste bin, explicitly labeled "Contaminated with Organic Lactam Derivatives."

  • Liquid Waste: Solutions containing 1-Azaspiro[4.4]nonan-2-one must be segregated based on the solvent used.

    • If dissolved in halogenated solvents (e.g., Chloroform, DCM), dispose of in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., THF, Ethyl Acetate, Ethanol), dispose of in the Non-Halogenated Organic Waste carboy.

  • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to incompatible chemical reactions (e.g., exothermic polymerization or gas evolution) in the waste carboy.

References

  • [3] Title: 1-Azaspiro[4.4]nonan-2-one - ChemicalBook | Source: chemicalbook.com | URL:

  • [2] Title: 63941-21-9 | 1-Azaspiro[4.4]nonan-2-one - ChemScene | Source: chemscene.com | URL:

  • [1] Title: Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families | Source: amazonaws.com | URL:

  • [4] Title: WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds | Source: google.com | URL:

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.4]nonan-2-one
Reactant of Route 2
1-Azaspiro[4.4]nonan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.